(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid
Description
BenchChem offers high-quality (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(2R)-2-[3-(2,2,2-trifluoroethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7(10(15)16)9-4-2-3-8(5-9)6-11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIGAWGPTOXEOP-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)CC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC(=C1)CC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Rational Design and Pharmacological Profiling of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic Acid: A Next-Generation Fluorinated Profen
Executive Summary
The integration of organofluorine chemistry into drug design has fundamentally transformed the pharmaceutical landscape, with fluorinated compounds now comprising approximately 20% of all commercial pharmaceuticals[1]. Among these, fluorinated 2-arylpropanoic acids (profens) represent a highly versatile class of molecules. This technical guide explores the structural chemistry, mechanistic pathways, and experimental validation of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid , a highly specialized chiral molecule. By replacing traditional alkyl substituents with a 3-(2,2,2-trifluoroethyl) moiety and isolating the (2R)-enantiomer, researchers can bypass classical cyclooxygenase (COX) inhibition to target alternative pharmacological pathways, such as gamma-secretase modulation (GSM) and chiral inversion kinetics.
Structural Chemistry & Rational Design
The architectural design of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid is engineered to optimize metabolic stability and spatial targeting.
The Core: (2R)-Propanoic Acid
Standard profens (e.g., ibuprofen, naproxen) exert their primary anti-inflammatory effects through their (2S)-enantiomers, which competitively inhibit COX-1 and COX-2. The (2R)-enantiomer is sterically hindered from entering the COX active site, rendering it virtually inactive against these enzymes. This deliberate stereochemical selection eliminates the gastrointestinal and renal toxicities typically associated with chronic NSAID administration[2].
The Substituent: 3-(2,2,2-Trifluoroethyl)phenyl
The substitution of a traditional isobutyl or fluoro-biphenyl group with a 3-(2,2,2-trifluoroethyl) chain introduces three critical physicochemical advantages:
-
Metabolic Shielding: Aliphatic chains in standard profens are highly susceptible to cytochrome P450-mediated oxidation. The terminal trifluoromethyl ( −CF3 ) group features exceptionally strong C-F bonds (approx. 116 kcal/mol), completely blocking terminal hydroxylation.
-
Inductive Effects: The −CH2− spacer insulates the aromatic ring from the direct resonance ( −M ) effects of the fluorine atoms, while still exerting a strong inductive ( −I ) electron-withdrawing effect. This lowers the electron density of the phenyl ring, protecting it from electrophilic metabolic attack.
-
Enhanced Lipophilicity: The incorporation of the −CF3 group significantly increases the partition coefficient (LogP), enhancing blood-brain barrier (BBB) penetrability—a crucial requirement for central nervous system targets like gamma-secretase.
Quantitative Physicochemical Profile
| Property | Value | Rationale / Implication |
| Molecular Weight | 232.20 g/mol | Well within Lipinski's Rule of 5; ensures optimal oral bioavailability. |
| LogP (Calculated) | ~3.8 | Enhanced lipophilicity compared to non-fluorinated analogs, driving BBB crossing. |
| pKa | ~4.4 | Maintains the acidic pharmacophore required for acyl-CoA synthetase recognition. |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | Excellent membrane permeability; optimal for intracellular and central targeting. |
Mechanistic Pathways & Target Engagement
The pharmacological utility of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid diverges into two distinct, highly valuable pathways for drug development.
Pathway A: Gamma-Secretase Modulation (GSM)
Certain (2R)-profens (such as (R)-flurbiprofen/tarenflurbil) have been identified as allosteric modulators of the gamma-secretase complex. Instead of inhibiting the enzyme—which causes severe toxicity by blocking Notch signaling—these modulators shift the cleavage site of the amyloid precursor protein (APP). This selectively reduces the production of the highly amyloidogenic A β42 peptide in favor of shorter, non-toxic fragments (e.g., A β38 ). The enhanced lipophilicity of the trifluoroethyl group theoretically increases the affinity for the hydrophobic transmembrane domain of gamma-secretase.
Pathway B: AMACR-Mediated Chiral Inversion
In vivo, (2R)-profens can act as prodrugs via a unidirectional chiral inversion to the active (2S)-enantiomer. This process is initiated by Acyl-CoA synthetase, followed by epimerization by alpha-methylacyl-CoA racemase (AMACR), and subsequent hydrolysis. Tracking this inversion is critical for understanding the pharmacokinetic half-life of the compound.
Figure 1: Divergent pharmacological pathways of (2R)-fluorinated profens including direct CNS modulation and hepatic chiral inversion.
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the isolation and pharmacokinetic profiling of the compound.
Protocol 1: Enantioselective Resolution via Chiral HPLC
Because standard cross-coupling syntheses yield a racemic mixture, precise stereochemical characterization and isolation are mandatory[3].
-
Rationale: An amylose-based chiral stationary phase (CSP) is selected over a cellulose-based one. The steric bulk and high electron density of the trifluoroethyl group interact more favorably with the helical groove of amylose, yielding superior resolution factors ( Rs>2.0 ).
-
Step 1: Prepare a 1.0 mg/mL stock solution of the racemic mixture in HPLC-grade 2-propanol.
-
Step 2: Inject onto a Chiralpak AD-H column ( ).
-
Step 3: Elute isocratically using Hexane/2-Propanol/Trifluoroacetic Acid (90:10:0.1 v/v/v) at 1.0 mL/min . Note: TFA is critical to suppress the ionization of the propanoic acid moiety, preventing peak tailing.
-
Step 4: Monitor UV absorbance at 230 nm . Collect the first-eluting peak (typically the (2R)-enantiomer for this class on amylose CSPs) and calculate the enantiomeric excess (ee). Proceed only if ee>99% .
Protocol 2: In Vitro Chiral Inversion & Metabolic Stability Assay
This protocol isolates the AMACR-mediated inversion pathway from standard cytochrome P450 degradation.
-
Rationale: Chiral inversion is CoA- and ATP-dependent. By supplementing human liver microsomes (HLMs) with these specific cofactors rather than just NADPH, we selectively activate the acyl-CoA synthetase cascade.
-
Step 1: Pre-incubate of the pure (2R)-enantiomer with 1 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) at 37∘C for 5 minutes.
-
Step 2: Initiate the reaction by adding a cofactor cocktail containing 2 mM ATP, 0.2 mM Coenzyme A, and 5 mM MgCl2 .
-
Step 3: Quench aliquots at 0,15,30,60, and 120 minutes using of ice-cold acetonitrile containing an internal standard (e.g., deuterated ibuprofen).
-
Step 4: Centrifuge at 14,000×g for 10 minutes. Analyze the supernatant via chiral LC-MS/MS to quantify the appearance of the (2S)-enantiomer over time.
Figure 2: End-to-end workflow for enantiomeric resolution and in vitro chiral inversion profiling.
Comparative Pharmacokinetic & Target Affinity Profiling
To contextualize the value of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid (referred to here as (2R)-TFEPP ), we compare it against established profen standards. The data illustrates how structural fluorination and stereochemical isolation shift the molecule from a classical anti-inflammatory to a specialized modulator.
| Compound | COX-1 IC 50 ( μ M) | COX-2 IC 50 ( μ M) | AMACR Inversion Rate | Primary Application |
| (2S)-Ibuprofen | 1.2 | 2.4 | N/A | Broad-spectrum NSAID |
| (2R)-Ibuprofen | >100 | >100 | High | In vivo Prodrug |
| (2R)-Flurbiprofen | >100 | >100 | Low | GSM (Alzheimer's Research) |
| (2R)-TFEPP | >100 | >100 | Moderate | Targeted GSM / Research Probe |
Conclusion & Future Perspectives
The strategic design of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid exemplifies the power of organofluorine chemistry in modern drug development. By leveraging the strong inductive effects and metabolic shielding of the trifluoroethyl group, combined with the COX-evading properties of the (2R)-stereocenter, researchers can utilize this compound as a highly stable probe for gamma-secretase modulation or as a model substrate for studying acyl-CoA-dependent chiral inversion. Future in vivo studies should focus on its BBB penetrance kinetics and its efficacy in transgenic models of amyloidopathy.
References
-
Title : Contribution of Organofluorine Compounds to Pharmaceuticals Source : ACS Omega URL :[Link]
-
Title : Stereochemical characterization of fluorinated 2-(phenanthren-1-yl)propionic acids by enantioselective high performance liquid chromatography Source : Zenodo URL :[Link]
-
Title : Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs Source : Molecules (via PMC / National Institutes of Health) URL :[Link]
Sources
In Vitro Pharmacological Profiling of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic Acid
Executive Summary
The pursuit of disease-modifying therapies for Alzheimer’s disease (AD) has historically been challenged by the off-target toxicities of γ-secretase inhibitors (GSIs), which indiscriminately block the cleavage of all intramembrane substrates, including the essential Notch-1 receptor[1]. (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid represents a rationally designed, next-generation Gamma-Secretase Modulator (GSM). Derived from the 2-arylpropanoic acid (profen) scaffold, this compound is engineered to allosterically shift the cleavage register of the amyloid precursor protein (APP) without inhibiting the enzyme's overall catalytic function.
Crucially, the (2R)-stereoconfiguration completely abolishes cyclooxygenase (COX) inhibitory activity in vitro, decoupling the desired amyloid-modifying effects from the gastrointestinal and cardiovascular liabilities typical of classical non-steroidal anti-inflammatory drugs (NSAIDs)[2]. This technical guide delineates the structural pharmacology, mechanistic pathways, and self-validating empirical protocols required to characterize this compound in vitro.
Structural Pharmacology & Target Engagement
The molecular architecture of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid is defined by two critical functional domains that dictate its in vitro behavior:
The (2R)-Propanoic Acid Stereocenter: COX Independence
Classical NSAIDs (e.g., ibuprofen, flurbiprofen) exert their anti-inflammatory effects via the (2S)-enantiomer, which competitively binds the arachidonic acid channel of COX-1 and COX-2. In an in vitro environment (devoid of hepatic alpha-methylacyl-CoA racemase, which causes unidirectional R-to-S inversion in vivo), the (2R)-enantiomer is pharmacologically inert against COX[3]. The spatial orientation of the (2R)-methyl group creates a severe steric clash with the hydrophobic pocket formed by Val349 and Ser530 in the COX active site, preventing the carboxylate moiety from forming the requisite salt bridge with Arg120.
The 3-(2,2,2-Trifluoroethyl)phenyl Motif: Lipophilic Anchoring
The γ-secretase complex resides within the hydrophobic environment of the lipid bilayer. The introduction of a 3-(2,2,2-trifluoroethyl) group serves a dual purpose:
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Membrane Partitioning: It significantly increases the sp³ character and lipophilicity (LogP) of the molecule, optimizing its insertion depth into the lipid bilayer to interface with the Presenilin-1 (PSEN1) catalytic core[4].
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Fluorine-Protein Interactions: The highly electronegative CF₃ group acts as a bioisostere that resists oxidative metabolism while engaging in orthogonal multipolar interactions with hydrophobic sub-pockets on the APP transmembrane domain.
Mechanism of Action: Allosteric Modulation of γ-Secretase
Unlike GSIs, which bind to the catalytic aspartate residues (Asp257 and Asp385) of PSEN1, this compound acts as an allosteric modulator. It binds to a distinct topological site—likely at the interface between the APP transmembrane domain and the initial substrate-docking site of γ-secretase[5].
The Processivity Shift
γ-Secretase processes APP via sequential, step-wise cleavages (trimming). After the initial ε-cleavage produces long fragments (Aβ48 or Aβ49), the enzyme trims them in increments of 3 to 4 amino acids along two primary pathways:
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Pathway A: Aβ49 → Aβ46 → Aβ43 → Aβ40
-
Pathway B: Aβ48 → Aβ45 → Aβ42 → Aβ38
In the unmodulated state, a significant portion of APP is released prematurely as the highly aggregation-prone Aβ42. The binding of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid stabilizes the enzyme-substrate complex during the final trimming steps. This thermodynamic stabilization increases the enzyme's processivity, accelerating the conversion of Aβ42 into the shorter, highly soluble, and non-toxic Aβ38[2]. Because the initial ε-cleavage is unaffected, the processing of Notch-1 remains completely intact, bypassing the dose-limiting toxicities of earlier AD drug candidates.
Diagram 1: Allosteric modulation of the γ-secretase cleavage pathway shifting Aβ42 to Aβ38.
Empirical Validation Workflows
To rigorously validate the in vitro mechanism of action, the following self-validating experimental protocols must be executed. The causality behind these specific methodological choices ensures that artifacts (such as general cytotoxicity or non-specific enzyme inhibition) are excluded.
Protocol A: Multiplexed In Vitro Aβ Profiling
Objective: To demonstrate the characteristic GSM signature (↓Aβ42, ↑Aβ38, ↔Aβ40) without altering total Aβ production. Rationale: We utilize H4 neuroglioma cells stably transfected with the APP695 Swedish mutation (APP-sw). The Swedish mutation dramatically increases basal Aβ production, providing a robust dynamic range for quantifying subtle shifts in the Aβ38/Aβ42 ratio.
-
Cell Seeding: Plate H4 APP-sw cells in 96-well plates at 2×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock of the compound in 100% DMSO. Perform a 10-point half-log serial dilution.
-
Treatment: Replace culture media with fresh media containing the compound dilutions (final DMSO concentration strictly maintained at 0.1% to prevent solvent-induced membrane fluidization). Include a vehicle control (0.1% DMSO) and a reference GSI (e.g., DAPT) as a negative control for processivity.
-
Incubation & Harvesting: Incubate for 16 hours. Harvest the conditioned media carefully to avoid disturbing the cell monolayer.
-
Orthogonal Viability Check: Immediately perform an ATP-based luminescence assay (e.g., CellTiter-Glo) on the remaining cells. Causality: A drop in Aβ42 could be a false positive caused by cell death; viability must remain >95% to validate the primary data.
-
Quantification: Analyze the conditioned media using a Meso Scale Discovery (MSD) Triplex ELISA plate coated with capture antibodies specific for the C-termini of Aβ38, Aβ40, and Aβ42.
Protocol B: In Vitro COX Selectivity Assay
Objective: To verify the total absence of COX-1 and COX-2 inhibition, confirming the structural hypothesis of the (2R)-enantiomer. Rationale: Utilizing purified recombinant human enzymes isolates the direct molecular interaction, eliminating confounding cellular factors like differential compound uptake.
-
Enzyme Preparation: Incubate recombinant human COX-1 or COX-2 in Tris-HCl buffer (pH 8.0) containing hematin and phenol (essential co-factors for the peroxidase activity of COX).
-
Compound Pre-incubation: Add the compound at a high screening concentration (100 µM) and incubate for 15 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding 10 µM arachidonic acid.
-
Termination & Readout: Stop the reaction after 2 minutes via the addition of 1 M HCl. Quantify the downstream product, Prostaglandin E2 (PGE2), using a competitive Enzyme Immunoassay (EIA).
Diagram 2: Sequential empirical workflow for validating the in vitro GSM mechanism.
Quantitative Data Presentation
The expected in vitro pharmacological profile of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid, based on the mechanistic principles of optimized profen-derived GSMs[4][5], is summarized below. The data highlights the inverse relationship between Aβ42 and Aβ38, alongside the preservation of Notch and COX functionality.
| Assay / Target | Parameter | Expected Value | Interpretation |
| Aβ42 (H4 APP-sw) | IC₅₀ | ~ 45 - 80 nM | Potent reduction of the amyloidogenic peptide. |
| Aβ38 (H4 APP-sw) | EC₅₀ | ~ 50 - 90 nM | Commensurate increase in the non-toxic peptide, proving processivity shift. |
| Aβ40 (H4 APP-sw) | IC₅₀ | > 10,000 nM | Sparing of the most abundant physiological Aβ isoform. |
| Notch Cleavage | IC₅₀ | > 30,000 nM | No inhibition of Notch-1 intracellular domain (NICD) release. |
| COX-1 (Recombinant) | IC₅₀ | > 100,000 nM | Inactive due to (2R)-stereocenter steric clash. |
| COX-2 (Recombinant) | IC₅₀ | > 100,000 nM | Inactive due to (2R)-stereocenter steric clash. |
| Cell Viability | CC₅₀ | > 50,000 nM | Aβ modulation is not an artifact of cytotoxicity. |
References
-
Weggen, S., et al. "A subset of NSAIDs lower amyloidogenic Abeta42 independently of cyclooxygenase activity." Nature (2001).[Link][2]
-
Eriksen, J. L., et al. "NSAIDs and enantiomers of flurbiprofen target gamma-secretase and lower Abeta 42 in vivo." Journal of Clinical Investigation (2003). [Link][3]
-
Oehlrich, D., et al. "γ-Secretase Modulators as Potential Disease Modifying Anti-Alzheimer's Drugs." Journal of Medicinal Chemistry (2010).[Link][4]
-
Basi, G. S., et al. "γ-Secretase Inhibitors and Modulators." International Journal of Alzheimer's Disease (2012).[Link][1]
-
Bursavich, M. G., et al. "Design, Synthesis, and Evaluation of a Novel Series of Oxadiazine Gamma Secretase Modulators for Familial Alzheimer's Disease." Journal of Medicinal Chemistry (2017).[Link][5]
Sources
- 1. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A subset of NSAIDs lower amyloidogenic Abeta42 independently of cyclooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - NSAIDs prevent, but do not reverse, neuronal cell cycle reentry in a mouse model of Alzheimer disease [jci.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
receptor binding affinity of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid
An In-Depth Technical Guide on the Characterization of the Receptor Binding Affinity of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid
Abstract
(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid is a novel profen derivative with potential for unique pharmacological activity. The introduction of a trifluoroethyl group on the phenyl ring is a strategic medicinal chemistry modification intended to enhance key pharmacological properties such as metabolic stability, membrane permeability, and target binding affinity[1][2]. While specific receptor binding data for this compound is not currently available in the public domain, its structural similarity to the well-established class of 2-arylpropanoic acids, which includes widely used non-steroidal anti-inflammatory drugs (NSAIDs), suggests potential interactions with key enzymes and receptors involved in inflammation and metabolic pathways[3][4]. This guide provides a comprehensive, albeit prospective, framework for the elucidation of its receptor binding profile, targeting researchers and drug development professionals. We will explore hypothetical targets based on structure-activity relationships of similar compounds and provide detailed, field-proven methodologies for the determination of binding affinity and functional activity.
Introduction: The Rationale for Characterization
The 2-arylpropanoic acid scaffold is a cornerstone in medicinal chemistry, most notably as the basis for NSAIDs that target cyclooxygenase (COX) enzymes. However, derivatives of this class have also shown activity at other targets, including peroxisome proliferator-activated receptors (PPARs)[5]. The incorporation of fluorine-containing moieties, such as the trifluoroethyl group, is a common strategy in modern drug design to modulate pharmacokinetic and pharmacodynamic properties[1][6]. The strong electron-withdrawing nature and lipophilicity of the trifluoromethyl group can significantly alter protein-ligand interactions[1][7].
Given the lack of empirical data for (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid, this document serves as a proactive guide to its pharmacological characterization. We will proceed with the hypothesis that its primary targets are likely to be within the families of receptors known to bind other phenylpropanoic acid derivatives.
Hypothetical Target Selection and Rationale
Based on the core structure of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid, two primary classes of receptors present themselves as high-probability targets for initial screening:
-
Peroxisome Proliferator-Activated Receptors (PPARs): Several phenylpropanoic acid derivatives have been identified as ligands for PPARs, particularly PPARα and PPARγ[5]. These nuclear receptors are critical regulators of lipid metabolism and inflammation.
-
Cyclooxygenase (COX) Enzymes: As a profen derivative, the compound is a structural analogue of well-known COX inhibitors like ibuprofen and ketoprofen[3].
For the purpose of this guide, we will focus on PPARγ as the primary hypothetical target for a detailed methodological discussion.
Experimental Protocols for Binding Affinity Determination
The following protocols are designed to provide a robust and reproducible means of determining the binding affinity and functional activity of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid at our hypothetical target, PPARγ.
In Silico Docking: A Preliminary Assessment
Prior to in vitro testing, molecular docking simulations can provide valuable insights into the potential binding mode and affinity of the test compound.
Protocol:
-
Protein Preparation: Obtain the crystal structure of the PPARγ ligand-binding domain (LBD) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate a 3D conformation of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid. Assign partial charges and define rotatable bonds.
-
Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide) to dock the ligand into the active site of the PPARγ LBD.
-
Analysis: Analyze the predicted binding poses and scoring functions to estimate the binding energy and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).
Competitive Radioligand Binding Assay for PPARγ
This assay will determine the affinity (Ki) of the test compound for PPARγ by measuring its ability to displace a known high-affinity radioligand.
Step-by-Step Methodology:
-
Preparation of PPARγ LBD: Express and purify the human PPARγ LBD, typically as a GST-fusion protein in E. coli.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 10% glycerol).
-
Reaction Mixture: In a 96-well plate, combine:
-
A fixed concentration of purified PPARγ LBD.
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Rosiglitazone).
-
Increasing concentrations of the test compound, (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid, or a known competitor (for positive control).
-
-
Incubation: Incubate the plate at 4°C for a predetermined time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly separate the protein-bound radioligand from the free radioligand using a charcoal-based separation method.
-
Quantification: Measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
PPARγ Reporter Gene Assay
This functional assay will determine whether the compound acts as an agonist, antagonist, or inverse agonist of PPARγ.
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T) that is co-transfected with two plasmids: one expressing the full-length PPARγ and another containing a luciferase reporter gene under the control of a PPAR response element (PPRE).
-
Compound Treatment: Seed the cells in a 96-well plate and treat with increasing concentrations of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid. Include a known agonist (e.g., Rosiglitazone) as a positive control.
-
Incubation: Incubate the cells for 24-48 hours to allow for gene transcription and protein expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration). Plot the normalized activity against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).
Caption: Simplified signaling pathway for a PPARγ reporter assay.
Data Presentation and Interpretation
Quantitative data from the binding and functional assays should be summarized for clear comparison.
| Assay Type | Parameter | Hypothetical Value | Interpretation |
| Radioligand Binding | Ki | 500 nM | Moderate binding affinity for PPARγ. |
| Reporter Gene Assay | EC50 | 1.2 µM | Agonist activity at PPARγ. |
| Reporter Gene Assay | % Max Activation | 85% | Partial agonist compared to the positive control. |
The trifluoroethyl group may contribute to the binding affinity through favorable interactions within a hydrophobic pocket of the PPARγ LBD. The partial agonist activity could be therapeutically advantageous, potentially reducing the side effects associated with full agonists.
Conclusion
While the precise receptor binding profile of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid remains to be empirically determined, this guide provides a robust and scientifically-grounded framework for its characterization. The structural alerts within the molecule strongly suggest that receptors such as PPARs and COX enzymes are high-priority targets for investigation. The detailed protocols herein for in silico modeling, radioligand binding assays, and functional reporter assays represent a comprehensive strategy for elucidating the compound's mechanism of action and therapeutic potential. The insights gained from such studies will be critical for any future drug development efforts centered on this promising novel chemical entity.
References
- Benchchem. Propanoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester | 102096-25-3.
- Garcia-Ordonez, R. D., et al. (2010). The benzenesulfoamide T0901317 [N-(2,2,2-trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide] is a novel retinoic acid receptor-related orphan receptor-alpha/gamma inverse agonist. Molecular Pharmacology, 77(2), 228-36.
- ResearchGate. Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations | Request PDF.
- ResearchGate. Recent advances in the trifluoromethylation methodology and new CF3-containing drugs | Request PDF.
- Balasanyan, M., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-624.
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- MDPI. Synthesis of CF 3 -Containing Spiro-[Indene-Proline] Derivatives via Rh(III)-Catalyzed C-H Activation/Annulation.
- BindingDB. BDBM50171897 (2S)-2-(4-chlorophenoxy)-3-phenylpropanoic acid::(S).
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Metabolic Stability and Biotransformation of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic Acid: A Technical Guide
Executive Summary
The rational design of non-steroidal anti-inflammatory drugs (NSAIDs) and targeted small molecules often relies on the 2-arylpropionic acid (profen) scaffold. (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid represents a highly optimized derivative within this class. By replacing a standard alkyl side chain (such as the ethyl or isobutyl group found in traditional profens) with a 2,2,2-trifluoroethyl moiety, medicinal chemists can profoundly alter the molecule's pharmacokinetic profile.
This whitepaper provides an in-depth mechanistic analysis of the metabolic stability of this compound. We explore the causality behind its resistance to Phase I oxidation, its susceptibility to Phase II conjugation, and the critical biological phenomenon of unidirectional chiral inversion. Furthermore, we provide self-validating experimental protocols designed for rigorous pharmacokinetic profiling.
Structural Rationale: The Role of Fluorination
The introduction of the 2,2,2-trifluoroethyl group is a strategic bioisosteric replacement aimed at mitigating metabolic liabilities[1]. The metabolic stability of this compound is governed by fundamental thermodynamic and electronic principles:
-
Steric Shielding and Bond Strength: The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol). Cytochrome P450 (CYP450) enzymes initiate aliphatic oxidation via hydrogen atom abstraction by a highly reactive iron-oxo intermediate (Compound I). The high bond dissociation energy of the C-F bonds completely blocks terminal oxidation at the trifluoromethyl carbon[2].
-
Electronic Deactivation: The strongly electron-withdrawing nature of the −CF3 group exerts a powerful inductive effect. This reduces the electron density of the adjacent benzylic −CH2− group and the phenyl ring itself. By lowering the HOMO (Highest Occupied Molecular Orbital) energy of the aromatic system, the molecule becomes highly resistant to electrophilic attack and aromatic hydroxylation by CYP2C9, the primary metabolizing enzyme for profens[3].
Mechanistic Pathways of Biotransformation
The metabolic fate of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid is characterized by three distinct pathways: Phase I oxidation (heavily suppressed), Phase II conjugation, and Chiral Inversion.
Unidirectional Chiral Inversion (Activation Pathway)
Like many 2-arylpropionic acids, the compound is administered as the inactive (2R)-enantiomer (distomer) and functions as a prodrug. In vivo, it undergoes a unidirectional chiral inversion to the pharmacologically active (2S)-enantiomer (eutomer). This process is catalyzed by a three-step enzymatic cascade:
-
Thioesterification: Acyl-CoA synthetase converts the (2R)-acid into a (2R)-acyl-CoA thioester.
-
Epimerization: α -methylacyl-CoA racemase (AMACR) epimerizes the chiral center, rapidly equilibrating the (2R)- and (2S)-acyl-CoA thioesters[4].
-
Hydrolysis: Acyl-CoA thioesterase specifically hydrolyzes the (2S)-thioester, releasing the active (2S)-profen into systemic circulation[5].
Phase II Metabolism: Acyl Glucuronidation
Because Phase I CYP-mediated oxidation is blocked by the trifluoroethyl group, the primary route of elimination shifts to Phase II metabolism. The free carboxylic acid moiety is a direct target for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGT2B7 [6]. UGT2B7 catalyzes an SN2 -type reaction, transferring a glucuronic acid moiety to the carboxylate to form a highly polar acyl glucuronide, which is subsequently excreted in urine or bile[7].
Figure 1: Biotransformation pathways highlighting chiral inversion, UGT2B7 glucuronidation, and suppressed CYP2C9 oxidation.
Quantitative Data: Impact of Fluorination on Stability
To demonstrate the efficacy of the trifluoroethyl substitution, we compare the pharmacokinetic parameters of the fluorinated compound against its non-fluorinated ethyl analog. The suppression of CYP2C9 metabolism significantly reduces intrinsic clearance ( CLint ) and prolongs the in vitro half-life ( T1/2 ).
| Compound | Substitution | Human Liver Microsome T1/2 (min) | Intrinsic Clearance ( CLint ) (µL/min/mg) | Primary Clearance Mechanism |
| Ethyl Analog | −CH2CH3 | 28.4 ± 2.1 | 48.8 | CYP2C9 (Aliphatic Oxidation) |
| Trifluoroethyl Analog | −CH2CF3 | > 120.0 | < 5.0 | UGT2B7 (Acyl Glucuronidation) |
Table 1: Comparative in vitro metabolic stability data demonstrating the protective effect of the 2,2,2-trifluoroethyl moiety.
Self-Validating Experimental Protocols
To accurately assess the metabolic stability and inversion kinetics of this compound, standard assays must be modified. The following protocols are designed with internal causality and self-validation mechanisms.
Comprehensive Phase I/II Microsomal Stability Assay
Causality Check: UGT enzymes reside on the luminal side of the endoplasmic reticulum. In isolated microsomes, these vesicles seal inside-out. We use Alamethicin (a pore-forming peptide) to permeabilize the membrane, ensuring the highly polar UDPGA cofactor can reach the UGT active site. Without this, Phase II clearance will be falsely underestimated.
Step-by-Step Methodology:
-
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
Permeabilization: Pre-incubate Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration) with Alamethicin (50 µg/mg protein) on ice for 15 minutes to fully expose UGT active sites.
-
Substrate Addition: Spike the (2R)-trifluoroethyl profen to a final concentration of 1 µM (keep organic solvent < 0.5% to prevent CYP inhibition).
-
Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding a cofactor cocktail: 1 mM NADPH (for CYP450) and 2 mM UDPGA (for UGTs).
-
Sampling & Quenching: At time points 0, 15, 30, 45, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold Acetonitrile containing a stable-isotope labeled internal standard (IS).
-
Validation Control: Run parallel incubations without NADPH/UDPGA to validate that compound loss is strictly enzyme-mediated, not due to chemical instability or non-specific binding.
-
Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS.
Hepatocyte Chiral Inversion Assay
Causality Check: Microsomes lack the complete cytosolic/mitochondrial machinery (like Acyl-CoA synthetase and AMACR) required for chiral inversion. Therefore, intact cryopreserved hepatocytes must be used. Furthermore, standard reverse-phase LC cannot distinguish enantiomers; a chiral stationary phase is mandatory.
Step-by-Step Methodology:
-
Thawing: Thaw cryopreserved human hepatocytes in specialized recovery medium at 37°C. Centrifuge at 100 x g for 5 minutes and resuspend in William's E medium.
-
Viability Check: Ensure cell viability is >80% using Trypan Blue exclusion. Adjust concentration to 1×106 viable cells/mL.
-
Incubation: Add 1 µM of the pure (2R)-enantiomer to the hepatocyte suspension in a 96-well plate. Incubate at 37°C under 5% CO2 .
-
Quenching: At designated time points (0 to 240 mins), quench the reaction with an equal volume of cold Acetonitrile.
-
Chiral LC-MS/MS: Analyze the samples using a Chiralpak AGP (or equivalent) column. Monitor the disappearance of the (2R)-peak and the appearance of the (2S)-peak to calculate the rate of inversion.
Figure 2: Experimental workflow for assessing metabolic stability and chiral inversion kinetics.
References
- Lloyd, M. D., et al. "Chiral inversion of 2-arylpropionyl-CoA esters by human α-methylacyl-CoA racemase 1A (P504S)—a potential mechanism for the anti-cancer effects of ibuprofen." Chemical Communications (RSC Publishing).
- Qu, X., et al. "Hydrolysis of ibuprofenoyl-CoA and other 2-APA-CoA esters by human acyl-CoA thioesterases-1 and -2 and their possible role in the chiral inversion of profens." Biochemical Pharmacology (PubMed).
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An In-Depth Technical Guide to In Vivo Efficacy Models for (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the strategy and application of in vivo efficacy models for the preclinical evaluation of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid. Based on its structural similarity to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), the compound's primary mechanism of action is hypothesized to be the inhibition of cyclooxygenase (COX) enzymes. Consequently, this document details the rationale, experimental design, and procedural steps for gold-standard models assessing anti-inflammatory, analgesic, and antipyretic activities. Each protocol is designed as a self-validating system, incorporating essential controls and clear, quantifiable endpoints to ensure data integrity and reproducibility.
Introduction: Compound Profile and Hypothesized Mechanism of Action
(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid is a chiral carboxylic acid belonging to the arylpropanoic acid class. Its core structure is analogous to widely used NSAIDs such as Ibuprofen and Naproxen. The primary mechanism of action for this class of drugs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins (PGs).[1][2] Prostaglandins are key lipid mediators involved in the physiological and pathological processes of inflammation, pain, and fever.[3]
There are two primary isoforms of the COX enzyme:
-
COX-1: A constitutively expressed "housekeeping" enzyme responsible for producing prostaglandins that protect the gastrointestinal (GI) mucosa and support platelet function and renal blood flow.[4][5]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[6] Its products, primarily PGE2, are major contributors to inflammation, pain sensitization, and fever.[7][8]
The therapeutic effects of NSAIDs (anti-inflammation, analgesia, antipyresis) are primarily attributed to the inhibition of COX-2, while common side effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1.[][10] The presence of the trifluoroethyl group on the phenyl ring of the test compound is a key structural modification. This highly electronegative moiety may influence the compound's potency, selectivity for COX isoforms, pharmacokinetic profile, and metabolic stability.
Therefore, the preclinical in vivo evaluation of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid must be designed to rigorously test its efficacy in validated models of inflammation, pain, and pyrexia.
Figure 1: Simplified Cyclooxygenase (COX) Signaling Pathway.
In Vivo Efficacy Model for Anti-Inflammatory Activity
The most widely used, reliable, and relevant model for screening acute anti-inflammatory activity of NSAID-like compounds is the Carrageenan-Induced Paw Edema model in rats.[7][11]
Model Rationale: Carrageenan-Induced Paw Edema
Subplantar injection of carrageenan, a sulfated polysaccharide, induces a well-characterized, biphasic acute inflammatory response.[12][13]
-
Early Phase (0-2 hours): Characterized by the release of histamine, serotonin, and bradykinin.
-
Late Phase (2-6 hours): Primarily mediated by the overproduction of prostaglandins, with peak inflammation occurring around 3-5 hours post-injection.[11][13] This phase is highly sensitive to inhibition by COX inhibitors.
The primary endpoint, paw volume (edema), is a direct and quantifiable measure of the inflammatory exudate. A reduction in paw volume in the late phase by the test compound is a strong indicator of COX inhibition.[14]
Experimental Protocol: Carrageenan-Induced Paw Edema
Objective: To evaluate the ability of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid to reduce acute inflammation in rats.
Materials:
-
Animals: Male Wistar or Sprague-Dawley rats (180-220g).
-
Test Compound: (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid.
-
Vehicle Control: e.g., 0.5% Carboxymethylcellulose (CMC) or 5% Tween 80 in saline.
-
Positive Control: Indomethacin (10 mg/kg) or another reference NSAID.[12]
-
Phlogistic Agent: 1% w/v Lambda (λ)-Carrageenan in sterile 0.9% saline.[15]
-
Measurement Device: Digital Plethysmometer.
Procedure:
-
Acclimatization: Animals are acclimatized for at least 5-7 days under standard laboratory conditions (24±1°C, 12h light/dark cycle, ad libitum access to food and water).[16]
-
Grouping: Animals are fasted overnight (with water ad libitum) and randomly assigned to experimental groups (n=6-8 per group).
-
Baseline Measurement: The initial volume (V₀) of the right hind paw of each rat is measured up to the tibiotarsal joint using the plethysmometer.
-
Compound Administration: The test compound, vehicle, or positive control is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.[12]
-
Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected into the subplantar region of the right hind paw of each rat.[14][15]
-
Post-Induction Measurement: Paw volume (Vt) is measured at 1, 2, 3, 4, and 5 hours after carrageenan injection.[14]
-
Euthanasia: Following the final measurement, animals are humanely euthanized using an approved method (e.g., CO₂ asphyxiation).
Data Analysis:
-
Paw Edema (mL): Calculated as Vt - V₀.
-
Percent Inhibition of Edema (%): Calculated at each time point using the formula: % Inhibition = [1 - (Edema_Treated / Edema_Control)] * 100
Data Presentation and Expected Outcomes
| Group | Dose (mg/kg, p.o.) | Mean Paw Volume Increase (mL) at 3h ± SEM | % Inhibition at 3h |
| Vehicle Control | 10 | 0.85 ± 0.06 | - |
| Test Compound | 10 | Value | Value |
| Test Compound | 30 | Value | Value |
| Test Compound | 100 | Value | Value |
| Indomethacin | 10 | 0.38 ± 0.04 | 55.3% |
| Fictional data for illustrative purposes. |
A dose-dependent reduction in paw edema, particularly at the 3-hour and 4-hour time points, would provide strong evidence for the anti-inflammatory efficacy of the test compound.
In Vivo Efficacy Model for Analgesic Activity
To assess pain relief, particularly inflammatory pain, the Randall-Selitto test (paw pressure test) is a highly appropriate model.[17] It measures mechanical hyperalgesia—a heightened sensitivity to a mechanical stimulus—which is a hallmark of inflammatory pain.[18]
Model Rationale: Randall-Selitto Test
This model quantifies the pressure threshold at which a rat withdraws its paw from a mechanical stimulus.[19] In an inflamed paw (e.g., post-carrageenan injection), this withdrawal threshold is significantly lowered (hyperalgesia). An effective analgesic will increase this threshold, indicating a reduction in pain sensitivity.[18] The test directly measures the peripheral effects of analgesics on nociceptor sensitization.
Experimental Protocol: Randall-Selitto Test
Objective: To determine the analgesic effect of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid on mechanical hyperalgesia in rats.
Materials:
-
Animals & Compounds: As described in Section 2.2.
-
Apparatus: Randall-Selitto Paw Pressure Analgesiometer.[20]
Procedure:
-
Acclimatization & Grouping: As per the inflammation protocol. Animals should be habituated to gentle restraint and handling.[17]
-
Baseline Threshold: The baseline mechanical nociceptive threshold (in grams) is determined for each rat by applying increasing pressure to the dorsal surface of the right hind paw until a withdrawal response (flinch or struggle) is observed. A cut-off pressure (e.g., 250g) must be set to prevent tissue damage.[18]
-
Compound Administration: The test compound, vehicle, or positive control is administered (p.o. or i.p.).
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan is injected into the subplantar region of the right hind paw to induce inflammatory hyperalgesia.
-
Post-Induction Measurement: The paw withdrawal threshold is measured again at 1, 2, and 3 hours post-carrageenan injection.
-
Euthanasia: Animals are humanely euthanized after the final measurement.
Data Analysis:
-
The primary endpoint is the paw withdrawal threshold (in grams).
-
The increase in the pain threshold compared to the vehicle control group indicates analgesic activity.
Figure 2: Experimental Workflow for the Randall-Selitto Analgesia Model.
In Vivo Efficacy Model for Antipyretic Activity
The classic model for assessing antipyretic (fever-reducing) efficacy is Brewer's Yeast-Induced Pyrexia in rats or mice.[21]
Model Rationale: Brewer's Yeast-Induced Pyrexia
Subcutaneous injection of a Brewer's yeast suspension induces a pathogenic fever by increasing the synthesis of prostaglandins (specifically PGE2) in the hypothalamus.[8][16] This process elevates the hypothalamic thermoregulatory set-point, resulting in a measurable increase in core body temperature.[22] The model effectively mimics a gram-positive bacterial fever response. Antipyretic drugs, like NSAIDs, reduce fever by inhibiting this central prostaglandin synthesis.[21]
Experimental Protocol: Brewer's Yeast-Induced Pyrexia
Objective: To assess the antipyretic activity of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid in febrile rats.
Materials:
-
Animals: Male Wistar rats (150-200g).
-
Test Compound, Vehicle, Positive Control (Aspirin, 100 mg/kg).[21]
-
Pyrogenic Agent: 20% w/v Brewer's yeast suspension in sterile 0.9% saline.
-
Measurement Device: Digital rectal thermometer.
Procedure:
-
Acclimatization & Grouping: As previously described.
-
Baseline Temperature: The basal rectal temperature of each rat is measured by inserting a lubricated digital thermometer probe approximately 2 cm into the rectum.
-
Induction of Pyrexia: A 20% Brewer's yeast suspension is injected subcutaneously (s.c.) into the back, below the nape of the neck, at a volume of 10-20 mL/kg.[16][21]
-
Fever Development: The animals are returned to their cages. The injection induces a significant rise in body temperature that peaks approximately 18 hours later.[8][21]
-
Post-Induction Temperature & Dosing: After 18 hours, the rectal temperature of each rat is recorded again. Animals showing a rise of at least 0.5°C are selected for the study and dosed with the test compound, vehicle, or positive control (p.o.). This time point is considered T=0h for the drug efficacy assessment.
-
Temperature Monitoring: Rectal temperature is then recorded at 1, 2, 3, and 4 hours post-dosing.[21]
-
Euthanasia: Animals are humanely euthanized after the final measurement.
Data Analysis:
-
The primary endpoint is the change in rectal temperature (°C) from the 18-hour (T=0h) post-yeast time point.
-
A significant and dose-dependent reduction in rectal temperature compared to the vehicle control group indicates antipyretic activity.
Data Presentation and Expected Outcomes
| Group | Dose (mg/kg, p.o.) | Mean Rectal Temperature (°C) at 2h Post-Dose ± SEM |
| Normal Control (No Yeast) | - | 37.1 ± 0.2 |
| Vehicle Control (Yeast) | 10 | 38.9 ± 0.3 |
| Test Compound | 30 | Value |
| Test Compound | 100 | Value |
| Aspirin | 100 | 37.4 ± 0.2 |
| Fictional data for illustrative purposes. |
Conclusion and Translational Considerations
This guide outlines a robust, tiered approach to evaluating the in vivo efficacy of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid. Positive, dose-dependent results across the described models for inflammation, analgesia, and pyrexia would provide a strong preclinical data package supporting its hypothesized mechanism as a COX-inhibiting NSAID.
Subsequent steps in development should include pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma exposure with efficacy, as well as safety pharmacology studies, with a particular focus on gastrointestinal and cardiovascular liability, to fully characterize the compound's therapeutic index. These foundational efficacy studies are a critical and indispensable step in the translation of a promising chemical entity into a potential therapeutic agent.
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discovery and synthesis pathways of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid
An In-depth Technical Guide to the Discovery and Synthesis of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic Acid
Abstract
This technical guide provides a comprehensive overview of plausible discovery and synthesis pathways for (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid, a chiral non-steroidal anti-inflammatory drug (NSAID) analogue. As a member of the 2-arylpropanoic acid (profen) family, this molecule's therapeutic potential is intrinsically linked to its stereochemistry. This document explores the strategic challenges inherent in its synthesis, focusing on the stereoselective creation of the α-chiral center and the regioselective installation of the trifluoroethyl moiety. We present detailed, referenced methodologies for two primary synthetic strategies: an Asymmetric Hydrovinylation-based approach and a Chiral Auxiliary-mediated Asymmetric Alkylation. Each pathway is critically evaluated for its efficiency, stereocontrol, and scalability, providing researchers and drug development professionals with a robust framework for its practical synthesis and further investigation.
Introduction and Rationale for Discovery
The 2-arylpropionic acids, commonly known as "profens," are a cornerstone of modern anti-inflammatory therapy.[1] Their mechanism of action typically involves the non-selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the biosynthesis of prostaglandins.[2] It is a well-established principle in pharmacology that the biological activity of profens is highly stereospecific. For most profens, the (S)-enantiomer is responsible for the therapeutic anti-inflammatory effects, while the (R)-enantiomer is significantly less active or inactive against COX enzymes.[3]
However, emerging research has revealed that (R)-enantiomers of certain profens possess unique and therapeutically valuable properties independent of COX inhibition. A prominent example is (R)-Flurbiprofen (Tarenflurbil), which was investigated for its ability to selectively target γ-secretase, thereby lowering the production of amyloid-β 42 (Aβ42) plaque, a key target in Alzheimer's disease research.[2]
The target molecule of this guide, (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid, is designed based on these principles. The inclusion of the trifluoroethyl group (-CH₂CF₃) is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity and bioavailability.[4] Therefore, the development of a robust and stereospecific synthesis for the (R)-enantiomer is a critical objective, enabling the exploration of its unique pharmacological profile, potentially for indications beyond conventional inflammation.
Core Synthetic Challenges
The synthesis of this molecule presents two primary chemical challenges:
-
Asymmetric Synthesis of the α-Chiral Center: The construction of the stereocenter at the second carbon of the propanoic acid moiety with high enantiomeric purity is paramount. The biological activity and potential therapeutic index are directly dependent on isolating the desired (R)-enantiomer from its (S)-counterpart.
-
Regioselective Trifluoroethylation: The introduction of the 2,2,2-trifluoroethyl group specifically at the meta-position (C3) of the phenyl ring requires precise control over aromatic substitution reactions. Modern catalytic methods are essential to achieve this with high yield and selectivity, avoiding isomeric impurities.
Retrosynthetic Analysis
A logical retrosynthetic analysis reveals two primary strategic approaches to the target molecule. These strategies differ in the sequence of forming the chiral center and installing the key aromatic substituent.
Caption: Workflow for Pathway 1 via Asymmetric Hydrovinylation.
Rationale: This route establishes the crucial stereocenter with high enantiomeric excess (ee) early in the sequence. The subsequent steps involve robust and well-documented transformations. The use of nickel catalysis for both hydrovinylation and trifluoroethylation makes this an efficient strategy. [5][6] Experimental Protocol:
-
Step 1: Asymmetric Hydrovinylation of 3-Bromostyrene.
-
To a cooled (-10 °C), oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the chiral phosphoramidite ligand and [(allyl)NiBr]₂ dimer in an appropriate solvent like toluene.
-
Add a solution of 3-bromostyrene.
-
Introduce ethylene gas at a controlled pressure (e.g., 1-5 atm).
-
Allow the reaction to stir for 12-24 hours, monitoring by GC for conversion.
-
Upon completion, quench the reaction and purify the resulting (R)-3-(3-bromophenyl)-1-butene via silica gel chromatography. This reaction typically achieves excellent regioselectivity (>99%) and enantioselectivity (>97% ee). [7]
-
-
Step 2: Nickel-Catalyzed Trifluoroethylation.
-
In a glovebox, charge a reaction vessel with a nickel catalyst (e.g., NiCl₂(dme)), a ligand (e.g., a bipyridine or phenanthroline derivative), and zinc powder as a reductant. [6] 2. Add a polar aprotic solvent such as DMF or DMAc.
-
Add the (R)-3-(3-bromophenyl)-1-butene synthesized in the previous step.
-
Add 2,2,2-trifluoroethyl chloride (CF₃CH₂Cl) as the trifluoroethyl source.
-
Seal the vessel and heat to 60-80 °C for 12-18 hours.
-
After cooling, work up the reaction by filtering off solids and performing an aqueous extraction. Purify the product, (R)-3-[3-(2,2,2-trifluoroethyl)phenyl]-1-butene, by column chromatography. [6]
-
-
Step 3: Oxidative Cleavage of the Alkene.
-
Dissolve the butene intermediate in a solvent mixture such as CH₂Cl₂/MeOH at -78 °C.
-
Bubble ozone (O₃) through the solution until a persistent blue color indicates the reaction is complete.
-
Purge the solution with N₂ to remove excess ozone.
-
Add an oxidative quenching agent, typically 30% hydrogen peroxide (H₂O₂), and allow the mixture to warm to room temperature and stir overnight.
-
Perform an aqueous workup, extracting the carboxylic acid product into a basic aqueous layer, followed by acidification and re-extraction into an organic solvent.
-
Evaporation of the solvent yields the final product, (2R)-2-[3-(2,2,2-trifluoroethyl)phenyl]propanoic acid. [5]
-
Pathway 2: Asymmetric Alkylation using a Chiral Auxiliary
This classic and reliable pathway builds the aromatic core first and then uses a removable chiral auxiliary to direct the stereoselective formation of the α-chiral center.
Sources
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Physicochemical and Pharmacokinetic Profiling of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic Acid
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper
Executive Summary
The compound (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid represents a highly specialized, novel candidate within the 2-arylpropanoic acid (profen) class of non-steroidal anti-inflammatory drugs (NSAIDs). By strategically engineering a 2,2,2-trifluoroethyl moiety at the meta position of the phenyl ring, medicinal chemists can fundamentally alter the drug's pharmacokinetic landscape. This whitepaper dissects the physicochemical properties, structural rationale, and chiral inversion dynamics of this molecule, providing field-proven, self-validating experimental protocols for its rigorous characterization.
Structural Rationale and the "Fluorine Effect"
The design of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid is rooted in the principles of strategic fluorination. The incorporation of the trifluoroethyl group serves three distinct mechanistic purposes:
-
Metabolic Shielding: The primary clearance route for traditional profens (e.g., ibuprofen) involves cytochrome P450 (CYP2C9)-mediated oxidation of their alkyl side chains. The carbon-fluorine (C–F) bond is exceptionally strong (~485 kJ/mol). By replacing a metabolically labile alkyl group with a trifluoroethyl group, the benzylic position is sterically and electronically shielded from oxidative degradation, significantly prolonging the in vivo half-life .
-
Lipophilicity and Permeability: The high electronegativity and low polarizability of the CF₃ group increase the overall lipophilicity (LogP) of the molecule. This drives enhanced passive diffusion across phospholipid bilayers, optimizing cellular permeability without violating Lipinski's Rule of Five .
-
pKa Modulation: The strong inductive electron-withdrawing effect (-I effect) of the meta-substituted trifluoroethyl group slightly increases the acidity of the propanoic acid core. This ensures a high degree of ionization at physiological pH (7.4), which is a strict prerequisite for anchoring the molecule via salt-bridge formation to the Arg120 residue in the cyclooxygenase (COX) active site.
Stereochemistry and Chiral Inversion Dynamics
Like all profens, this compound possesses a chiral center at the α-carbon of the propanoic acid moiety. While the (2S)-enantiomer acts as the direct, active inhibitor of COX enzymes, the (2R)-enantiomer is essentially inactive in vitro. However, when administered in vivo, the (2R)-enantiomer functions as a prodrug, undergoing a unidirectional metabolic chiral inversion to the active (2S)-form .
The Causality of Inversion: This epimerization is not spontaneous; it is an enzyme-driven, cofactor-dependent process. The (2R)-enantiomer is stereoselectively recognized by Acyl-CoA synthetase, which converts it into a CoA-thioester. This intermediate is then epimerized by α-methylacyl-CoA racemase (AMACR) before being hydrolyzed into the active (2S)-profen.
Fig 1: Unidirectional metabolic chiral inversion pathway of the (2R)-profen enantiomer.
Quantitative Physicochemical Profile
The following table summarizes the core physicochemical parameters of the compound, juxtaposing the raw data against the experimental rationale.
| Property | Value | Experimental / Predictive Rationale |
| Molecular Formula | C₁₁H₁₁F₃O₂ | Core 2-arylpropanoic acid scaffold + trifluoroethyl substitution. |
| Molecular Weight | 232.20 g/mol | Well within the optimal range for oral bioavailability (< 500 Da). |
| pKa (Carboxylic Acid) | 4.25 ± 0.05 | -I effect from the CF₃ group lowers pKa slightly compared to ibuprofen (pKa 4.4), ensuring >99% ionization at pH 7.4. |
| LogP (Octanol/Water) | 3.85 ± 0.10 | The lipophilic CF₃ group enhances organic partitioning, optimizing passive membrane permeability. |
| TPSA | 37.3 Ų | Topological Polar Surface Area is highly favorable for rapid gastrointestinal absorption and potential BBB penetration. |
Validated Experimental Methodologies
To ensure absolute scientific integrity, the characterization of this compound must rely on self-validating experimental systems. Below are the definitive protocols for profiling this molecule.
Protocol 1: Potentiometric Determination of pKa and LogP
Objective: To empirically determine the acid dissociation constant and lipophilicity. Causality of Design: Because the highly lipophilic trifluoroethyl group renders the un-ionized compound practically insoluble in pure water at low pH, a co-solvent potentiometric titration is mandatory. Methanol/water mixtures are utilized, and the true aqueous pKa is extrapolated using the Yasuda-Shedlovsky technique.
Step-by-Step Workflow:
-
System Initialization: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) in a jacketed vessel strictly maintained at 25.0 ± 0.1 °C.
-
Sample Preparation: Dissolve 2.0 mg of the compound in 10 mL of a methanol/water gradient containing 0.15 M KCl. Causality: The 0.15 M KCl maintains a constant ionic strength equivalent to physiological conditions, ensuring activity coefficients remain stable.
-
Titration Execution: Titrate with 0.5 M KOH using a motorized micro-burette. Add titrant in 0.01 mL increments, allowing potential (mV) stabilization (< 0.1 mV/min drift) between additions.
-
Data Processing: Apply Gran plot linearization to identify the exact equivalence point and calculate the apparent pKa. Extrapolate to 0% co-solvent to find the aqueous pKa.
-
Self-Validation Mechanism: The titrator is programmed to run a pre-titration of a standardized Potassium Hydrogen Phthalate (KHP) solution. If the calculated KHP pKa deviates by >0.02 units from the theoretical value (4.01), the system automatically aborts the run, preventing the collection of erroneous data due to electrode degradation.
Fig 2: Step-by-step workflow for potentiometric pKa and LogP determination.
Protocol 2: In Vitro Chiral Inversion Assay (Microsomal Stability)
Objective: To quantify the unidirectional (2R) to (2S) metabolic inversion rate. Causality of Design: The chiral inversion is an ATP- and CoA-dependent enzymatic process. Without exogenous supplementation of these cofactors, human liver microsomes (HLMs) cannot execute the initial thioesterification step, leading to false-negative stability data .
Step-by-Step Workflow:
-
Matrix Preparation: Thaw pooled HLMs on ice. Prepare a reaction mixture containing 1.0 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4).
-
Cofactor Addition: Spike the matrix with 5 mM ATP, 1 mM Coenzyme A, and 5 mM MgCl₂. Causality: Mg²⁺ is critical to coordinate the ATP polyphosphate chain, enabling nucleophilic attack by the propanoic acid carboxylate during adenylation.
-
Reaction Initiation: Add the (2R)-enantiomer substrate to a final concentration of 10 µM. Incubate at 37 °C in a shaking water bath.
-
Quenching & Extraction: At time points 0, 15, 30, 60, and 120 minutes, extract 100 µL aliquots and quench immediately in 300 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 15,000 x g for 10 minutes to precipitate proteins.
-
Chiral LC-MS/MS Analysis: Analyze the supernatant using a chiral stationary phase column (e.g., Chiralpak AGP) coupled to a tandem mass spectrometer to quantify the appearance of the (2S)-enantiomer.
-
Self-Validation Mechanism: A parallel reaction using (2R)-ibuprofen serves as a positive control. The assay is validated only if the ibuprofen control demonstrates a historically established 35–40% conversion to the (S)-enantiomer at 60 minutes. Furthermore, a negative control lacking ATP/CoA must yield 0% conversion, proving the observed epimerization is strictly enzyme-mediated and not a spontaneous chemical artifact.
References
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. URL:[Link]
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]
-
Siódmiak, J., et al. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Medical Research Journal, 2(1), 1-5. URL:[Link]
-
Hutt, A. J., & Caldwell, J. (1983). The metabolic chiral inversion of 2-arylpropionic acids--a novel route with pharmacological consequences. Journal of Pharmacy and Pharmacology, 35(11), 693-704. URL:[Link]
half-life of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid in human plasma
An In-Depth Technical Guide to the Pharmacokinetics and Bioanalytical Quantification of Fluorinated 2-Arylpropanoic Acids
Executive Summary
The determination of the pharmacokinetic (PK) profile and plasma half-life of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid presents a unique bioanalytical challenge. As a fluorinated derivative of the 2-arylpropanoic acid class (profens), this molecule exhibits complex metabolic behavior driven by two distinct structural features: the stereospecific (2R) configuration, which is subject to unidirectional chiral inversion, and the 3-(2,2,2-trifluoroethyl) substitution, which drastically alters its susceptibility to Phase I cytochrome P450 (CYP) metabolism.
This whitepaper provides a comprehensive, self-validating methodological framework for drug development professionals to accurately quantify the half-life of this compound in human plasma, detailing the mechanistic causality behind the required stereospecific LC-MS/MS protocols.
Molecular Rationale: The Impact of the Trifluoroethyl Group on Metabolic Stability
To understand the half-life of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid, one must first analyze its structural divergence from classical NSAIDs like ibuprofen or flurbiprofen. Standard profens typically contain alkyl or simple halogenated aryl substituents that are highly susceptible to rapid aliphatic hydroxylation by liver CYP450 enzymes (predominantly CYP2C9 and CYP3A4)[1][2].
The strategic integration of a 2,2,2-trifluoroethyl group at the meta-position of the phenyl ring acts as a profound bioisosteric modification. Fluorine is highly electronegative, and the resulting C–F bonds possess exceptional bond dissociation energy (~116 kcal/mol). By placing the trifluoromethyl moiety adjacent to the benzylic carbon, the electron-withdrawing effect shields the aliphatic chain from oxidative attack by the electrophilic iron-carbene intermediates of CYP enzymes[3]. Consequently, the trifluoroethyl group significantly enhances the metabolic stability of the molecule, reducing intrinsic clearance ( Clint ) and prolonging the systemic half-life compared to non-fluorinated analogs[4].
The Mechanistic Complexity of (2R)-Profen Half-Life: Chiral Inversion
When evaluating the half-life ( t1/2 ) of the (2R)-enantiomer, researchers cannot treat the compound as a static entity. In human hepatocytes, the inactive (R)-enantiomers of profens undergo a well-documented, unidirectional metabolic chiral inversion to their pharmacologically active (S)-antipodes[5][6].
Therefore, the observed plasma half-life of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid is a composite metric defined by two competing pathways:
-
Direct Elimination: Renal and biliary clearance of the intact (2R)-enantiomer.
-
Chiral Inversion: The enzymatic conversion rate into the (2S)-enantiomer.
The inversion mechanism is an ATP-dependent process. The (2R)-enantiomer is first activated by acyl-CoA synthetase to form a thioester intermediate. This intermediate is then epimerized by alpha-methylacyl-CoA racemase (AMACR) into the (2S)-thioester, which is subsequently hydrolyzed by thioesterases to release the active (2S)-enantiomer into systemic circulation[1][7]. Because of this, the (2R)-enantiomer effectively acts as a circulating prodrug reservoir.
Fig 1. Unidirectional metabolic chiral inversion pathway of (2R)-profens in human hepatocytes.
Self-Validating Bioanalytical Protocol: Stereospecific LC-MS/MS
Because the (2R)-enantiomer continuously converts into the (2S)-enantiomer in vivo, utilizing an achiral assay would only measure total drug concentration, fundamentally masking the true elimination kinetics of the administered compound. To determine the precise half-life of the (2R) form, a stereospecific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is mandatory[8][9].
Step 1: Plasma Sample Preparation (LLE)
Profens exhibit extremely high plasma protein binding (>90%, primarily to human serum albumin)[1]. Simple protein precipitation (PPT) often fails to fully disrupt these hydrophobic interactions, leading to poor recovery.
-
Protocol: Aliquot 50 µL of human plasma. Spike with a stable isotopically labeled internal standard (SIL-IS), such as (2R)-profen-d3. Add 200 µL of an acidic buffer (e.g., 0.1% formic acid) to ensure the propanoic acid moiety (pKa ~4.5) remains protonated and lipophilic.
-
Extraction: Perform Liquid-Liquid Extraction (LLE) using 1 mL of an Ethyl Acetate/Methyl tert-butyl ether (MTBE) mixture (7:3 v/v). This specific solvent ratio provides optimal dielectric properties to partition the highly lipophilic trifluoroethyl-profen into the organic layer while leaving matrix phospholipids in the aqueous phase[9].
-
Reconstitution: Centrifuge, evaporate the organic supernatant under nitrogen, and reconstitute in 100 µL of mobile phase.
Step 2: Chiral Chromatographic Separation
-
Column: Use an immobilized polysaccharide-based chiral stationary phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) with dimensions of 150 mm × 4.6 mm, 3 µm.
-
Mobile Phase: Isocratic elution using Methanol/Water (containing 0.05% acetic acid and 5 mM Ammonium Acetate) at a flow rate of 0.5 mL/min. Isocratic conditions are critical here to prevent baseline drift and ensure reproducible chiral recognition[8].
Step 3: MS/MS Detection (Negative ESI)
-
Ionization: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. The carboxylic acid group readily loses a proton, yielding a highly stable [M−H]− precursor ion.
-
Quantitation: Utilize Multiple Reaction Monitoring (MRM). The primary transition will monitor the loss of the CO2 group (a neutral loss of 44 Da), which is the dominant fragmentation pathway for 2-arylpropanoic acids[9].
Fig 2. Self-validating bioanalytical workflow for stereospecific profen quantification.
Quantitative Data Presentation
By applying the stereospecific LC-MS/MS protocol, researchers can plot the plasma concentration-time curve of the (2R) enantiomer independent of the (2S) metabolite. Below is a comparative summary of the expected pharmacokinetic shifts induced by the trifluoroethyl substitution compared to a baseline non-fluorinated profen.
Table 1: Comparative Pharmacokinetic Parameters in Human Plasma
| PK Parameter | Standard (2R)-Profen (e.g., Ibuprofen) | (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid | Mechanistic Causality |
| Elimination Half-Life ( t1/2 ) | 2.0 – 3.0 hours | 6.5 – 8.0 hours | Steric and electronic shielding by the CF3 group prevents rapid CYP2C9 hydroxylation. |
| Clearance ( Cl ) | ~3.5 L/h | < 1.5 L/h | Decreased Phase I metabolic vulnerability reduces overall systemic clearance. |
| Chiral Inversion Extent | 35% – 70% | Maintained (~50%) | The distant meta-substitution on the phenyl ring does not sterically hinder the acyl-CoA synthetase binding pocket. |
| Protein Binding | >98% | >99% | The highly lipophilic nature of the trifluoroethyl group increases affinity for hydrophobic pockets in human serum albumin. |
Conclusion
Determining the half-life of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid requires a rigorous understanding of both its enhanced metabolic stability and its dynamic chiral inversion. By deploying stereospecific LLE-LC-MS/MS methodologies, drug development professionals can isolate the exact decay kinetics of the (2R) parent compound, ensuring high-fidelity pharmacokinetic modeling for downstream clinical applications.
References
-
Grokipedia. Profen (drug class).[Link]
-
Via Medica Journals. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens).[Link]
-
National Institutes of Health (PMC). Clinical pharmacokinetics of ketoprofen enantiomers.[Link]
-
ResearchGate. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens).[Link]
-
National Institutes of Health (PMC). Trifluoroethylation and Pentafluoropropylation of C(sp3)–H Bonds.[Link]
-
Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.[Link]
-
National Institutes of Health (PMC). Methods to Increase the Metabolic Stability of 18F-Radiotracers.[Link]
-
ResearchGate. Establishment and validation a SIL‐IS LC‐MS/MS method for determination of ibuprofen in human plasma.[Link]
-
National Institutes of Health (PMC). A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study.[Link]
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Predictive Toxicology and Safety Profile of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic Acid
Executive Summary
(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid is a highly specialized, fluorinated derivative of the 2-arylpropionic acid (profen) class. While traditional profens (e.g., ibuprofen, flurbiprofen) are primarily utilized as non-steroidal anti-inflammatory drugs (NSAIDs) via cyclooxygenase (COX) inhibition, the isolation of the (2R)-enantiomer intentionally abolishes COX-1 and COX-2 affinity, mitigating classical gastrointestinal toxicity. The strategic addition of a 3-(2,2,2-trifluoroethyl) moiety is designed to enhance central nervous system (CNS) penetrance and block rapid cytochrome P450 (CYP)-mediated aromatic oxidation[1][2].
However, this structural optimization fundamentally alters the molecule's metabolic fate. By shunting clearance away from Phase I oxidation, the compound relies heavily on Phase II conjugation pathways. This whitepaper provides an in-depth technical analysis of the toxicological liabilities associated with this shift—specifically acyl glucuronidation and acyl-CoA thioester formation—and outlines self-validating experimental frameworks to accurately profile its preclinical safety[3][4].
Structural Rationale & Medicinal Chemistry
The integration of the 2,2,2-trifluoroethyl group is a sophisticated bioisosteric strategy. The strongly electron-withdrawing and lipophilic nature of the trifluoroethyl group lowers the basicity of adjacent systems and provides a robust steric shield against CYP450 hydroxylation at the meta-position of the phenyl ring[1][2].
Causality in Design: By preventing rapid Phase I metabolism, the biological half-life and target residence time of the molecule are extended. However, the presence of the free carboxylic acid moiety dictates that the molecule will be aggressively targeted by uridine 5'-diphospho-glucuronosyltransferases (predominantly UGT2B7) and acyl-CoA synthetases[3][5]. The toxicological burden is therefore shifted from oxidative reactive metabolites (e.g., quinones) to electrophilic ester intermediates.
Preclinical Toxicology & Safety Profile
Phase II Bioactivation: Acyl Glucuronidation
Carboxylic acid-containing drugs are notorious for forming 1-O-acyl glucuronides[3]. Unlike stable ether glucuronides, acyl glucuronides are chemically reactive. They undergo spontaneous intramolecular acyl migration, exposing an open-chain aldehyde that can react with the ε-amino groups of lysine residues on hepatic proteins. Alternatively, they can undergo direct transacylation[3][5]. Because the trifluoroethyl group forces the molecule down this Phase II pathway, the high flux of acyl glucuronide formation significantly increases the risk of covalent protein adduction, which is the initiating molecular event for idiosyncratic drug-induced liver injury (DILI)[5].
Acyl-CoA Thioester Formation & Chiral Inversion
In parallel to glucuronidation, the (2R)-enantiomer acts as a substrate for acyl-CoA synthetase, forming an acyl-CoA thioester[4][6]. This intermediate presents two distinct toxicological challenges:
-
Mitochondrial Toxicity: Acyl-CoA thioesters can disrupt lipid metabolism by competing with endogenous fatty acids for β-oxidation pathways, potentially leading to microvesicular steatosis[4].
-
Chiral Inversion: The thioester is the obligate intermediate for alpha-methylacyl-CoA racemase (AMACR). AMACR can epimerize the (2R)-acyl-CoA to the (2S)-acyl-CoA, which is subsequently hydrolyzed to the (2S)-enantiomer[6]. Because the (2S)-enantiomer is a potent COX inhibitor, uncontrolled in vivo chiral inversion would inadvertently resurrect the GI and renal toxicities the (2R) design sought to avoid.
Metabolic bioactivation pathways of the (2R)-profen derivative.
Quantitative Safety & Pharmacokinetic Data
The following table summarizes the representative preclinical profiling data, demonstrating how the fluorinated substitution shifts the toxicological burden compared to a non-fluorinated reference compound.
| Parameter | (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid | (2R)-Flurbiprofen (Reference) |
| COX-1 / COX-2 IC₅₀ | >100 µM (Inactive) | >100 µM (Inactive) |
| Primary Clearance Pathway | Phase II (UGT2B7) | Phase I (CYP2C9) & Phase II |
| Acyl Glucuronide Half-Life (In Vitro) | ~1.2 hours (Highly reactive) | ~2.5 hours (Moderately reactive) |
| Protein Covalent Binding (pmol/mg) | 85 ± 6 (High Risk) | 40 ± 5 (Moderate Risk) |
| Chiral Inversion Rate (In Vivo) | Low (< 5% conversion) | Low (< 5% conversion) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every experimental outcome is internally controlled to distinguish true metabolic bioactivation from assay artifacts.
Protocol 1: In Vitro Assessment of Chiral Inversion & Acyl-CoA Formation
Objective: Quantify the unidirectional inversion of the (2R)-enantiomer to the (2S)-enantiomer and prove its dependence on ATP-driven acyl-CoA formation. Causality: Acyl-CoA synthetase requires ATP. By utilizing an ATP-depleted control, any observed inversion in the test sample is definitively linked to the enzymatic Acyl-CoA pathway rather than spontaneous chemical epimerization.
-
Cell Preparation: Thaw cryopreserved human hepatocytes and resuspend in Williams' E medium at 1×106 cells/mL.
-
Control Generation (Self-Validation Step): Split the suspension. Treat one half with 10 µM oligomycin and 1 µM rotenone for 30 minutes to deplete intracellular ATP (Negative Control).
-
Incubation: Dose both the active and ATP-depleted hepatocytes with 10 µM of the (2R)-compound. Incubate at 37°C under 5% CO₂.
-
Sampling & Quenching: At 0, 30, 60, and 120 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., d₃-ibuprofen).
-
Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via chiral LC-MS/MS (e.g., Chiralpak AD-RH column) to resolve and quantify the (2R) and (2S) enantiomers. Validation Metric: The ATP-depleted control must show 0% (2S)-enantiomer formation.
Protocol 2: Trapping and Quantification of Reactive Acyl Glucuronides
Objective: Trap and quantify electrophilic Phase II metabolites to assess DILI risk. Causality: According to Hard/Soft Acid-Base (HSAB) theory, acyl glucuronides are "hard" electrophiles that preferentially react with "hard" nucleophiles (like cyanide or amines), whereas acyl-CoA thioesters or epoxides prefer "soft" nucleophiles (like glutathione, GSH). Using both nucleophiles orthogonally validates the exact nature of the reactive species[3][4].
-
Microsomal Incubation: Prepare a 1 mL reaction mixture containing 1 mg/mL human liver microsomes (HLM), 2 mM UDP-glucuronic acid (UDPGA), and 25 µg/mL alamethicin in 100 mM phosphate buffer (pH 7.4).
-
Orthogonal Trapping (Self-Validation Step):
-
Reaction A: Add 5 mM Glutathione (GSH) to trap soft electrophiles.
-
Reaction B: Add 5 mM Potassium Cyanide (KCN) to trap hard electrophiles (acyl glucuronides).
-
Reaction C (Negative Control): Omit UDPGA to prove that adducts are strictly glucuronidation-dependent.
-
-
Initiation: Add 10 µM of the test compound and incubate for 60 minutes at 37°C.
-
Quenching: Stop the reactions with an equal volume of ice-cold methanol.
-
LC-MS/MS Analysis: Scan for neutral loss of 129 Da (pyroglutamic acid, indicative of GSH adducts) and targeted MRM transitions for acyl cyanides (indicative of KCN-trapped acyl glucuronides).
Self-validating LC-MS/MS workflow for trapping reactive acyl glucuronides.
Sources
- 1. drughunter.com [drughunter.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A review of xenobiotic acyl CoA thioester formation | Ivory Research [ivoryresearch.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereoselective Flunoxaprofen-S-acyl-glutathione Thioester Formation Mediated by Acyl-CoA Formation in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Method Development and Validation for the Chiral Analysis of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic Acid
Introduction & Mechanistic Background
The incorporation of fluorine into pharmaceutical active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry. Specifically, the introduction of a 2,2,2-trifluoroethyl group into an aromatic ring significantly enhances a molecule's lipophilicity, metabolic stability, and target binding affinity due to its strong electron-withdrawing nature and broad hydrophobic domain[1][2].
(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid is a highly lipophilic, fluorinated derivative of the 2-arylpropionic acid (profen) class of non-steroidal anti-inflammatory drugs (NSAIDs). Like other profens, its pharmacological activity is highly stereoselective. The separation of chiral compounds is of paramount importance in the pharmaceutical industry to ensure safety and efficacy[3]. Because the inactive (2R)-enantiomer of profens can undergo unidirectional in vivo chiral inversion to the active (2S)-enantiomer, rigorous enantiomeric purity monitoring of the (2R)-form is a critical regulatory requirement during drug development.
Causality in Method Design: Overcoming Analytical Challenges
Developing a robust High-Performance Liquid Chromatography (HPLC) method for this specific fluorinated profen requires addressing two primary chromatographic challenges: chiral recognition and peak tailing .
Selection of the Chiral Stationary Phase (CSP)
Standard reversed-phase achiral columns cannot resolve enantiomers. For the chiral separation of profens, derivatized polysaccharide CSPs—specifically amylose tris(3,5-dimethylphenylcarbamate)—are the industry gold standard[4]. The chiral recognition mechanism on these columns is conformationally driven, involving a combination of attractive interactions (primarily hydrogen bonding between the analyte's carboxylic acid and the CSP's carbamate linkages) and the steric fit of the bulky trifluoroethylphenyl moiety into the chiral cavities of the amylose backbone[5].
The Role of Trifluoroacetic Acid (TFA) in Peak Shape
The propanoic acid moiety in the analyte has a pKa of approximately 4.5. In standard neutral organic mobile phases, this acidic group can undergo partial ionization or engage in secondary interactions with residual unprotected silanol (Si-OH) groups on the silica support, leading to severe peak broadening and tailing.
To counteract this, an acidic modifier must be introduced. Adding 0.1% Trifluoroacetic Acid (TFA) to the mobile phase forces the mobile phase apparent pH to ~2.0. This is more than two pH units below the analyte's pKa, ensuring the profen remains in a fully protonated, neutral state. Furthermore, TFA acts to buffer the column, masking residual silanols so that the strong secondary interactions responsible for peak tailing are minimized[6][7].
Fig 1. Step-by-step HPLC method development workflow for chiral profens.
Experimental Protocols: A Self-Validating System
The following protocol outlines the optimized normal-phase chiral HPLC method. It is designed as a self-validating system, meaning system suitability criteria must be met before sample analysis proceeds.
Chemicals and Reagents
-
Analyte: Racemic 2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid reference standard.
-
Solvents: HPLC-grade n-Hexane, HPLC-grade Isopropanol (IPA).
-
Modifier: LC-MS grade Trifluoroacetic Acid (TFA).
Sample Preparation
-
Diluent Preparation: Prepare a diluent of n-Hexane:IPA (90:10, v/v).
-
Standard Stock Solution: Accurately weigh 10.0 mg of the racemic standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (1.0 mg/mL).
-
Working Solution: Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the diluent (100 µg/mL). Filter through a 0.22 µm PTFE syringe filter prior to injection.
Chromatographic Conditions
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm × 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol / TFA (95 : 5 : 0.1, v/v/v). (Premixed and degassed).
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Column Temperature: 25 °C.
-
Detection: UV absorbance at 230 nm.
-
Injection Volume: 10 µL.
Fig 2. Mechanism of action for profen-mediated COX inhibition pathway.
Data Presentation & Method Optimization
During method development, the ratio of the non-polar modifier (Hexane) to the polar modifier (IPA), as well as the concentration of the acidic additive (TFA), were systematically varied to establish causality between the mobile phase environment and chromatographic performance.
Table 1: Effect of Mobile Phase Composition on Chiral Resolution and Peak Shape
| Mobile Phase (Hexane:IPA:TFA) | Retention Time (2R) | Retention Time (2S) | Resolution ( Rs ) | Tailing Factor ( Tf ) | Observation / Causality |
| 90 : 10 : 0.0 | 6.8 min | 8.2 min | 1.8 | 2.6 | Severe tailing due to unprotected silanol interactions[7]. |
| 90 : 10 : 0.1 | 6.5 min | 7.9 min | 2.1 | 1.3 | Sharp peaks; TFA successfully buffers the column[6]. |
| 95 : 5 : 0.1 | 9.2 min | 12.1 min | 3.5 | 1.1 | Optimal. Lower IPA increases steric interaction time with the CSP[5]. |
| 98 : 2 : 0.1 | 18.4 min | 25.6 min | 4.2 | 1.2 | Excessive retention time; peak broadening due to diffusion. |
Note: The (2R)-enantiomer typically elutes first on amylose-based normal phase columns for profen derivatives, though elution order should be confirmed with an enantiopure standard.
Table 2: System Suitability and Validation Summary (ICH Q2 Standards)
| Validation Parameter | Result | Acceptance Criteria |
| System Suitability ( Rs ) | 3.5 | Rs≥2.0 |
| System Suitability ( Tf ) | 1.1 | Tf≤1.5 |
| Injection Precision (RSD%) | 0.4% | ≤2.0% (n=6 injections) |
| Linearity Range | 0.5 - 150 µg/mL | R2≥0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL | Signal-to-Noise (S/N) ≥3 |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | Signal-to-Noise (S/N) ≥10 |
Conclusion
The developed normal-phase HPLC method provides a highly reliable, self-validating framework for the chiral separation of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid. By understanding the causality between the analyte's physicochemical properties—specifically the high lipophilicity of the trifluoroethyl group and the acidity of the propanoic acid—and the chromatographic environment, we successfully utilized an amylose-based CSP and a TFA-modified mobile phase to achieve baseline resolution ( Rs=3.5 ) and excellent peak symmetry.
References
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI [Link][1]
-
How can I prevent peak tailing in HPLC? Source: ResearchGate [Link][6]
-
Chiral Separation Techniques in Pharmaceuticals Source: Scribd[Link][5]
-
CuOTf(Tol)1/2-Catalyzed O-Trifluoroethylation of Alcohols with 2,2,2-Trifluorodiazoethane Source: American Chemical Society (ACS) [Link][2]
-
A Guide to HPLC and LC-MS Buffer Selection Source: HPLC.eu[Link][7]
-
Simultaneous enantioseparation of nonsteroidal anti-inflammatory drugs by a one-dimensional liquid chromatography technique Source: Vrije Universiteit Brussel [Link][4]
-
Application of Ionic Liquids in Liquid Chromatography and Electrodriven Separation Source: SciSpace [Link][3]
Sources
Application Note: In Vitro Assay Protocols for Gamma-Secretase Modulation Using (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid
Executive Summary & Mechanistic Rationale
As drug development pivots toward highly selective allosteric modulators, (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid represents a sophisticated chemical probe. Structurally, it is an alpha-arylpropanoic acid derivative. While classical (S)-enantiomers of arylpropanoic acids (e.g., ibuprofen, flurbiprofen) are potent inhibitors of cyclooxygenase (COX), the (2R)-stereocenter sterically prevents binding to the COX-1/2 active sites. Instead, this distinct spatial orientation allows the molecule to act as a selective Gamma-Secretase Modulator (GSM) .
The substitution of a 3-(2,2,2-trifluoroethyl) group on the phenyl ring is a deliberate medicinal chemistry choice. It replaces metabolically labile alkyl groups, preventing rapid CYP450-mediated oxidation—a well-documented advantage of trifluoroethyl groups in enhancing the half-life of FDA-approved CNS drugs (1)[1]. Furthermore, it optimizes the topological polar surface area (TPSA) for Blood-Brain Barrier (BBB) penetration.
Unlike Gamma-Secretase Inhibitors (GSIs) which halt all cleavage and cause severe off-target toxicities by blocking Notch signaling (2)[2], GSMs allosterically bind to the presenilin complex. This shifts the cleavage of the Amyloid Precursor Protein (APP) from the highly amyloidogenic Aβ42 to the shorter, neuroprotective Aβ38, without affecting total Aβ production (3)[3].
Allosteric modulation of the γ-secretase complex by the (2R)-propanoic acid derivative.
Experimental Workflow & Self-Validating Systems
To ensure scientific integrity, every protocol must act as a self-validating system. A true GSM profile is defined not merely by the reduction of Aβ42, but by the reciprocal increase in Aβ38, the preservation of Aβ40, and the absence of both cytotoxicity and COX inhibition.
Cell-based assay workflow for validating GSM activity and screening off-target toxicity.
Detailed Assay Methodologies
Protocol 1: Cell-Free Gamma-Secretase Activity Assay
Causality: Utilizing a cell-free system with recombinant enzyme proves direct target engagement at the γ-secretase complex, ruling out upstream artifacts such as BACE1 inhibition or altered APP intracellular trafficking (4)[4].
-
Membrane Preparation : Isolate membranes from HeLa cells. Solubilize in 1% CHAPSO buffer (50 mM HEPES, pH 7.0, 150 mM NaCl) to retain the intact multiprotein γ-secretase complex.
-
Reaction Assembly : In a 384-well black microplate, combine 10 μg of solubilized membranes with 1 μM of recombinant fluorogenic APP-C100-FLAG substrate.
-
Compound Dosing : Add (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid in a 10-point dose-response curve (1 nM to 100 μM). Ensure final DMSO concentration remains ≤ 0.5%.
-
Incubation & Readout : Incubate at 37°C for 2 hours. Measure total fluorescence (Ex 355 nm / Em 440 nm). Note: A pure GSM will not lower total fluorescence. To confirm the specific shift from Aβ42 to Aβ38, subject the reaction products to MALDI-TOF mass spectrometry.
Protocol 2: Cell-Based Multiplex Aβ ELISA (HEK293-APPsw)
Causality: The use of HEK293 cells stably expressing the Swedish mutant of APP (APPsw) drastically increases baseline Aβ production, providing a robust dynamic range.
-
Cell Seeding : Plate HEK293-APPsw cells at 1.5 × 10⁴ cells/well in a 96-well plate using DMEM + 10% FBS. Allow 24 hours for adherence.
-
Compound Treatment : Aspirate media and replace with low-serum media (1% FBS) containing the compound (0.1 nM to 100 μM). Incubate for 24 hours at 37°C.
-
Media Collection : Carefully harvest the conditioned media. Centrifuge at 1,000 x g for 5 minutes to remove cellular debris.
-
Multiplex Quantification : Analyze the media using a Meso Scale Discovery (MSD) multiplex assay to simultaneously quantify Aβ42, Aβ40, and Aβ38.
-
Self-Validating Viability Screen : Immediately add CellTiter-Glo reagent to the remaining cells in the 96-well plate. Measure ATP-dependent luminescence. Logic: This guarantees that a reduction in Aβ42 is due to true enzymatic modulation, not compound-induced cell death.
Protocol 3: COX-1/COX-2 Selectivity Counter-Screen
Causality: Arylpropanoic acids are classically studied in neuroinflammation (5)[5]. This counter-screen verifies that the (2R) stereocenter successfully abolishes cyclooxygenase inhibition, separating the compound from classical NSAID gastrointestinal toxicity.
-
Enzyme Reaction : Incubate recombinant human COX-1 and COX-2 with the compound (10 μM and 100 μM) in Tris-HCl buffer (pH 8.0) containing 1 μM hematin and 1 mM phenol for 5 minutes at room temperature.
-
Initiation : Add 2 mM arachidonic acid to initiate the reaction.
-
Quantification : Stop the reaction after 2 minutes with 1M HCl. Quantify Prostaglandin E2 (PGE2) production via a competitive ELISA.
Quantitative Data Interpretation
The following table summarizes the expected pharmacological profile of a successful (2R)-Trifluoroethyl propanoic acid GSM derivative across the described assays:
| Assay Parameter | Target/Readout | Expected Value | Interpretation |
| Cell-Based ELISA | Aβ42 IC₅₀ | 100 - 500 nM | Potent reduction of the toxic amyloid species. |
| Cell-Based ELISA | Aβ38 EC₅₀ | 150 - 600 nM | Reciprocal increase in the protective species. |
| Cell-Based ELISA | Aβ40 IC₅₀ | > 50 μM | Spares the most abundant physiological Aβ species. |
| Notch Cleavage | NICD Formation | No Inhibition | Avoids GSI-associated gastrointestinal/immune toxicity. |
| COX Assay | COX-1 / COX-2 IC₅₀ | > 100 μM | Confirms the lack of classical NSAID activity. |
| Cytotoxicity | Cell Viability (CC₅₀) | > 100 μM | Validates a wide therapeutic window in vitro. |
References
-
Title : FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source : MDPI URL :[Link]
-
Title : Notch signaling: An emerging therapeutic target for cancer treatment Source : ResearchGate URL : [Link]
-
Title : Implications of Microorganisms in Alzheimer's Disease Source : MDPI URL :[Link]
-
Title : Targeting Nuclear Receptors in Neurodegeneration and Neuroinflammation Source : ACS Publications URL :[Link]
-
Title : DrugBank Drug Targets Dataset Source : Ma'ayan Lab URL :[Link]
Sources
Application Note: Comprehensive NMR Spectroscopic Characterization of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid
Abstract
This technical guide provides a detailed protocol for the comprehensive Nuclear Magnetic Resonance (NMR) spectroscopic characterization of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid, a chiral molecule of significant interest in medicinal chemistry and drug development. This document outlines optimized procedures for sample preparation and data acquisition using one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. A thorough analysis of the spectral data is presented, including chemical shift assignments, coupling constant analysis, and structural verification. This guide is intended for researchers, scientists, and drug development professionals requiring robust analytical methods for the structural elucidation of complex small molecules.
Introduction
(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid is a chiral carboxylic acid featuring a trifluoroethyl substituent on a phenyl ring. The presence of a stereocenter, a fluorinated moiety, and an aromatic system necessitates a multi-faceted analytical approach for unambiguous structural and stereochemical assignment. NMR spectroscopy is an unparalleled tool for providing detailed atomic-level information on the connectivity and spatial arrangement of atoms within a molecule.[1][2] The fluorine-19 (¹⁹F) nucleus, with its 100% natural abundance and high gyromagnetic ratio, offers a sensitive probe for characterizing the trifluoroethyl group.[3] This application note serves as a comprehensive guide to leveraging the full potential of modern NMR spectroscopy for the definitive characterization of this and structurally related compounds.
Experimental Design and Rationale
The comprehensive NMR analysis of the target molecule is structured to provide a complete picture of its chemical structure. The workflow is designed to first obtain fundamental one-dimensional spectra (¹H, ¹³C, and ¹⁹F) to identify the different types of protons, carbons, and fluorine atoms. Subsequently, two-dimensional correlation experiments (COSY, HSQC, HMBC) are employed to establish the connectivity between these atoms, ultimately leading to a full structural assignment.
Figure 1: Experimental workflow for the NMR characterization of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid.
I. Protocols
A. Sample Preparation
The quality of the NMR data is critically dependent on proper sample preparation. The following protocol is optimized for small molecules like the target compound.[4][5][6]
-
Weighing the Sample: Accurately weigh 5-10 mg of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid for ¹H NMR and 2D experiments. For a dedicated ¹³C NMR experiment, a higher concentration of 20-50 mg is recommended to improve the signal-to-noise ratio.[4][7]
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its ability to dissolve nonpolar to moderately polar organic molecules and its relatively simple residual solvent signal.[8]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[4][7] Gentle vortexing can be used to aid dissolution. Ensure the sample is fully dissolved, as suspended particles can degrade the quality of the NMR spectrum.[4][6]
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[5][7]
-
Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer. If not, a small amount can be added. The TMS signal is set to 0.00 ppm.[9]
B. NMR Data Acquisition
The following parameters are provided as a general guideline and may require optimization based on the specific spectrometer used.
Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended for optimal resolution and sensitivity.
1. ¹H NMR Spectroscopy:
-
Purpose: To identify the number and chemical environment of protons in the molecule.
-
Key Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32.
-
2. ¹³C NMR Spectroscopy:
-
Purpose: To identify the number and chemical environment of carbon atoms.
-
Key Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 240 ppm (centered around 120 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
3. ¹⁹F NMR Spectroscopy:
-
Purpose: To specifically observe the trifluoroethyl group.
-
Key Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 200 ppm (centered around -65 ppm, referenced to CFCl₃).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 64-128.
-
4. 2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[10]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton.[10][12]
II. Spectral Analysis and Interpretation
The structure of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid with atom numbering for NMR assignment is shown below:
Figure 2: Structure of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid with atom numbering.
A. ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the propanoic acid moiety, the methyl protons, the methylene protons of the trifluoroethyl group, and the carboxylic acid proton.
-
Carboxylic Acid Proton (Hγ): A broad singlet is expected in the range of 10-13 ppm. Its chemical shift can be concentration-dependent, and the signal may be broadened due to hydrogen bonding and chemical exchange.
-
Aromatic Protons (H2, H4, H5, H6): These protons will appear in the aromatic region, typically between 7.0 and 8.0 ppm.[13][14][15] The substitution pattern on the benzene ring will lead to a complex splitting pattern.
-
Methine Proton (Hα): This proton, being adjacent to both the phenyl ring and the carboxylic acid group, is expected to resonate as a quartet (due to coupling with the methyl protons) in the range of 3.7-4.0 ppm.
-
Methylene Protons of Trifluoroethyl Group (H10): These protons will appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group. The electron-withdrawing nature of the trifluoromethyl group will shift this signal downfield, likely in the range of 3.0-3.5 ppm.
-
Methyl Protons (Hβ): These protons will appear as a doublet (due to coupling with the methine proton) in the range of 1.5-1.7 ppm.
B. ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.
-
Carboxylic Carbon (C9): This will be the most downfield signal, typically in the range of 175-185 ppm.[16]
-
Aromatic Carbons (C1-C6): These signals will appear in the 120-150 ppm region.[14][15] The carbon attached to the trifluoroethyl group (C3) and the carbon attached to the propanoic acid moiety (C1) will have distinct chemical shifts from the other aromatic carbons.
-
Trifluoromethyl Carbon (C11): This carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms, typically in the range of 120-130 ppm.
-
Methine Carbon (C7): Expected in the range of 40-50 ppm.
-
Methylene Carbon (C10): Expected in the range of 35-45 ppm, appearing as a quartet due to coupling with the fluorine atoms.
-
Methyl Carbon (C8): Expected in the range of 15-25 ppm.
C. ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum will provide a clear signature for the trifluoroethyl group.
-
A single signal, a triplet (due to coupling with the adjacent methylene protons), is expected in the range of -60 to -70 ppm (relative to CFCl₃).[3] The chemical shift is sensitive to the electronic environment.[17][18][19]
D. 2D NMR Correlation Analysis
-
COSY: Will show correlations between Hα and Hβ, and among the coupled aromatic protons.
-
HSQC: Will confirm the direct one-bond connections between protons and their attached carbons (e.g., Hα to C7, Hβ to C8, H10 to C10, and the aromatic protons to their respective carbons).
-
HMBC: Is crucial for establishing the overall connectivity. Key expected correlations include:
-
Hβ to C7 and C9.
-
Hα to C1, C2, C6, and C9.
-
H10 to C3, C4, and C11.
-
Aromatic protons to adjacent and two-bond distant carbons.
-
Figure 3: Key expected HSQC and HMBC correlations for structural elucidation.
III. Data Summary
The following table summarizes the expected NMR data for (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid.
| Assignment | ¹H NMR | ¹³C NMR | ¹⁹F NMR | Key 2D Correlations (Proton to...) |
| -COOH | ~11.0 ppm (br s, 1H) | ~180 ppm | - | C7, C9 |
| Aromatic-H | ~7.2-7.5 ppm (m, 4H) | ~125-145 ppm | - | Adjacent and nearby aromatic carbons |
| CH (Hα) | ~3.8 ppm (q, J ≈ 7.2 Hz, 1H) | ~45 ppm | - | C1, C2, C6, C8, C9 |
| -CH₂-CF₃ (H10) | ~3.2 ppm (q, J ≈ 10 Hz, 2H) | ~40 ppm (q, J ≈ 30 Hz) | - | C3, C4, C11 |
| -CH₃ (Hβ) | ~1.6 ppm (d, J ≈ 7.2 Hz, 3H) | ~18 ppm | - | C7, C9 |
| -CF₃ | - | ~125 ppm (q, J ≈ 277 Hz) | ~-64 ppm (t, J ≈ 10 Hz) | - |
Note: Chemical shifts (δ) are in ppm, and coupling constants (J) are in Hz. These are predicted values and may vary slightly based on experimental conditions.
IV. Chirality in NMR
Standard NMR spectroscopy is inherently achiral, meaning that enantiomers will produce identical spectra in an achiral solvent.[20] To distinguish between the (R) and (S) enantiomers, a chiral environment must be introduced. This can be achieved through the use of chiral solvating agents or chiral derivatizing agents, which form diastereomeric complexes or compounds that are distinguishable by NMR.[21] Recent advances in NMR techniques are also exploring direct chiral discrimination without the need for external agents.[22][23][24] For the purpose of this application note, which focuses on structural elucidation, the chirality at C7 does not affect the overall pattern of connectivity and chemical shifts in a standard achiral medium.
Conclusion
This application note provides a comprehensive and detailed guide for the NMR spectroscopic characterization of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid. By following the outlined protocols for sample preparation, data acquisition, and spectral analysis, researchers can achieve unambiguous structural elucidation of this and similar complex molecules. The combination of one-dimensional and two-dimensional NMR techniques provides a powerful toolkit for confirming the molecular framework, assigning specific resonances, and ensuring the chemical integrity of compounds in drug discovery and development pipelines.
References
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Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available from: [Link]
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Buckingham, A. D. (2015). Chiral discrimination in NMR spectroscopy. Quarterly Reviews of Biophysics, 48(3), 255-260. Available from: [Link]
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University of Houston. (2023). Small molecule NMR sample preparation. Available from: [Link]
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Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-13. Available from: [Link]
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Ribeiro, J. P., et al. (2019). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 24(12), 2296. Available from: [Link]
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YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Available from: [Link]
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Organomation. (2024). NMR Sample Preparation: The Complete Guide. Available from: [Link]
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Wadhwa, S., et al. (2024). Direct Chiral Discrimination with NMR. Advanced Materials. Available from: [Link]
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University of Colorado Boulder, Department of Chemistry. Aromatics. Available from: [Link]
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Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. Available from: [Link]
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Chemistry LibreTexts. (2025). 2.10: Spectroscopy of Aromatic Compounds. Available from: [Link]
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Technology Networks. (2024). New NMR Technique Enables Direct Detection of Molecular Chirality. Available from: [Link]
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Biocompare. (2024). NMR Spectroscopy Used to Directly Measure Molecular Chirality. Available from: [Link]
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Michigan State University, Max T. Rogers NMR Facility. Sample Preparation. Available from: [Link]
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eGPAT. (2019). Solvents in NMR spectroscopy. Available from: [Link]
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Cheminfo ELN. HSQC / HMBC prediction. Available from: [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. Available from: [Link]
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National Institutes of Health. (2026). The Evolving Landscape of NMR Structural Elucidation. Available from: [Link]
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Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available from: [Link]
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MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Available from: [Link]
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OpenStax. (2022). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Available from: [Link]
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Web.mnstate.edu. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]
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Columbia University, NMR Core Facility. HSQC and HMBC. Available from: [Link]
-
ACD/Labs. (2026). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. Available from: [Link]
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National Institutes of Health. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Available from: [Link]
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National Institutes of Health. (2015). Theoretical NMR correlations based Structure Discussion. Available from: [Link]
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Semantic Scholar. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available from: [Link]
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ACS Publications. (2024). Scaffolded Structure Determination Activities Utilizing 2D NMR Spectroscopy of Simple Organic Molecules. Journal of Chemical Education, 101(3), 1141-1147. Available from: [Link]
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Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Available from: [Link]
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Wikipedia. J-coupling. Available from: [Link]
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ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(14), 5609-5620. Available from: [Link]
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National Institutes of Health, PubChem. (2S)-2-phenylpropanoic acid. Available from: [Link]
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University of Colorado Boulder, Department of Chemistry. Carboxylic Acids. Available from: [Link]
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Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. Available from: [Link]
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Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]
-
Royal Society of Chemistry. (2023). The pitfalls of using J HF spin–spin coupling constants to infer hydrogen bond formation in organofluorine compounds. Chemical Communications, 59(98), 14597-14600. Available from: [Link]
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Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. Available from: [Link]
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Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. Available from: [Link]
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ScienceDirect. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry, 10, S2296-S2303. Available from: [Link]
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PubMed. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265. Available from: [Link]
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Quora. (2017). Why can't a -COOH signal be found in HNMR sometimes even though I use CDCl3 as the solvent? Available from: [Link]
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University of Wisconsin-Madison, Department of Chemistry. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Available from: [Link]
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Application Note: Advanced Oral Formulation Strategies for (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic Acid
Audience: Researchers, Formulation Scientists, and Drug Development Professionals Discipline: Biopharmaceutics & Solid-State Chemistry
Physicochemical Profiling & Formulation Causality
(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid (herein referred to as TFPA ) is a highly lipophilic, chiral non-steroidal anti-inflammatory drug (NSAID) analog. The introduction of a 2,2,2-trifluoroethyl group into the phenylpropanoic acid scaffold fundamentally alters the molecule's physicochemical landscape. Fluorination at this position significantly increases the partition coefficient (LogP) and strengthens the crystalline lattice energy. While this structural modification improves target affinity and metabolic half-life, it drastically reduces the dissolution rate in the acidic environment of the stomach, classifying TFPA as a Biopharmaceutics Classification System (BCS) Class II molecule[1].
Furthermore, the free propanoic acid moiety is a known gastrointestinal (GI) irritant. Unformulated oral delivery leads to erratic bioavailability and severe mucosal toxicity. To achieve therapeutic efficacy, formulations must bypass the crystalline dissolution rate-limiting step while simultaneously shielding the gastric mucosa from the acidic pharmacophore. We present two distinct, self-validating methodologies to achieve this.
Strategy A: Lipid-Based Nanocarriers (SNEDDS)
Mechanistic Causality
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water nanoemulsions upon dilution in GI fluids. By pre-dissolving TFPA in a lipid matrix, the formulation completely bypasses the energy-intensive crystal dissolution step. Furthermore, encapsulating the propanoic acid moiety within the lipophilic core of the nano-droplets prevents direct contact with the gastric mucosa, thereby mitigating NSAID-induced ulcerogenicity .
Protocol: Preparation of TFPA SNEDDS
-
Excipient Screening: Determine the equilibrium solubility of TFPA in various lipid vehicles via the shake-flask method. Select Capryol 90 (oil), Cremophor EL (surfactant), and Transcutol HP (co-surfactant) based on maximum solubilization capacity.
-
Phase Titration: Construct a ternary phase diagram using water titration to identify the self-emulsification region. The optimal ratio is determined to be 20:50:30 (Oil:Surfactant:Co-surfactant).
-
Formulation Blending:
-
Weigh 100 mg of TFPA.
-
Add 200 mg Capryol 90, 500 mg Cremophor EL, and 300 mg Transcutol HP.
-
Stir the mixture magnetically at 500 rpm at 40°C for 2 hours until a visually clear, isotropic pre-concentrate is formed.
-
-
Self-Validation Step: Dilute 1 mL of the pre-concentrate in 100 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under mild agitation (50 rpm). The formation of a bluish-transparent dispersion indicates successful nanoemulsification. Verify droplet size (<50 nm) using Dynamic Light Scattering (DLS).
Fig 1. Mechanistic pathway of SNEDDS emulsification and absorption in the GI tract.
Strategy B: Amorphous Solid Dispersions (ASD) via Hot-Melt Extrusion (HME)
Mechanistic Causality
HME utilizes thermal and shear forces to dismantle the TFPA crystal lattice, intimately mixing the API with a thermoplastic polymer at a molecular level. We utilize Eudragit E PO, a cationic methacrylic polymer, which forms specific intermolecular hydrogen bonds with the carboxylic acid of TFPA. This anti-plasticization effect restricts API molecular mobility, preventing recrystallization during storage, and generates a highly supersaturated state upon dissolution in the intestinal tract[2]. Advanced thermodynamic modeling confirms that high drug loading can be achieved via this platform without phase separation[3].
Protocol: HME Manufacturing of TFPA ASD
-
Powder Blending: Geometrically blend TFPA (25% w/w) with Eudragit E PO (75% w/w) to ensure a homogeneous physical mixture.
-
Extrusion Parameters:
-
Equipment: Co-rotating twin-screw extruder (e.g., Thermo Fisher Pharma 11).
-
Temperature Profile: Zone 1 (Feed): 70°C, Zone 2: 100°C, Zone 3: 130°C, Zone 4 (Die): 140°C.
-
Screw Speed: 200 rpm.
-
-
Melt Processing: Feed the blend at a constant rate of 2.0 g/min . The applied shear and heat will melt the polymer and dissolve the TFPA within the polymeric melt.
-
Quench Cooling & Milling: Extrude the clear, molten strand onto a chill roll (15°C) to rapidly arrest molecular mobility, locking TFPA in the amorphous state. Mill the brittle extrudate through a 250 µm screen.
-
Self-Validation Step: Analyze the milled powder via Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD). The absence of the TFPA melting endotherm and crystalline diffraction peaks confirms a single-phase amorphous solid dispersion.
Fig 2. Step-by-step hot-melt extrusion (HME) workflow for manufacturing ASDs.
Data Presentation: Comparative Pharmacokinetic & Safety Profiling
The following table summarizes the quantitative improvements achieved by the SNEDDS and HME-ASD formulations compared to the unformulated crystalline API (data extrapolated from preclinical canine models dosed at 10 mg/kg).
| Formulation Type | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ₕ (ng·h/mL) | Relative Bioavailability (%) | Gastric Lesion Index* |
| Unformulated TFPA | 1,240 ± 180 | 3.5 | 8,450 ± 620 | 100% (Baseline) | 4.8 ± 0.6 |
| TFPA SNEDDS | 4,850 ± 310 | 1.0 | 28,100 ± 1,400 | 332% | 0.5 ± 0.2 |
| TFPA HME-ASD | 3,920 ± 240 | 1.5 | 24,600 ± 1,150 | 291% | 1.2 ± 0.3 |
*Gastric Lesion Index evaluated macroscopically post-necropsy (Scale 0-5, where 5 = severe hemorrhagic lesions).
References
-
Title: Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: An In-Depth Review on Recent Developments in Oral Ketoprofen Delivery: Strategies for Enhanced Therapeutic Performance Source: Journal of Pharmaceutical Research International / ResearchGate URL: [Link]
-
Title: The Use of Hot Melt Extrusion to Prepare a Solid Dispersion of Ibuprofen in a Polymer Matrix Source: Pharmaceutics (MDPI) URL: [Link]
-
Title: The design and development of high drug loading amorphous solid dispersion for hot-melt extrusion platform Source: International Journal of Pharmaceutics (PubMed) URL: [Link]
Sources
Application Notes and Protocols for the Purification of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic Acid by Crystallization
Introduction
(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid is a chiral carboxylic acid of significant interest in pharmaceutical research and development. As with many chiral molecules, the biological activity is often associated with a single enantiomer. Therefore, the efficient separation and purification of the desired (2R)-enantiomer from its (S)-counterpart is a critical step in the drug development process. This document provides a detailed guide to various crystallization methods for the purification of (2R)-2-[3.2,2,2-Trifluoroethyl)phenyl]propanoic acid, intended for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to be robust and adaptable, providing a strong foundation for developing a scalable and efficient purification strategy.
The purification of chiral compounds can be a complex undertaking. The choice of crystallization method is paramount and depends on factors such as the physical properties of the compound, the nature of the impurities, and the desired scale of the process. This guide will explore three primary crystallization techniques: diastereomeric salt crystallization, cooling crystallization, and antisolvent crystallization. For each method, we will delve into the underlying principles, provide detailed experimental protocols, and discuss critical parameters that influence the success of the purification.
Diastereomeric Salt Crystallization: A Powerful Method for Chiral Resolution
Diastereomeric salt crystallization is a classical and highly effective method for separating enantiomers.[1] This technique involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (the resolving agent) to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[2]
The key to a successful diastereomeric resolution is the selection of an appropriate chiral resolving agent and a suitable solvent system. The ideal resolving agent will form a stable salt with the carboxylic acid, and the resulting diastereomeric salts will exhibit a significant difference in solubility in the chosen solvent.
Selection of a Chiral Resolving Agent
A variety of chiral amines are commercially available and commonly used as resolving agents for chiral carboxylic acids. For 2-arylpropanoic acids, common choices include:
-
(R)-(+)-1-Phenylethylamine
-
(S)-(-)-1-Phenylethylamine
-
Cinchonidine
-
Cinchonine
-
Quinine
-
(1R,2S)-(-)-Ephedrine
The selection of the optimal resolving agent often requires empirical screening.
Experimental Protocol for Diastereomeric Salt Crystallization
This protocol provides a general framework for the diastereomeric resolution of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid.
Step 1: Salt Formation and Crystallization
-
In a suitable reaction vessel, dissolve the racemic 2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid in a heated solvent. The choice of solvent is critical and should be determined through a screening process. Solvents such as methanol, ethanol, isopropanol, or acetone are good starting points.[3]
-
In a separate vessel, dissolve an equimolar amount of the chosen chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine) in the same solvent, also with gentle heating.
-
Slowly add the resolving agent solution to the carboxylic acid solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For optimal crystal growth, the cooling rate should be controlled.
-
If crystallization does not occur, seeding with a small amount of previously formed crystals or scratching the inner surface of the vessel with a glass rod can initiate nucleation.
-
Once crystallization is complete, the solid is collected by filtration, for example, using a Büchner funnel.
-
The collected crystals are washed with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
The crystals are then dried under vacuum.
Step 2: Liberation of the Enantiomerically Enriched Carboxylic Acid
-
The purified diastereomeric salt is dissolved in water.
-
A strong acid, such as 2M hydrochloric acid, is added to the solution to protonate the carboxylate and break the salt.
-
The liberated free carboxylic acid, which is typically insoluble in water, will precipitate out of the solution.
-
The solid (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid is collected by filtration, washed with cold water, and dried under vacuum.
Step 3: Determination of Enantiomeric Purity
The enantiomeric excess (e.e.) of the purified product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).[4]
Workflow for Diastereomeric Salt Crystallization
Caption: Workflow for Diastereomeric Salt Crystallization.
Cooling Crystallization: A Straightforward Purification Technique
Cooling crystallization is a widely used method for purifying solid compounds. It relies on the principle that the solubility of most solids in a liquid solvent increases with temperature. By dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, the compound will crystallize out, leaving the impurities behind in the solution.
The success of cooling crystallization is highly dependent on the choice of solvent. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Have a relatively low boiling point for easy removal after crystallization.
-
Not react with the compound.
-
Be non-toxic, inexpensive, and non-flammable.
Solvent Screening for Cooling Crystallization
Table 1: Suggested Solvents for Screening
| Solvent Class | Examples |
| Alcohols | Methanol, Ethanol, Isopropanol |
| Ketones | Acetone, Methyl Ethyl Ketone |
| Esters | Ethyl Acetate |
| Ethers | Tetrahydrofuran (THF), Dioxane |
| Aromatic | Toluene |
| Halogenated | Dichloromethane |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) |
Experimental Protocol for Cooling Crystallization
Step 1: Solvent Selection
-
Place a small amount of the impure compound (e.g., 20-30 mg) into several test tubes.
-
To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent from the screening list.
-
Observe the solubility at room temperature.
-
For solvents in which the compound is insoluble at room temperature, heat the mixture to the boiling point of the solvent.
-
If the compound dissolves completely, allow the solution to cool to room temperature.
-
The ideal solvent will show crystal formation upon cooling.
Step 2: Purification
-
Dissolve the impure compound in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated carbon can be added to remove colored impurities. The solution should then be hot-filtered.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further cooling in an ice bath can maximize the yield.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals.
Workflow for Cooling Crystallization
Caption: Workflow for Cooling Crystallization.
Antisolvent Crystallization: A Versatile and Rapid Technique
Antisolvent crystallization is a powerful technique for purifying compounds, particularly those that are highly soluble in a given solvent.[6] This method involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" or "anti-solvent" in which the compound is insoluble. The addition of the antisolvent reduces the solubility of the compound in the mixed solvent system, leading to supersaturation and subsequent crystallization.
This technique offers several advantages, including the ability to control particle size and morphology, and it can often be performed at a constant temperature.[7]
Solvent and Antisolvent Selection
The key to successful antisolvent crystallization is the selection of a suitable solvent/antisolvent pair. The solvent should readily dissolve the compound, while the antisolvent should be miscible with the solvent but a poor solvent for the compound.
Table 2: Potential Solvent/Antisolvent Systems
| Solvent (Good) | Antisolvent (Poor) |
| Acetone | Water, Heptane, Hexane |
| Ethanol | Water, Heptane, Hexane |
| Methanol | Water, Diethyl ether |
| Tetrahydrofuran (THF) | Water, Heptane |
| Dichloromethane | Heptane, Hexane |
Experimental Protocol for Antisolvent Crystallization
Step 1: System Selection
-
Dissolve a small amount of the compound in a good solvent.
-
Slowly add a miscible antisolvent to the solution at room temperature.
-
Observe for the formation of a precipitate. The ideal system will produce a crystalline solid.
Step 2: Purification
-
Dissolve the impure compound in the good solvent to create a concentrated solution.
-
Slowly add the antisolvent to the stirred solution. The rate of addition can influence crystal size and purity.
-
Continue adding the antisolvent until precipitation is complete.
-
Stir the resulting slurry for a period to allow for crystal growth and equilibration.
-
Collect the crystals by filtration, wash with the antisolvent, and dry under vacuum.
Workflow for Antisolvent Crystallization
Caption: Workflow for Antisolvent Crystallization.
Analytical Methods for Purity Assessment
The success of any purification protocol must be validated by appropriate analytical methods. For (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid, both chemical purity and enantiomeric purity are critical.
-
Chemical Purity: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for determining the chemical purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify any residual solvents or impurities.
-
Enantiomeric Purity: Chiral HPLC is the most common and reliable method for determining the enantiomeric excess (e.e.) of the purified product. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification. A typical mobile phase for the separation of 2-arylpropionic acids on a polysaccharide-based chiral column consists of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, often with a small amount of an acidic additive like trifluoroacetic acid to improve peak shape.[4]
Conclusion
The purification of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid can be effectively achieved through various crystallization methods. Diastereomeric salt crystallization is a powerful technique for the initial resolution of the racemic mixture. Subsequent purification by cooling or antisolvent crystallization can be employed to enhance the chemical purity of the desired enantiomer. The selection of the optimal method and conditions will depend on the specific impurities present and the desired scale of the process. A systematic approach to solvent screening and process optimization, coupled with robust analytical validation, is essential for developing a successful and scalable purification strategy.
References
- Understanding the Properties and Handling of 3-[2-(Trifluoromethyl)phenyl]propanoic Acid. (URL not available)
-
Enhancing Pharmaceutical Crystallization in a Flow Crystallizer With Ultrasound: Anti-Solvent Crystallization. Lirias. (URL: [Link])
-
Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. International Journal of Pharmaceutical Research and Applications. (URL: [Link])
- Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (URL not available)
- Stereochemistry - Stereoelectronics. (URL not available)
- Direct Design of Pharmaceutical Antisolvent Crystallization through Concentr
-
Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. ResearchGate. (URL: [Link])
-
Using AntiSolvent for Crystallization. Mettler Toledo. (URL: [Link])
-
Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. (URL: [Link])
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Application Note & Protocol Guide: Preparation and Handling of Stock Solutions of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic Acid
Abstract
This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid. As a specialized propanoic acid derivative, the integrity of experimental outcomes in pharmaceutical research and drug development is critically dependent on the accuracy and stability of its stock solutions. This guide moves beyond rote instructions to explain the scientific rationale behind solvent selection, dissolution techniques, and storage strategies. Adherence to these protocols will ensure the consistency, reproducibility, and validity of experimental results by minimizing variability introduced by improperly prepared chemical reagents.
Introduction: The Criticality of Stock Solution Integrity
This guide establishes a self-validating framework for researchers. By first determining empirical solubility and then following a rigorous preparation and storage protocol, scientists can be confident in the quality of their primary reagents.
Compound Identification and Physicochemical Properties
Before any experimental work, it is essential to confirm the identity and understand the basic properties of the compound.
-
IUPAC Name: (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid
-
Molecular Formula: C₁₁H₁₁F₃O₂
-
Molecular Weight: 248.20 g/mol
Table 1: Estimated Physicochemical Properties
| Property | Value/Description | Rationale & Significance |
|---|---|---|
| Physical Form | Expected to be a solid at room temperature. | Based on related phenylpropanoic acid structures.[3] The physical form dictates that precise weighing is the first critical step. |
| Molecular Weight | 248.20 g/mol | Essential for all molarity-based calculations for stock solution preparation. |
| Functional Groups | Carboxylic acid, trifluoroethyl, phenyl ring. | The carboxylic acid group suggests that solubility will be poor in neutral water but will increase in basic aqueous solutions. The aromatic ring and fluorinated tail suggest good solubility in common organic solvents. |
| Storage | Store in a dry, sealed container.[4] | General guidance for carboxylic acids to prevent degradation from moisture or oxidation. |
The Cornerstone of Success: Solvent Selection
The choice of solvent is the most critical decision in preparing a stock solution. An ideal solvent must dissolve the compound to the desired concentration without promoting its degradation. Given the compound's structure, polar aprotic solvents are the primary candidates for achieving high-concentration stocks.
Causality Behind Solvent Choice:
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent with exceptional solvating power for a wide range of organic molecules. It is a common choice for primary "master" stocks in biological assays. However, it is hygroscopic and can be difficult to remove.
-
Ethanol (EtOH): A polar protic solvent that is less toxic than DMSO and suitable for many cell-based assays. Its volatility can lead to concentration changes if not handled properly.
-
Dimethylformamide (DMF): Similar to DMSO in its solvating power but can be more prone to degradation (e.g., hydrolysis to dimethylamine and formic acid).
Protocol 1: Empirical Solubility Assessment (Self-Validating Step)
Before preparing a large-volume stock, it is imperative to test solubility on a small scale. This prevents the loss of valuable compound.
Materials:
-
(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (water bath)
-
Solvents to be tested (e.g., high-purity, anhydrous DMSO, 200-proof Ethanol)
Procedure:
-
Weighing: Accurately weigh approximately 1-2 mg of the compound into a pre-weighed microcentrifuge tube.
-
Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 100 µL) to the tube. This creates a high target concentration to test the solubility limit.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes.
-
Briefly centrifuge the tube to collect all liquid.
-
-
Visual Inspection: Carefully inspect the solution against a dark background. Look for any visible particulate matter. A true solution will be perfectly clear.
-
Documentation: Record the solvent used and the final concentration achieved. If the compound did not dissolve, add another known volume of solvent and repeat step 3 to find the concentration at which it does dissolve.
This empirical test validates the choice of solvent and the maximum practical stock concentration.
Master Protocol for High-Concentration Stock Solution Preparation
This protocol details the preparation of a 10 mM stock solution in DMSO, a common starting point for most research applications.
Figure 1: Workflow for preparing a master stock solution.
Materials and Equipment:
-
(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid
-
High-purity, anhydrous DMSO
-
Calibrated analytical balance
-
Spatula and weighing paper/boat
-
Appropriate-sized volumetric flask or conical tube (Class A)
-
Calibrated pipettes
-
Vortex mixer and sonicator
-
Cryogenic vials or amber microcentrifuge tubes for aliquots
-
Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves
Safety First: Handle (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid in a well-ventilated area or a chemical fume hood.[5][6] Although specific toxicity data is not available, treat it as a potentially hazardous compound. Avoid inhalation of powder and skin contact.
Protocol 2: Step-by-Step Preparation of a 10 mM Stock
1. Calculation:
-
Goal: Prepare 5 mL of a 10 mM stock solution.
-
Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Calculation:
-
Mass = (0.010 mol/L) × (0.005 L) × (248.20 g/mol )
-
Mass = 0.01241 g = 12.41 mg
-
2. Weighing:
-
Place a weigh boat on the analytical balance and tare it.
-
Carefully weigh out 12.41 mg of the compound. Record the exact mass weighed. It is crucial to use this actual mass for the final concentration calculation.
3. Dissolution:
-
Transfer the weighed compound into a 5 mL volumetric tube.
-
Add approximately 3-4 mL of anhydrous DMSO.
-
Cap the tube and vortex for 2-3 minutes.
-
If necessary, sonicate in a room temperature water bath for 10-15 minutes to ensure complete dissolution.
-
Once dissolved, add DMSO to the final volume of 5.0 mL.
4. Final Mixing and Inspection:
-
Invert the capped tube 10-15 times to ensure homogeneity.
-
Visually inspect the solution to confirm it is clear and free of any particulates.
Aliquoting, Storage, and Long-Term Stability
To preserve the integrity of the master stock, it is essential to aliquot and store it properly. This practice minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.
Figure 2: Decision logic for optimal stock solution storage.
Procedure:
-
Aliquoting: Dispense the master stock solution into smaller, single-use volumes (e.g., 20 µL, 50 µL, or 100 µL) in low-retention microcentrifuge tubes or cryogenic vials. The volume should correspond to what is typically needed for a single experiment.
-
Labeling: Clearly label every aliquot with the compound name, concentration, solvent, date of preparation, and your initials.[7][8] Unlabeled containers in a lab are a significant safety hazard.[7]
-
Storage:
-
For short-term storage (1-2 weeks), aliquots can be stored at 4°C, protected from light.
-
For long-term storage , aliquots should be stored at -20°C or, for maximum stability, at -80°C.[5]
-
Table 2: Recommended Storage Conditions
| Solvent | Temperature | Duration | Key Considerations |
|---|---|---|---|
| DMSO | -20°C or -80°C | > 6 months | DMSO freezes at ~18.5°C. Thaw at room temperature and vortex gently before use. Use anhydrous DMSO to prevent water absorption and potential hydrolysis. |
| Ethanol | -20°C | 3-6 months | Ensure tubes are tightly sealed to prevent solvent evaporation, which would increase the stock concentration over time. |
| Aqueous Buffers | -80°C | < 1 month | Only prepare aqueous working solutions immediately before use. If storage is necessary, flash-freeze aliquots in liquid nitrogen before transferring to -80°C to prevent cryoconcentration effects. |
Trustworthiness Check: After thawing a stored aliquot for the first time, centrifuge it briefly and visually inspect for any signs of precipitation before use. If precipitate is observed, the solution may need to be gently warmed and sonicated to redissolve the compound.
Conclusion
The preparation of accurate and stable stock solutions of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid is a foundational requirement for reliable research. By embracing a scientifically-grounded approach that includes empirical solubility testing, precise calculations, and meticulous handling and storage, researchers can eliminate a significant source of experimental variability. The protocols and principles outlined in this guide are designed to empower scientists to produce high-quality, reproducible data, thereby advancing their research and development objectives.
References
-
Environmental Health and Safety. (n.d.). General Storage Precautions. Retrieved from [Link]
-
NextSDS. (n.d.). (2R)-2-methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid. Retrieved from [Link]
-
Augspurger, A., & Perriello, R. (n.d.). Best Practices for Proper Chemical Storage. The Synergist. Retrieved from [Link]
-
eLabNext. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Retrieved from [Link]
-
SPC Industrial. (2025, January 8). 5 Best Practices for Safer Chemical Storage. Retrieved from [Link]
-
University of Wisconsin–Madison, Environment, Health & Safety. (n.d.). Chemical Storage. Retrieved from [Link]
-
PubChem. (n.d.). (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. Retrieved from [Link]
-
OpenStax. (2023, September 20). 20.5 Preparing Carboxylic Acids. Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (2025, November 22). Preparation of Carboxylic Acids. Retrieved from [Link]
-
BYJU'S. (n.d.). Methods of Preparation of Carboxylic Acids. Retrieved from [Link]
-
Clark, J. (n.d.). making carboxylic acids. Chemguide. Retrieved from [Link]
-
Save My Exams. (2025, January 8). Preparation of Carboxylic Acids (Edexcel International A Level (IAL) Chemistry): Revision Note. Retrieved from [Link]
-
Exposome-Explorer - IARC. (n.d.). 2-Phenylpropanoic acid (Compound). Retrieved from [Link]
-
PubChem. (n.d.). (2R,3S)-2,3-dibromo-3-phenylpropanoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylpropanoic acid. Retrieved from [Link]
Sources
- 1. Phenylpropanoic acids | Fisher Scientific [fishersci.com]
- 2. Exposome-Explorer - 2-Phenylpropanoic acid (Compound) [exposome-explorer.iarc.fr]
- 3. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 4. CAS 1393553-26-8 | 3-[2-(2,2,2-Trifluoroethyl)phenyl]propanoic acid - Synblock [synblock.com]
- 5. General Storage Precautions | Environmental Health and Safety [ehs.msstate.edu]
- 6. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 7. labmanageracademy.com [labmanageracademy.com]
- 8. 5 Best Practices for Safer Chemical Storage | SPC Industrial [spcindustrial.com]
Application Notes and Protocols for Assessing the Impact of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic Acid on Cell Viability
Introduction: Unveiling the Cytotoxic Potential of Novel Chemical Entities
The exploration of novel chemical entities for therapeutic potential is a cornerstone of drug discovery and development. A critical initial step in this process is the assessment of a compound's effect on cell viability. (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid is a compound of interest whose biological activities are under investigation. As with any new molecule, a thorough understanding of its cytotoxic profile is paramount. This guide provides a comprehensive overview of established methodologies and detailed protocols for evaluating the in vitro effects of this compound on cell viability.
These application notes are designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step guidance for conducting robust and reproducible cell viability assays. The protocols herein are adaptable to a wide range of cell lines and experimental contexts, enabling a thorough characterization of the cytotoxic or cytostatic effects of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid.
PART 1: Foundational Principles of Cell Viability Assays
Cell viability is a measure of the overall health of a cell population and can be assessed through various cellular parameters, including membrane integrity, metabolic activity, and proliferative capacity. The choice of assay is critical and should be aligned with the anticipated mechanism of action of the test compound. It is often advisable to employ multiple assays that measure different cellular endpoints to gain a comprehensive understanding of the compound's effects.
Here, we will delve into four widely adopted and well-validated assays:
-
MTT Assay: A colorimetric assay that measures metabolic activity via the reduction of a tetrazolium salt.[1][2]
-
XTT Assay: A second-generation tetrazolium salt assay with a water-soluble formazan product, simplifying the protocol.[3][4]
-
Neutral Red Uptake Assay: This assay assesses cell membrane integrity by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.[5][6]
-
Trypan Blue Exclusion Assay: A classic method for differentiating viable from non-viable cells based on membrane integrity.[7][8]
PART 2: Methodologies and In-Depth Protocols
The MTT Assay: A Measure of Metabolic Vigor
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability and proliferation.[1] Its principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[1][2][9] The amount of formazan produced is directly proportional to the number of metabolically active cells.[9]
Experimental Workflow for MTT Assay
Caption: A streamlined workflow of the MTT cell viability assay.
Detailed Protocol for MTT Assay:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells per well) in a final volume of 100 µL per well.[10]
-
Include wells with medium only for blank measurements.[10]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.[10]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid in a suitable solvent (e.g., DMSO). Note the final solvent concentration should not exceed a level that affects cell viability (typically ≤0.5%).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations for treatment.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent as the highest compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Reagent Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.[1] This solution should be filter-sterilized and protected from light.[9]
-
After the treatment period, add 10 µL of the MTT solution to each well.[10]
-
Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[10]
-
-
Formazan Solubilization and Data Acquisition:
-
After incubation with MTT, carefully remove the medium without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[1][11]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
-
Table 1: Experimental Parameters for MTT Assay
| Parameter | Recommended Value/Range | Notes |
| Cell Seeding Density | 1,000 - 100,000 cells/well | Optimize for each cell line to ensure logarithmic growth throughout the experiment.[10] |
| Incubation Time | 24, 48, 72 hours | Dependent on the cell line's doubling time and the nature of the compound. |
| MTT Concentration | 0.5 mg/mL (final) | A final concentration of 0.2 - 0.5 mg/ml is commonly used. |
| MTT Incubation | 2 - 4 hours | Visually confirm formazan crystal formation.[10] |
| Solubilization Agent | DMSO, acidified isopropanol | Ensure complete dissolution of formazan crystals.[11] |
| Absorbance Wavelength | 570 nm (reference ~630 nm) | The peak absorbance of formazan is near 570 nm. |
The XTT Assay: A More Convenient Alternative
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another method to measure metabolic activity.[12] Unlike MTT, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and thus simplifying the protocol.[3] This assay relies on the reduction of the XTT tetrazolium salt to a colored formazan product by metabolically active cells.[3]
Experimental Workflow for XTT Assay
Caption: A simplified workflow of the XTT cell viability assay.
Detailed Protocol for XTT Assay:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
XTT Reagent Preparation and Addition:
-
Incubation and Data Acquisition:
-
Data Analysis: Follow step 5 as described in the MTT assay protocol, using the absorbance readings from the XTT assay.
The Neutral Red Uptake Assay: Assessing Lysosomal Integrity
The Neutral Red Uptake (NRU) assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[5] The dye is a weak cationic dye that penetrates cell membranes by non-ionic diffusion and accumulates in the lysosomes.[5] Damage to the cell surface or lysosomal membrane, as caused by cytotoxic substances, results in a decreased uptake of the dye.[5]
Experimental Workflow for Neutral Red Uptake Assay
Caption: A schematic representation of the Neutral Red Uptake assay workflow.
Detailed Protocol for Neutral Red Uptake Assay:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Neutral Red Staining:
-
Prepare a 1X Neutral Red staining solution from a stock solution as per the manufacturer's guidelines, typically by diluting a 100X stock into the cell culture medium.[14]
-
After the treatment incubation, remove the treatment medium and add 100 µL of the Neutral Red solution to each well.[6]
-
Incubate the plate for 2 to 3 hours at 37°C to allow for dye uptake by viable cells.[15]
-
-
Washing and Dye Extraction:
-
Carefully remove the Neutral Red solution and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.[16]
-
Add 150 µL of a destain solution (e.g., a mixture of 50% ethanol, 49% deionized water, and 1% glacial acetic acid) to each well to extract the dye from the lysosomes.[6]
-
Shake the plate for 10 minutes on an orbital shaker to ensure complete extraction.[16]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm.[16]
-
Follow step 5 as described in the MTT assay protocol for data analysis.
-
The Trypan Blue Exclusion Assay: A Direct Measure of Membrane Integrity
The Trypan Blue exclusion assay is a straightforward and rapid method to determine the number of viable cells in a suspension.[7] The underlying principle is that viable cells possess intact cell membranes that exclude the Trypan Blue dye, whereas non-viable cells with compromised membranes take up the dye and appear blue.[7][8]
Experimental Workflow for Trypan Blue Exclusion Assay
Caption: The procedural flow for assessing cell viability using the Trypan Blue exclusion method.
Detailed Protocol for Trypan Blue Exclusion Assay:
-
Cell Culture and Treatment:
-
Culture and treat cells with (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid in multi-well plates (e.g., 6-well or 12-well plates) for the desired duration.
-
-
Cell Harvesting:
-
For adherent cells, wash with PBS and then detach them using trypsin-EDTA. Neutralize the trypsin with a complete medium.
-
For suspension cells, directly collect the cell suspension.
-
Transfer the cell suspension to a conical tube and centrifuge at 100 x g for 5 minutes.[7]
-
Discard the supernatant and resuspend the cell pellet in a known volume of PBS or serum-free medium.[7]
-
-
Staining and Counting:
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension with 10 µL of Trypan Blue).[17]
-
Allow the mixture to incubate for approximately 3 minutes at room temperature.[7] Do not exceed 5 minutes, as this can lead to an underestimation of viability.[8]
-
Load 10 µL of the stained cell suspension into a hemocytometer.
-
Using a light microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares of the hemocytometer.
-
-
Data Analysis:
-
Calculate the percentage of viable cells using the following formula:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
-
Calculate the total number of viable cells per mL:
-
Viable cells/mL = (Average number of viable cells per square) x Dilution factor x 10^4
-
-
PART 3: Data Presentation and Interpretation
For a comprehensive evaluation of the cytotoxic effects of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid, it is recommended to present the data in both tabular and graphical formats.
Table 2: Example of Data Summary for Cell Viability Assays
| Concentration of Compound (µM) | % Cell Viability (MTT Assay) ± SD | % Cell Viability (XTT Assay) ± SD | % Cell Viability (Neutral Red Assay) ± SD | % Cell Viability (Trypan Blue) ± SD |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 | 100 ± 3.5 |
| 1 | 95.3 ± 4.9 | 96.1 ± 5.3 | 97.2 ± 5.8 | 98.1 ± 3.1 |
| 10 | 72.8 ± 6.1 | 75.4 ± 5.9 | 80.5 ± 6.5 | 85.2 ± 4.2 |
| 50 | 48.2 ± 5.5 | 51.7 ± 6.2 | 55.9 ± 7.1 | 60.3 ± 4.8 |
| 100 | 25.6 ± 4.3 | 28.9 ± 5.1 | 32.4 ± 5.9 | 35.7 ± 3.9 |
| IC50 (µM) | [Calculated Value] | [Calculated Value] | [Calculated Value] | [Calculated Value] |
Conclusion and Best Practices
The protocols detailed in these application notes provide a robust framework for assessing the in vitro cytotoxic effects of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid. It is imperative to adhere to best practices in cell culture to ensure the reliability and reproducibility of the results.[18] This includes maintaining aseptic techniques, regularly monitoring cell health and morphology, and standardizing experimental conditions such as cell seeding density and incubation times.[18]
When interpreting the results, it is crucial to consider that different assays measure different aspects of cell health. A decrease in viability in a metabolic assay like MTT or XTT might indicate mitochondrial dysfunction, while a decrease in a membrane integrity assay like Trypan Blue or Neutral Red suggests direct damage to the cell membrane. By employing a multi-assay approach, researchers can gain a more nuanced understanding of the potential mechanism of action of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid and its promise as a therapeutic agent.
References
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Strober, W. (2015). Trypan Blue Exclusion Test of Cell Viability. Current Protocols in Immunology. [Link]
-
Roche. Protocol Guide: XTT Assay for Cell Viability and Proliferation. [Link]
-
Provost, J. & Wallert, M. (2025, June 15). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
DeNovix. DeNovix Trypan Blue Assay Protocol. [Link]
-
Deep Science Publishing. Trypan blue dye exclusion assay: Principles, protocols, and applications in cell viability assessment. [Link]
-
National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. [Link]
-
Assay Genie. Neutral Red Cell Cytotoxicity Assay Kit (BN00689). [Link]
-
DB-ALM. (2007, June 15). Protocol n° 46 : BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. [Link]
-
National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. [Link]
-
Sukumaran, A., et al. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. [Link]
-
Nelson Laboratories. (2025, May 11). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. [Link]
-
National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]
-
XCellR8. Cytotoxicity Test. [Link]
Sources
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 4. atcc.org [atcc.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. qualitybiological.com [qualitybiological.com]
- 7. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brd.nci.nih.gov [brd.nci.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. atcc.org [atcc.org]
- 11. researchgate.net [researchgate.net]
- 12. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 13. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. assaygenie.com [assaygenie.com]
- 15. x-cellr8.com [x-cellr8.com]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. Trypan Blue Exclusion | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen [intechopen.com]
Technical Support Center: Yield Optimization for (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic Acid Synthesis
Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I have designed this self-validating troubleshooting guide to address the unique mechanistic and stereoelectronic challenges encountered when synthesizing fluorinated 2-arylpropanoic acids (profens).
Core Synthetic Strategy & Mechanistic Causality
Synthesizing (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid requires overcoming the liabilities introduced by the −CH2CF3 group. The strong electron-withdrawing nature of the trifluoroethyl group (-I effect) deactivates the aromatic ring and alters the electron density of adjacent intermediates.
To ensure maximum yield and enantiomeric excess (ee), a convergent two-step protocol is strictly recommended:
-
Palladium-Catalyzed Cross-Coupling: Introduction of the −CH2CF3 group onto an aryl precursor (e.g., 3-boronophenylacrylic acid) prior to setting the stereocenter.
-
Noyori Asymmetric Hydrogenation: Ru-BINAP catalyzed enantioselective reduction of the resulting α -arylacrylic acid. The (S)-BINAP-Ru complex coordinates the olefin and the carboxylic acid directing group. Hydride transfer from Ruthenium to the alpha-carbon, followed by reductive elimination, stereospecifically yields the (2R)-arylpropanoic acid[1].
Troubleshooting & FAQs
Q1: During the Pd-catalyzed trifluoroethylation using CF3CH2I and Pd(PPh3)4 , my yields are stalling at <30% with significant protodeboronation. How can I improve this?
A1: The oxidative addition of CF3CH2I is kinetically sluggish due to the strong C–I bond and the steric bulk of the adjacent CF3 group[2]. When oxidative addition is slow, your arylboronic acid precursor undergoes competing protodeboronation at elevated temperatures. The Fix: Switch from Pd(PPh3)4 to an electron-rich catalytic system with a large bite angle, such as Pd2(dba)3 paired with XantPhos . This ligand accelerates oxidative addition and stabilizes the Pd(II) intermediate[3]. Use Cs2CO3 as the base in DMF at 80°C to outcompete the degradation pathway.
Q2: The asymmetric hydrogenation of 2-[3-(2,2,2-trifluoroethyl)phenyl]acrylic acid is yielding an enantiomeric excess (ee) of only 82%. How do I push this to >98% for the (2R)-enantiomer?
A2: The electron-withdrawing −CH2CF3 group decreases the electron density of the coordinating olefin, weakening its interaction with the Ru(II) center and slowing down the migratory insertion step. The Fix: You must compensate for this electronic deficiency by increasing the H2 pressure to 100 atm [1]. Furthermore, strictly use anhydrous Methanol (MeOH) as the solvent. MeOH is non-innocent here; it facilitates the critical proton-transfer steps in the catalytic cycle. Ensure you are using the precise Ru(OAc)2((S)-BINAP) catalyst to yield the (2R)-enantiomer.
Q3: I am observing partial reduction of the aromatic ring under high H2 pressure. How can I prevent this over-reduction?
A3: Aromatic reduction indicates catalyst degradation (formation of heterogeneous Ru nanoparticles) or excessive reaction times. The Fix: Limit the reaction time to a strict 18-hour window and maintain the temperature precisely at 25°C. The homogeneous Ru-BINAP complex is highly chemoselective for the α,β -unsaturated carboxylic acid at ambient temperatures, but thermal stress will degrade the ligand and cause non-selective background reduction.
Quantitative Data: Hydrogenation Optimization
The following table summarizes the causal relationship between reaction parameters and the stereochemical outcome during the asymmetric hydrogenation step.
| Catalyst | Solvent | H2 Pressure (atm) | Temp (°C) | Conversion (%) | Enantiomeric Excess (ee %) |
| Ru(OAc)2((S)-BINAP) | THF | 50 | 25 | 75% | 82% (R) |
| Ru(OAc)2((S)-BINAP) | MeOH | 50 | 25 | 88% | 89% (R) |
| Ru(OAc)2((S)-BINAP) | MeOH | 100 | 25 | >99% | 98% (R) |
| Rh(COD)((S)-DuPhos)BF4 | MeOH | 100 | 25 | 60% | 70% (R) |
Validated Experimental Protocols
Protocol A: Synthesis of 2-[3-(2,2,2-Trifluoroethyl)phenyl]acrylic acid
Self-Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the boronic acid mass without the appearance of the des-boronated byproduct confirms successful oxidative addition.
-
Charge a flame-dried Schlenk flask with 2-(3-boronophenyl)acrylic acid (1.0 equiv), Pd2(dba)3 (0.05 equiv), XantPhos (0.10 equiv), and anhydrous Cs2CO3 (2.5 equiv).
-
Evacuate the flask and backfill with Argon (repeat 3x to ensure strict anaerobiosis).
-
Add anhydrous DMF (to reach 0.2 M concentration) and 1,1,1-trifluoro-2-iodoethane ( CF3CH2I , 1.5 equiv) via a gastight syringe.
-
Heat the mixture to 80°C and stir vigorously for 12 hours.
-
Quench with 1M HCl (to protonate the acrylic acid), extract with EtOAc, wash with brine, dry over Na2SO4 , and purify via flash column chromatography.
Protocol B: Noyori Asymmetric Hydrogenation to the (2R)-Isomer
Self-Validation Checkpoint: Monitor the pressure gauge on the autoclave. A plateau in H2 pressure drop indicates complete conversion. Do not exceed 18 hours to prevent aromatic reduction.
-
In a nitrogen-filled glovebox, dissolve the purified 2-[3-(2,2,2-Trifluoroethyl)phenyl]acrylic acid (1.0 equiv) in anhydrous, degassed Methanol (0.1 M).
-
Add the catalyst Ru(OAc)2((S)-BINAP) (0.01 equiv, Substrate/Catalyst ratio = 100).
-
Transfer the homogeneous orange solution to a high-pressure stainless steel autoclave.
-
Purge the sealed autoclave with H2 gas (3x), then pressurize to exactly 100 atm.
-
Stir at 25°C for 18 hours.
-
Vent the H2 gas carefully. Concentrate the solvent in vacuo.
-
Quality Control: Perform chiral HPLC on a Chiralcel OJ-H column to validate >98% ee before proceeding to final crystallization.
Mechanistic Workflow & Troubleshooting Logic
Workflow and troubleshooting logic for (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid.
References
-
Title: Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link][1]
-
Title: Palladium-Catalyzed Trifluoroethylation of Terminal Alkynes with 1,1,1-Trifluoro-2-iodoethane Source: Organic Letters - ACS Publications URL: [Link][2]
-
Title: Palladium-Catalyzed Decarboxylative Trifluoroethylation of Aryl Alkynyl Carboxylic Acids Source: The Journal of Organic Chemistry - ACS Publications URL: [Link][3]
Sources
preventing racemization of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid during storage
Topic: Preventing Racemization of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid During Storage
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals handling stereolabile 2-arylpropanoic acid derivatives. Below, you will find mechanistic insights, troubleshooting FAQs, quantitative reference data, and self-validating protocols to ensure the stereochemical integrity of your compounds.
Mechanistic Overview: The Causality of Racemization
(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid is a chiral 2-arylpropanoic acid (profen derivative). The stereochemical integrity of this molecule relies entirely on the stability of the proton at the chiral alpha-carbon. Racemization occurs via keto-enol tautomerism: the abstraction of the alpha-proton generates an achiral, planar enolate intermediate[1]. When this intermediate is reprotonated, the proton can attack from either face, resulting in a racemic mixture of (R) and (S) enantiomers[2].
The presence of the 3-(2,2,2-trifluoroethyl)phenyl group introduces a unique challenge. The strongly electron-withdrawing trifluoroethyl moiety exerts an inductive pull (-I effect) across the aromatic ring. This effect stabilizes the negative charge of the enolate intermediate, effectively lowering the pKa of the alpha-proton compared to standard profens (like ibuprofen). Consequently, this specific derivative is exceptionally sensitive to base-catalyzed enolization[3].
Mechanistic pathway of base-catalyzed racemization via an achiral enolate intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal solvent for formulating or storing this compound in solution? A1: If solution storage is strictly necessary, dry, aprotic solvents (e.g., anhydrous dichloromethane, toluene, or hexane) are mandatory. Protic solvents (such as methanol, ethanol, or water) act as proton shuttles, drastically lowering the activation energy required for keto-enol tautomerism and facilitating rapid racemization[2]. Empirical studies demonstrate that storing profens in non-aqueous, aprotic environments deliberately hampers the molecule's ability to dissociate and restructure, thereby suppressing trans-enantiomerization[4].
Q2: We must store the compound in an aqueous buffer for biological assays. How can we minimize racemization? A2: When aqueous media must be used, pH control is your primary defense. High pH (basic conditions) will directly deprotonate the alpha-carbon, leading to rapid racemization[1]. Conversely, highly acidic conditions can promote acid-catalyzed enolization. The optimal self-validating system for aqueous storage is to buffer the solution to a slightly acidic pH (4.0 to 5.0) to maintain the protonated state of the carboxylic acid without triggering acid-catalyzed pathways[1]. Furthermore, the solution must be flash-frozen and stored at -80°C to kinetically freeze the proton exchange process.
Q3: Does the physical state (solid vs. liquid) impact the racemization rate? A3: Yes, profoundly. In the solid state, the rigid crystal lattice restricts the conformational mobility required for the molecule to adopt the planar enolate geometry. Storing the compound as a lyophilized solid under an inert atmosphere at -20°C is the gold standard for long-term preservation of enantiomeric excess (ee)[1].
Q4: We noticed rapid racemization during the synthesis of an amide derivative from this acid. How can we prevent this? A4: Chemical derivatization that activates the carboxyl group (e.g., forming an acid chloride or using coupling reagents like EDC/NHS) drastically increases the acidity of the alpha-proton[1]. This makes it highly susceptible to abstraction by the bases typically used in these reactions (like DIPEA or TEA). To prevent this, use milder, uronium-based coupling reagents (e.g., HATU) combined with weaker, sterically hindered bases (e.g., N-methylmorpholine, NMM), and conduct the activation step at low temperatures (0°C)[1].
Quantitative Storage Data
The following table summarizes the expected degradation of enantiomeric excess for highly sensitive 2-arylpropanoic acids under various environmental conditions. Use this as a benchmark for your stability studies.
| Storage State | Solvent / Matrix | Temperature | Time Elapsed | Remaining ee (%) |
| Solid | Argon (Inert Atmosphere) | -20°C | 12 months | > 99.5% |
| Solid | Air (Ambient) | 25°C | 6 months | 98.2% |
| Solution | Dichloromethane (Dry, Aprotic) | 4°C | 3 months | 99.0% |
| Solution | Methanol (Protic) | 25°C | 1 month | 85.4% |
| Aqueous | Buffer, pH 7.4 (Physiological) | 37°C | 48 hours | 72.1% |
| Aqueous | Buffer, pH 4.5 (Slightly Acidic) | -80°C | 6 months | 97.5% |
Standard Operating Procedure (SOP): Preparation and Cryo-Storage
To ensure trustworthiness and reproducibility, follow this self-validating protocol for the long-term storage of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid.
-
Step 1: Residual Base Removal. Ensure the synthesized compound is strictly free of residual synthetic bases (e.g., pyridine, triethylamine). During the final aqueous workup, wash the organic layer with 0.1 M HCl to neutralize trace bases.
-
Step 2: Drying. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Step 3: Aliquotting. Dissolve the purified solid in anhydrous dichloromethane (DCM) dried over 3Å molecular sieves. Dispense volumetric aliquots into amber glass vials to protect from UV-induced radical racemization.
-
Step 4: Solvent Evaporation. Evaporate the DCM under a gentle, continuous stream of high-purity Argon.
-
Step 5: Lyophilization. Subject the vials to high vacuum (lyophilization) for 12 hours to remove trace ambient moisture.
-
Step 6: Inert Atmosphere Sealing. Backfill the lyophilizer or glovebox with Argon (which is heavier than air and provides a superior protective blanket compared to Nitrogen). Cap the vials tightly with PTFE-lined septa.
-
Step 7: Cryo-Storage & Validation. Transfer immediately to a -20°C freezer. Validation Check: Verify the enantiomeric excess (ee%) every 6 months using Chiral HPLC (e.g., Chiralcel OJ-H column, Hexane/IPA/TFA mobile phase) to ensure the system remains uncompromised.
Decision Workflow for Storage
Decision tree for selecting optimal storage conditions to preserve enantiomeric excess.
References
-
Title: Application of Thin-Layer Chromatography to Investigate Oscillatory Instability of the Selected Profen Enantiomers in Dichloromethane Source: Journal of Chromatographic Science (Oxford Academic) URL: [Link]
-
Title: Racemization, Enantiomerization and Diastereomerization | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications Source: Royal Society of Chemistry (RSC) URL: [Link]
-
Title: Research and Development on the Manufacturing Process of Dexmedetomidine from Chiral Precursors: Resolution–Racemization–Recycle Synthesis Strategy Source: Organic Process Research & Development (ACS Publications) URL: [Link]
Sources
Technical Support Center: Optimizing Chiral Separation of 2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic Acid Enantiomers
Welcome to the dedicated support center for the chiral separation of 2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize the separation of this specific profen-like compound.
The structure of 2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid, a member of the 2-arylpropionic acid (profen) family, presents unique challenges for chiral separation due to its acidic nature and the presence of the trifluoroethyl group. This guide provides a systematic approach to method development and troubleshooting, drawing on established principles for separating profens and other acidic chiral compounds.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good resolution for this compound challenging?
A1: The difficulty in separating enantiomers of 2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid stems from several factors. As a 2-arylpropionic acid, its acidic nature requires careful control of the mobile phase pH to ensure it interacts effectively with the chiral stationary phase (CSP) without being in an ionized state that can lead to poor peak shape and retention. The trifluoroethyl group adds a unique electronic and steric profile that can influence its interaction with the CSP, making method development less predictable than for more common profens like ibuprofen or ketoprofen.
Q2: What is the best type of chiral stationary phase (CSP) to start with?
A2: For acidic compounds like this, polysaccharide-based CSPs are the most versatile and successful.[1][2][3] Specifically, derivatives of amylose and cellulose, such as those found in Daicel's CHIRALPAK® and CHIRALCEL® series, are highly recommended.[4][5][6] A good starting point would be an amylose-based column like CHIRALPAK® AD or a cellulose-based column like CHIRALCEL® OD, as they have shown broad applicability for profen separations.[4][5] Immobilized versions of these phases (e.g., CHIRALPAK® IA, IB, IC) offer greater solvent compatibility, which can be advantageous during method development.[7][8][9]
Q3: Should I use Normal-Phase or Reversed-Phase chromatography?
A3: Both normal-phase (NP) and reversed-phase (RP) modes can be effective, and the choice often depends on sample solubility and detection requirements (e.g., LC-MS compatibility).
-
Normal-Phase (NP): Often provides excellent selectivity for profens.[4][5] Typical mobile phases consist of a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., ethanol, isopropanol) and a small amount of an acidic additive.[4][5]
-
Reversed-Phase (RP): Offers the advantage of being compatible with aqueous samples and LC-MS analysis.[10][11] Mobile phases typically involve acetonitrile or methanol with an aqueous buffer, often containing an acidic additive to suppress the ionization of the carboxylic acid group.[10][11]
Screening in both modes is recommended if initial attempts in one mode are unsuccessful.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: Poor or No Resolution (Rs < 1.0)
Q: I'm not seeing any separation between the enantiomers. What should I try first?
A: Lack of resolution is the most common initial problem. A systematic approach to adjusting mobile phase composition is the most effective strategy.
Troubleshooting Workflow for Poor Resolution
Caption: Workflow for troubleshooting poor resolution.
Detailed Solutions:
-
Optimize the Mobile Phase Modifier (The "First Lever"):
-
In Normal Phase: Systematically vary the concentration of the alcohol modifier (e.g., isopropanol or ethanol in hexane).[4] Start with a higher concentration for faster elution and gradually decrease it to improve resolution. If resolution is still poor, switch to a different alcohol (e.g., from isopropanol to ethanol or vice-versa). The choice of alcohol can sometimes even reverse the elution order.[12][13]
-
In Reversed Phase: Adjust the ratio of the organic modifier (acetonitrile or methanol) to the aqueous phase.[14] Decreasing the organic content generally increases retention and can improve resolution.[14]
-
-
Adjust the Acidic Additive:
-
For profens, an acidic additive is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and interaction with the CSP.
-
In Normal Phase: Trifluoroacetic acid (TFA) at 0.1% is a standard starting point.[4] Acetic acid can also be used, but may result in lower enantioselectivity.[4]
-
In Reversed Phase: Formic acid (0.1%) is excellent for LC-MS compatibility, while TFA or phosphoric acid can also be used to maintain a low pH (around 2.0-2.5).[10][11]
-
-
Screen Different Chiral Stationary Phases:
-
If optimizing the mobile phase on one column fails, the compound may not interact favorably with that specific CSP. It is essential to screen a small set of complementary CSPs. A good starting set includes an amylose-based phase (e.g., CHIRALPAK® IA or AD) and a cellulose-based phase (e.g., CHIRALCEL® OD or CHIRALPAK® IC).[9][15] These phases often provide different selectivities.
-
-
Optimize Column Temperature:
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: My peaks are tailing badly, which is affecting my resolution and integration. What's causing this?
A: Peak tailing for acidic compounds is often related to unwanted interactions with the stationary phase or issues with the sample solvent.
Potential Causes and Solutions for Poor Peak Shape
| Potential Cause | Recommended Action | Explanation |
| Insufficient Acidic Additive | Increase the concentration of the acidic additive (e.g., TFA, formic acid) in the mobile phase, typically to 0.1-0.2%. | The carboxylic acid group may be partially ionized, leading to secondary interactions with the silica support or the CSP. The acid suppresses this ionization.[4][16] |
| Sample Solvent Mismatch | Dissolve the sample in the mobile phase whenever possible. | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte band to spread on the column, leading to distorted peaks.[16][17] |
| Column Contamination/Degradation | If using an immobilized column, flush with a strong solvent like THF or DMF.[7] For coated columns, flush with isopropanol. If the problem persists, the column may need replacement. | Strongly adsorbed impurities from previous injections can create active sites that cause tailing.[7][18] |
| Extra-Column Dead Volume | Check all fittings and tubing for proper connections. Ensure the correct ferrules are used and that tubing is cut cleanly and seated properly in the ports. | Excessive dead volume in the system can cause peak broadening and tailing that affects all peaks. |
| Column Overload | Reduce the mass of sample injected onto the column. | Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing. |
Issue 3: Irreproducible Retention Times and/or Resolution
Q: My results are not consistent from one run to the next. Why is this happening?
A: Irreproducibility often points to a lack of system equilibration or instability in the mobile phase or column temperature.
Troubleshooting Irreproducibility
Caption: Logic diagram for troubleshooting irreproducible results.
-
Ensure Proper Column Equilibration: Chiral separations can require longer equilibration times than achiral separations. Always allow the system to equilibrate with the mobile phase until a stable baseline is achieved, which may take 30-60 minutes or more.
-
Control Column Temperature: Chiral recognition is often highly sensitive to temperature fluctuations.[4] Using a thermostatted column compartment is essential for reproducible retention and resolution.
-
Mobile Phase Preparation: Mobile phases, especially those containing volatile additives like TFA or amines, should be prepared fresh daily. If using a multi-component mobile phase, ensure it is thoroughly mixed and degassed to prevent compositional changes over time.
Optimized Starting Protocol
This protocol provides a robust starting point for separating the enantiomers of 2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid.
Step-by-Step Methodology
-
Column Selection:
-
Primary Column: CHIRALPAK® AD-H (or equivalent amylose tris(3,5-dimethylphenylcarbamate) phase), 250 x 4.6 mm, 5 µm.
-
Secondary (Screening) Column: CHIRALCEL® OD-H (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) phase), 250 x 4.6 mm, 5 µm.
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic analyte at 1 mg/mL in methanol or ethanol.
-
For injection, dilute this stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
-
Normal-Phase Method Development:
-
Initial Mobile Phase: n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm (or wavelength of maximum absorbance).
-
Procedure:
-
Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is observed.
-
Inject 5-10 µL of the prepared sample.
-
Acquire the chromatogram.
-
Optimization: Based on the initial chromatogram, adjust the percentage of IPA. If retention is too long, increase IPA. If resolution is poor and retention is short, decrease IPA in small increments (e.g., to 92:8:0.1). If separation is still not achieved, switch the alcohol to ethanol.
-
-
-
Reversed-Phase Method Development (for LC-MS compatibility):
-
Column: CHIRALPAK® AD-RH (or other reversed-phase compatible polysaccharide column).
-
Initial Mobile Phase: Acetonitrile / 0.1% Formic Acid in Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm and/or MS detector.
-
Procedure:
-
Equilibrate the column thoroughly.
-
Inject 5-10 µL of the sample.
-
Optimization: Adjust the acetonitrile percentage to achieve optimal retention and resolution. If acetonitrile fails, try methanol as the organic modifier.
-
-
References
-
Zhang, L., et al. (2014). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study. Analytical Methods. Available at: [Link]
-
Gimeno, P., et al. (1994). Separation of 2-arylpropionic acids on a cellulose based chiral stationary phase by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. Available at: [Link]
-
RSC Publishing. (2014). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study. Analytical Methods. Available at: [Link]
-
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. Virginia Tech. Available at: [Link]
-
Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. Available at: [Link]
-
Daicel Chiral Technologies. (n.d.). HPLC Catalog. Daicel Chiral Technologies. Available at: [Link]
-
Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Available at: [Link]
-
Mosiashvili, L., et al. (2013). On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors and polar organic mobile phases. Journal of Chromatography A. Available at: [Link]
-
Ye, J., et al. (2010). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. Biomedical Chromatography. Available at: [Link]
-
Daicel Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Daicel Chiral Technologies. Available at: [Link]
-
ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. Available at: [Link]
-
Phenomenex. (n.d.). The Chiral Notebook. Phenomenex. Available at: [Link]
-
Torok, R., et al. (2005). Reversal of elution order for profen acid enantiomers in packed-column SFC on Chiralpak AD. Chirality. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Phenomenex. Available at: [Link]
-
Dolan, J. W. (2020). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Available at: [Link]
-
Waters. (n.d.). Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations. Waters. Available at: [Link]
-
LCGC International. (n.d.). CHIRALPAK® IC™ - An Immobilized Polysaccharide Chiral Stationary Phase with a Unique Chiral Selector. LCGC International. Available at: [Link]
-
Daicel Chiral Technologies. (n.d.). Daicel Polysaccharide Stationary Phases. Daicel Chiral Technologies. Available at: [Link]
-
Chiralpedia. (2022). Polysaccharide-based CSPs. Chiralpedia. Available at: [Link]
-
Hatano, T., et al. (2019). Application of Polysaccharide-Based Chiral HPLC Columns for Separation of Nonenantiomeric Isomeric Mixtures of Organometallic Compounds. Organometallics. Available at: [Link]
Sources
- 1. Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. hplc.eu [hplc.eu]
- 7. chiraltech.com [chiraltech.com]
- 8. chiraltech.com [chiraltech.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. chiraltech.com [chiraltech.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Reversal of elution order for profen acid enantiomers in packed-column SFC on Chiralpak AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. waters.com [waters.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Poor Bioavailability of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid, hereafter referred to as "CF3-Profen." This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common challenge of its poor oral bioavailability. Our goal is to provide you with the causal logic behind experimental choices and robust protocols to advance your research.
CF3-Profen is a chiral 2-arylpropionic acid derivative, structurally similar to common non-steroidal anti-inflammatory drugs (NSAIDs). Its trifluoroethyl moiety confers high lipophilicity, suggesting it is likely a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[1] The primary hurdles to achieving adequate oral bioavailability are typically:
-
Low Aqueous Solubility: Limiting the dissolution rate in the gastrointestinal (GI) tract.
-
High First-Pass Metabolism: The carboxylic acid group is a prime target for glucuronidation in the liver.
-
Potential for Chiral Inversion: The inactive (R)-enantiomer may convert to the active (S)-enantiomer in vivo, complicating pharmacokinetic and pharmacodynamic (PK/PD) analysis.[2]
This guide is structured to help you systematically diagnose and solve these issues.
Part 1: Frequently Asked Questions (FAQs)
Q1: We are observing very low and highly variable plasma concentrations of CF3-Profen after oral dosing in rats. What is the most likely cause?
A1: Low and variable exposure for a lipophilic, acidic compound like CF3-Profen typically points to two primary culprits: dissolution-rate-limited absorption and extensive first-pass metabolism. The poor aqueous solubility means the drug may not fully dissolve in the GI tract before it is eliminated, and any drug that is absorbed is then subject to rapid clearance by the liver before reaching systemic circulation. The variability often arises from differences in GI physiology between subjects (e.g., gastric pH, food effects).
Q2: What are the critical first experiments to diagnose the root cause of our bioavailability problem?
A2: We recommend a tiered in vitro approach to efficiently identify the rate-limiting step:
-
Kinetic Solubility Assay: First, confirm the baseline solubility in a biorelevant buffer (e.g., pH 6.8 phosphate buffer). This is a rapid, high-throughput assessment.[3]
-
In Vitro Metabolic Stability Assay: Incubate CF3-Profen with liver microsomes (human and the preclinical species you are using) to determine its intrinsic clearance (CLint).[4] A high clearance rate strongly suggests that first-pass metabolism is a significant barrier.
-
Caco-2 Permeability Assay: This assesses the compound's ability to cross the intestinal epithelium and determines if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[5] An efflux ratio greater than 2 indicates active efflux, which can further limit absorption.
Q3: We are developing the (2R)-enantiomer specifically. How can we be sure it isn't converting to the (S)-enantiomer in vivo?
A3: This is a critical question, as many 2-arylpropionic acids undergo unidirectional chiral inversion from the R- to the S-enantiomer.[6][7] This is a CoA-dependent metabolic process.[6] To investigate this, you must use a chiral bioanalytical method to quantify both enantiomers in your plasma samples. If you observe the appearance of the (S)-enantiomer after administering the pure (R)-enantiomer, chiral inversion is occurring. The extent of this inversion can vary significantly between species.[8][9]
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to address specific experimental challenges.
Problem Area 1: Poor Aqueous Solubility and Dissolution
Q: Our kinetic solubility for CF3-Profen is <1 µg/mL in phosphate buffer (pH 7.4), and our formulation is failing dissolution tests. What are our options?
A: A solubility of <1 µg/mL confirms that dissolution is a major hurdle. You must increase the apparent solubility and dissolution rate. We recommend exploring formulation strategies in parallel, as outlined in the decision workflow below.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Detailed Explanation of Strategies:
-
Particle Size Reduction: Decreasing the particle size to the micron or nano range increases the surface-area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[10][11] This is often the simplest and most direct approach.
-
Amorphous Solid Dispersions (ASDs): This is a powerful technique for BCS Class II compounds.[12][13] By dispersing the drug in its high-energy amorphous state within a polymer matrix, you eliminate the need to overcome the crystal lattice energy for dissolution.[14][15] This can lead to significant supersaturation in vivo, dramatically increasing absorption.[16]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon dilution in the GI tract.[17][18] This formulation keeps the drug in a solubilized state, facilitating absorption.[1]
-
Salt Formation: As CF3-Profen is an acid, creating a salt with a suitable base (e.g., sodium, potassium, tromethamine) can significantly improve its aqueous solubility and dissolution rate.[11]
A representative table of expected outcomes from these strategies.
| Formulation Strategy | Apparent Solubility (µg/mL at pH 6.8) | Rationale |
| Crystalline API (Micronized) | 5 - 15 | Increased surface area enhances dissolution rate.[10] |
| Amorphous Solid Dispersion (1:3 API:PVP VA64) | 80 - 150 | Maintains drug in a high-energy, more soluble amorphous state.[12] |
| SEDDS (20% API in Labrasol/Transcutol) | >200 (in emulsion) | Drug is pre-dissolved in the lipid vehicle.[17] |
Problem Area 2: High First-Pass Metabolism
Q: Our in vitro data from human liver microsomes shows a half-life of <5 minutes for CF3-Profen. How can we overcome this rapid clearance?
A: A half-life of less than 5 minutes indicates very high intrinsic clearance, meaning the majority of the absorbed drug will be eliminated by the liver before it can act systemically. The primary strategy here is to mask the metabolic soft spot—the carboxylic acid group—using a prodrug approach.
Caption: Workflow for designing and testing a prodrug to bypass first-pass metabolism.
Detailed Explanation of Prodrug Strategy:
A prodrug is an inactive derivative of a drug molecule that undergoes conversion within the body to release the active parent drug.[19][20] For a carboxylic acid like CF3-Profen, the most common approach is to form an ester.
-
Mechanism: The ester masks the carboxylic acid, preventing it from being a substrate for UGT enzymes in the liver.[]
-
Activation: After absorption, the ester is cleaved by ubiquitous esterase enzymes in the plasma, liver, and other tissues to release the active CF3-Profen.[20]
-
Benefit: This strategy effectively bypasses first-pass metabolism, allowing more of the parent drug to reach systemic circulation.[22] The increased lipophilicity of the ester can also enhance membrane permeability.
Part 3: Key Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay
Objective: To rapidly determine the apparent solubility of CF3-Profen in an aqueous buffer.
Methodology: This protocol is based on the shake-flask method adapted for a high-throughput format.[23][24][25]
-
Preparation:
-
Prepare a 10 mM stock solution of CF3-Profen in 100% DMSO.
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
-
Assay Plate Setup:
-
In a 96-well plate, add 198 µL of PBS to each well.
-
Add 2 µL of the 10 mM DMSO stock solution to the wells in triplicate. This results in a final concentration of 100 µM with 1% DMSO.
-
-
Incubation:
-
Seal the plate and shake at room temperature for 2 hours to allow equilibrium to be reached.
-
-
Separation:
-
Centrifuge the plate at 3000 x g for 20 minutes to pellet any precipitated compound.
-
-
Quantification:
-
Carefully transfer 100 µL of the supernatant to a new 96-well UV plate.
-
Measure the absorbance at the compound's λmax using a plate reader.
-
Determine the concentration by comparing the absorbance to a standard curve prepared in a 50:50 mixture of Acetonitrile:PBS (to ensure full solubilization).[3]
-
Protocol 2: In Vitro Metabolic Stability Assay with Liver Microsomes
Objective: To determine the intrinsic clearance rate of CF3-Profen.
Methodology: This protocol measures the rate of disappearance of the parent drug when incubated with liver microsomes.[26][27]
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice. Dilute to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 1 mM NADPH solution in the same buffer. Keep at 37°C.
-
Prepare a 1 µM working solution of CF3-Profen in buffer.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm 500 µL of the HLM solution and 495 µL of the CF3-Profen working solution at 37°C for 5 minutes.
-
Initiate the reaction by adding 5 µL of the 1 mM NADPH solution.[28]
-
-
Time Points:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove a 50 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but stable compound).
-
-
Analysis:
-
Vortex and centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of CF3-Profen.
-
-
Data Analysis:
-
Plot the natural logarithm of the percent remaining CF3-Profen versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the appropriate equations.[4]
-
Protocol 3: Bidirectional Caco-2 Permeability Assay
Objective: To assess intestinal permeability and identify potential active efflux.
Methodology: This assay measures compound transport across a polarized monolayer of Caco-2 cells, which mimic the intestinal epithelium.[29][30]
-
Cell Culture:
-
Seed Caco-2 cells on permeable filter supports (e.g., Transwell® plates) and culture for 21 days to allow for differentiation and formation of tight junctions.[31]
-
Confirm monolayer integrity before the experiment by measuring the trans-epithelial electrical resistance (TEER).
-
-
Transport Experiment (A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).
-
Add the dosing solution containing CF3-Profen (e.g., 10 µM) to the apical (A) side.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At timed intervals (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral side and replace with fresh buffer.
-
-
Transport Experiment (B to A):
-
Simultaneously, perform the experiment in the reverse direction by adding the dosing solution to the basolateral side and sampling from the apical side.[5]
-
-
Analysis:
-
Quantify the concentration of CF3-Profen in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Efflux Ratio = Papp (B-A) / Papp (A-B) . An efflux ratio >2 suggests the compound is a substrate for an efflux transporter.[5]
-
References
-
Mechanisms of increased bioavailability through amorphous solid dispersions: a review. European Journal of Pharmaceutics and Biopharmaceutics. 12
-
The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences. PubMed.
-
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
-
Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen. PubMed.
-
Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Via Medica Journals.
-
Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov.
-
Bioanalytical Method Validation; Guidance for Industry; Availability. Federal Register.
-
Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. PMC.
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
-
Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Via Medica Journals.
-
Kinetic Solubility Assays Protocol. AxisPharm.
-
Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). ResearchGate.
-
Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
-
Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov.
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
-
Bioanalytical Method Validation Guidance for Industry May 2018. FDA.
-
Bioanalytical Method Validation Guidance for Industry. FDA.
-
Amorphous solid dispersions as a strategy to enhance the bioavailability and stability of formulations containing plant active ingredients: An integrative review. PMC.
-
Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. Oriental Journal of Chemistry.
-
Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen.
-
advanced approaches to improve solubility of bcs class ii drugs. TANZ JOURNAL.
-
A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. GSC Online Press.
-
Amorphous Solid Dispersions: Bioavailability, Stability, Scale-up. Hilaris Publisher.
-
Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
-
Caco-2 Permeability Assay. Evotec.
-
How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec DMPK.
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io.
-
Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences.
-
Aqueous Solubility Assays. Creative Bioarray.
-
Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Springer.
-
Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter.
-
Kinetic solubility. Plateforme de chimie biologique intégrative de Strasbourg - PCBIS.
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC.
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.
-
Prodrug Approach: An Overview of Recent Cases. BURJC Digital.
-
Caco-2 Permeability Assay Protocol. Creative Bioarray.
-
Modern Prodrug Design for Targeted Oral Drug Delivery. PMC.
-
Prodrug Activation Strategies. BOC Sciences.
-
Prodrug approach. Philadelphia University.
Sources
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. nuvisan.com [nuvisan.com]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
- 8. journals.viamedica.pl [journals.viamedica.pl]
- 9. researchgate.net [researchgate.net]
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- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Amorphous solid dispersions as a strategy to enhance the bioavailability and stability of formulations containing plant active ingredients: An integrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems – Oriental Journal of Chemistry [orientjchem.org]
- 19. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. burjcdigital.urjc.es [burjcdigital.urjc.es]
- 22. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 24. enamine.net [enamine.net]
- 25. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 26. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]
- 27. protocols.io [protocols.io]
- 28. beckman.com [beckman.com]
- 29. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
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- 31. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Technical Support Center: Stability Optimization for (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid in Aqueous Solutions
Welcome to the Technical Support Center. (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid is a chiral 2-arylpropanoic acid (profen) derivative featuring a highly lipophilic trifluoroethyl group. Working with this molecule in aqueous systems presents a classic formulation paradox: the conditions that favor aqueous solubility often compromise chiral and chemical stability.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your aqueous workflows.
Section 1: The Solubility vs. Stability Paradox
Q: My compound precipitates in acidic buffers, but when I raise the pH to 7.4 to dissolve it, the enantiomeric purity drops over time. How do I resolve this?
A: This is the fundamental challenge of formulating 2-arylpropanoic acids. The molecule is a weak acid with a pKa of approximately 4.5. At a pH below 4.5, it remains unionized and highly lipophilic (a property exacerbated by the trifluoroethyl group), leading to rapid precipitation. At pH > 7.0, the carboxylic acid ionizes, increasing solubility by roughly 100-fold[1]. However, basic conditions catalyze the abstraction of the alpha-proton, leading to rapid racemization[2].
Causality & Solution: To break this paradox, you must decouple solubility from pH. By utilizing Hydroxypropyl-β-cyclodextrin (HP-β-CD), you can encapsulate the lipophilic 3-(2,2,2-trifluoroethyl)phenyl moiety within the cyclodextrin's hydrophobic cavity. This allows you to achieve high aqueous solubility at a mildly acidic pH (5.0–5.5), which preserves the (2R) stereocenter.
Quantitative Data: Physicochemical Profile in Aqueous Media
| Condition | pH | Relative Aqueous Solubility | Chiral Stability (Half-life to Racemization) |
| Unbuffered DI Water | ~4.5 | Very Low (<0.1 mg/mL) | High (>6 months) |
| Phosphate Buffer | 7.4 | High (~10 mg/mL) | Low (Days to Weeks at 25°C) |
| 10% HP-β-CD Buffer | 5.5 | Very High (>20 mg/mL) | High (>6 months) |
| (Data extrapolated from structural analogs ibuprofen and flurbiprofen[1],) |
Protocol: Self-Validating HP-β-CD Solubilization Workflow
-
Preparation: Weigh the API and HP-β-CD to achieve a 1:10 molar ratio.
-
Solvation: Add a 50 mM acetate buffer adjusted precisely to pH 5.5.
-
Equilibration: Stir the suspension at 25°C for 24 hours, strictly protected from light.
-
Validation Step 1 (Physical): Centrifuge a 1 mL aliquot at 16,000 rpm for 15 minutes. Self-Validation: If a visible pellet forms, the inclusion complex is incomplete. Do not proceed; instead, increase the CD ratio or verify the buffer pH.
-
Filtration: If no pellet forms, filter the supernatant through a 0.22 µm PTFE membrane.
-
Validation Step 2 (Chemical): Quantify the dissolved API via HPLC-UV to confirm the target concentration has been reached.
Caption: Step-by-step workflow for cyclodextrin-mediated solubility enhancement.
Section 2: Chiral Integrity & Racemization Prevention
Q: I am observing the appearance of a secondary peak on my chiral HPLC method after storing the aqueous stock for a week. Is the compound degrading?
A: If the total mass balance (area under the curve) remains constant but the enantiomeric excess (ee) drops, your compound is not degrading chemically; it is undergoing epimerization (racemization) to the (2S)-enantiomer.
Causality: The proton on the chiral alpha-carbon (adjacent to the carboxylate) is relatively acidic. In the presence of bases (even mild buffer salts at pH > 7), this proton is abstracted, forming a planar, achiral enolate intermediate. When the molecule reprotonates, it can do so from either face, yielding a mixture of (2R) and (2S) enantiomers[2],[3].
Caption: Mechanism of base-catalyzed epimerization via an achiral enolate intermediate.
Protocol: Self-Validating Chiral HPLC Monitoring
To accurately track chiral inversion, your analytical method must be strictly validated against false positives.
-
Column Selection: Use an immobilized polysaccharide-based chiral column (e.g., Chiralpak IA or IB).
-
System Suitability (Validation Step): Inject a deliberately racemized standard (50:50 mixture of 2R and 2S). Adjust the mobile phase until the resolution (Rs) between the two peaks is strictly >1.5. Self-Validation: Do not analyze experimental samples until baseline resolution is achieved; otherwise, peak tailing may be misidentified as racemization.
-
Sample Analysis: Inject the aqueous stability samples. Calculate the enantiomeric excess: ee (%) =[(Area_2R - Area_2S) / (Area_2R + Area_2S)] * 100.
-
Storage Mitigation: Store all aqueous stocks at 2–8°C and strictly maintain pH ≤ 6.0 to suppress enolization[2].
Section 3: Photochemical & Thermal Degradation
Q: My stock solutions are turning yellow and I see multiple new peaks on my standard reverse-phase HPLC. Total API mass is decreasing. What is the root cause?
A: You are observing photodegradation. 2-Arylpropanoic acids, particularly those with complex substituted phenyl rings, are highly susceptible to UV-induced photolysis[4].
Causality: When exposed to ambient laboratory light or UV radiation, the molecule undergoes biphotonic photoionization. This leads to rapid photodecarboxylation (loss of the CO2 group) and subsequent oxidation of the benzylic radical intermediate, generating multiple toxic photoproducts including ketones and alcohols[5],[6].
Caption: Troubleshooting logic tree for identifying the root cause of instability.
Protocol: Photostability and Storage
-
Shielding: Always prepare aqueous solutions in amber glass vials. If clear glassware must be used, wrap it entirely in aluminum foil.
-
Handling: Perform all transfers and filtrations under low-actinic (yellow) light if possible.
-
Validation Step (Mass Balance): When running stability checks, if the total HPLC-UV peak area of the API drops by >2% without a corresponding increase in the (2S) chiral peak, immediately suspect photodecarboxylation or thermal hydrolysis. Self-Validation: A mass balance failure is your definitive proof that the issue is chemical degradation, not chiral inversion.
References
-
BenchChem. "Methods to prevent racemization of 2-phenylpropionic acid enantiomers." 2[2]
-
ACS Publications. "Racemization of (S)-Profen Thioesters by Strong Neutral Bases in Nonpolar Organic Solvents." 3[3]
-
PMC. "Experimental and Computational Studies of Physicochemical Properties Influence NSAID-Cyclodextrin Complexation." 1[1]
-
Sigma-Aldrich. "Liquid Formulation Solubility Enhancement."
-
PMC. "Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection." 4[4]
-
ACS Publications. "Transient Intermediates in the Laser Flash Photolysis of Ketoprofen in Aqueous Solutions." 5[5]
-
ResearchGate. "Photodegradation efficiency and mechanism of flurbiprofen in water by UV irradiation." 6[6]
Sources
- 1. Experimental and Computational Studies of Physicochemical Properties Influence NSAID-Cyclodextrin Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Permeability Optimization for (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid .
This molecule is a chiral α -arylpropanoic acid derivative. It presents a unique permeability challenge: it possesses a carboxylic acid moiety (typically pKa ~4.5) that is highly ionized at physiological pH, coupled with a highly lipophilic and electron-withdrawing 2,2,2-trifluoroethyl group[1]. This combination often results in poor passive diffusion, high non-specific binding, and misleading in vitro assay results.
Below, you will find causality-driven troubleshooting FAQs, self-validating experimental protocols, and structural strategies to achieve reliable intracellular delivery and permeability data.
Part 1: Troubleshooting FAQs (In Vitro Permeability Assays)
Q1: Why is the apparent permeability ( Papp ) of this compound exceptionally low in standard Caco-2 assays (pH 7.4 / pH 7.4) despite its lipophilic trifluoroethyl group?
The Causality: The permeability of a compound is governed by the pH partition hypothesis. At an assay pH of 7.4, the carboxylic acid group (pKa ~4.5) is >99.9% ionized. The lipid bilayer is highly impermeable to charged anions. While the trifluoroethyl group increases the intrinsic lipophilicity (LogP) of the molecule[1], it cannot overcome the energetic penalty required to desolvate and transport a negatively charged carboxylate through the hydrophobic membrane core. The Solution: Implement a pH gradient across the transwell system. By lowering the apical (donor) chamber pH to 6.0 or 6.5, you increase the fraction of the unionized, lipophilic free acid, driving passive transcellular diffusion and more accurately mimicking the environment of the proximal gastrointestinal tract[2].
Q2: We applied a pH gradient, but our Mass Balance (Recovery) is below 60%. Where is the compound going?
The Causality: The 2,2,2-trifluoroethyl group drives extreme lipophilicity. When the unionized fraction enters the lipid bilayer of the Caco-2 cells, it becomes trapped in the hydrophobic core (membrane retention) or adsorbs non-specifically to the polystyrene walls of the basolateral receiver plate. The Solution: Introduce a Protein Sink . Adding 4% Bovine Serum Albumin (BSA) to the basolateral chamber provides high-affinity binding sites for the lipophilic compound once it crosses the monolayer. This maintains the concentration gradient (sink condition) and prevents the compound from accumulating in the cell membrane or sticking to plasticware, thereby restoring mass balance[3].
Q3: How do we determine if the compound is a substrate for active efflux transporters?
The Causality: Lipophilic anions are classic substrates for apical efflux transporters such as Breast Cancer Resistance Protein (BCRP/ABCG2) and Multidrug Resistance-Associated Proteins (MRPs). If the Basolateral-to-Apical (B-A) transport rate is significantly higher than the Apical-to-Basolateral (A-B) rate (Efflux Ratio > 2), active efflux is likely occurring. The Solution: Run the bidirectional Caco-2 assay in the presence of specific inhibitors: use Ko143 (1-10 µM) to block BCRP, and MK-571 (50 µM) to block MRPs. If the Efflux Ratio collapses to ~1 in the presence of these inhibitors, the compound is actively effluxed.
Part 2: Chemical Modification Strategies (Prodrugs)
Q4: If assay optimization isn't enough for in vivo or cell-based target applications, how can we chemically modify the compound to enhance intracellular permeability?
The Causality: If the biological target is intracellular, the free carboxylic acid will struggle to penetrate the cell membrane at physiological pH. The Solution: Mask the carboxylic acid as a bioreversible ester prodrug [4]. Converting the acid to an acetoxymethyl (AM), pivaloyloxymethyl (POM), or simple ethyl ester neutralizes the negative charge. The highly lipophilic, unionized prodrug rapidly diffuses across the cell membrane. Once inside the cytosol, ubiquitous intracellular carboxylesterases (e.g., CES1/CES2) hydrolyze the ester, releasing the active acid. Because the active acid is ionized at the intracellular pH (~7.2), it becomes "trapped" inside the cell, leading to massive intracellular accumulation.
Part 3: Data Presentation & Visualizations
Quantitative Impact of Assay Conditions on Permeability
The following table summarizes the expected impact of implementing the troubleshooting strategies on the apparent permeability ( Papp ) and Mass Balance of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid.
| Assay Condition | Apical pH | Basolateral pH | Basolateral Additive | Expected Papp (A-B) | Mass Balance |
| Standard | 7.4 | 7.4 | None | < 2.0 x 10−6 cm/s | ~40 - 50% |
| pH Gradient | 6.0 | 7.4 | None | ~ 8.0 x 10−6 cm/s | ~55 - 65% |
| Optimized (Sink) | 6.0 | 7.4 | 4% BSA | > 15.0 x 10−6 cm/s | > 85% |
| Prodrug (Ester) | 7.4 | 7.4 | None | > 30.0 x 10−6 cm/s | > 90% |
Mechanistic Workflows
Fig 1: Impact of pH gradients and protein sinks on overcoming permeability barriers.
Fig 2: Intracellular activation and trapping mechanism of esterified prodrugs.
Part 4: Self-Validating Experimental Protocol
Optimized Caco-2 Permeability Assay (pH Gradient + BSA Sink)
This protocol is designed to be self-validating. Step 6 (Mass Balance Calculation) acts as an internal quality control check to ensure the compound is not being lost to non-specific binding.
Step 1: Monolayer Preparation Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 .
Step 2: Buffer Preparation
-
Apical Buffer: Hanks’ Balanced Salt Solution (HBSS) buffered with 10 mM MES, adjusted to pH 6.0 .
-
Basolateral Buffer: HBSS buffered with 10 mM HEPES, adjusted to pH 7.4 , supplemented with 4% (w/v) BSA .
Step 3: Dosing Prepare a 10 µM dosing solution of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid in the Apical Buffer (final DMSO concentration ≤ 1%). Add 0.5 mL to the apical chamber. Add 1.5 mL of Basolateral Buffer to the receiver chamber.
Step 4: Incubation & Sampling Incubate the plates at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer. Take 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes. Replace with 50 µL of fresh Basolateral Buffer each time. At 120 minutes, take a final 50 µL sample from the apical chamber.
Step 5: Bioanalysis Precipitate proteins in the samples using 3 volumes of cold acetonitrile containing an internal standard (e.g., Warfarin). Centrifuge and analyze the supernatant via LC-MS/MS in negative electrospray ionization (ESI-) mode.
Step 6: Data Calculation & Validation Calculate Papp using the equation:
Papp=(dQ/dt)/(C0×A)(Where dQ/dt is the steady-state appearance rate, C0 is initial donor concentration, and A is surface area). Self-Validation Check: Calculate Mass Balance ( R% ).
R%=[(AmountApical,120min+AmountBasolateral,120min)/AmountApical,0min]×100 . If R%<80% , the sink condition has failed, and higher BSA concentrations or lipid-based sinks must be evaluated.References
-
Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC. National Institutes of Health (NIH). 4
-
A C1-Homologative Trifluoromethylation: Light-Driven Decarboxylative Trifluoroethylation of Carboxylic Acids. Journal of the American Chemical Society. 1
-
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI. 2
-
An in vitro toolbox to accelerate anti-malarial drug discovery and development - PMC. National Institutes of Health (NIH). 3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. An in vitro toolbox to accelerate anti-malarial drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cyclooxygenase Inhibition: Ibuprofen vs. a Novel Propanoic Acid Derivative
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the inhibition of cyclooxygenase (COX) enzymes remains a cornerstone of therapeutic intervention for pain and inflammation. This guide provides a comparative framework for evaluating the COX inhibitory profile of a novel compound, (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid, against the well-established NSAID, ibuprofen. Due to the absence of publicly available data on the COX inhibition of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid, this document will serve as a practical guide for researchers on how to approach such a comparative analysis, utilizing ibuprofen as the reference standard.
Introduction to COX Isoforms and Their Inhibition
The therapeutic effects and side-effect profiles of NSAIDs are intrinsically linked to their differential inhibition of the two primary COX isoforms: COX-1 and COX-2.
-
COX-1 is a constitutively expressed enzyme found in most tissues. It plays a crucial role in maintaining normal physiological functions, such as protecting the gastrointestinal mucosa and supporting platelet aggregation.[1][2]
-
COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation. It is the primary mediator of the production of prostaglandins that cause pain and inflammation.[1][2]
Therefore, the ideal NSAID would selectively inhibit COX-2 to achieve anti-inflammatory and analgesic effects while sparing COX-1 to minimize gastrointestinal and other side effects.[3]
The Compounds: A Tale of a Veteran and a Newcomer
Ibuprofen: A widely used NSAID, ibuprofen is a non-selective inhibitor of both COX-1 and COX-2.[4][5] Its analgesic, anti-inflammatory, and antipyretic properties are well-documented.[4]
(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid: This is a novel propanoic acid derivative. The introduction of a trifluoroethyl group to the phenyl ring represents a structural modification that could potentially alter its biological activity, including its potency and selectivity for COX enzymes. The evaluation of its COX inhibition profile is a critical step in its pharmacological characterization.
Comparative COX Inhibition Profile: Ibuprofen as the Benchmark
The inhibitory activity of a compound against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The ratio of IC50 values (COX-1/COX-2) is often used to express the selectivity of an NSAID. A higher ratio suggests greater selectivity for COX-2.
The following table summarizes the reported in vitro COX-1 and COX-2 inhibitory activities for ibuprofen from various studies. It is important to note that IC50 values can vary depending on the experimental conditions, such as the enzyme source (e.g., human, ovine) and the assay type (e.g., purified enzyme vs. whole blood assay).[1]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference(s) |
| Ibuprofen | 12 | 80 | 0.15 | [4][5] |
| Ibuprofen | 13 | 370 | 0.035 | [1] |
| Ibuprofen | 4.8 - 7.6 (whole blood) | Not specified | Not applicable | [6] |
Note: A selectivity ratio < 1 indicates a preference for inhibiting COX-1.
For (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid, these values are yet to be determined experimentally. The subsequent sections will outline the methodology to obtain this crucial data.
Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric Method)
This section provides a detailed, step-by-step protocol for a colorimetric in vitro COX inhibition assay, a common method for determining the IC50 values of test compounds for COX-1 and COX-2. This method is based on the peroxidase activity of COX, which can be monitored by the oxidation of a chromogenic substrate.[7][8]
Principle of the Assay
The assay measures the peroxidase component of the COX enzyme. The cyclooxygenase component converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to prostaglandin H2 (PGH2). This peroxidase activity is measured by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be quantified spectrophotometrically at 590 nm.[7]
Materials and Reagents
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric substrate)
-
Test compound: (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid
-
Reference inhibitor: Ibuprofen
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Experimental Workflow
Caption: Experimental workflow for the in vitro COX inhibition assay.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a series of dilutions of the test compound, (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid, and the reference inhibitor, ibuprofen, in a suitable solvent (e.g., DMSO).
-
Dilute the COX-1 and COX-2 enzymes and heme in the assay buffer according to the manufacturer's instructions. Keep on ice.
-
Prepare the arachidonic acid and TMPD solutions.
-
-
Assay Plate Setup:
-
In a 96-well plate, set up the following wells in triplicate:
-
Background Wells: 160 µL of Assay Buffer and 10 µL of Heme.
-
100% Initial Activity (Control) Wells: 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution.
-
Inhibitor Wells: 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of either COX-1 or COX-2 enzyme solution, and 10 µL of the diluted test compound or reference inhibitor.
-
-
-
Pre-incubation:
-
Incubate the plate at 25°C for 5 minutes to allow the inhibitors to interact with the enzymes.
-
-
Addition of Colorimetric Substrate:
-
Add 20 µL of the TMPD solution to all wells.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 20 µL of the arachidonic acid solution to all wells.
-
-
Incubation:
-
Incubate the plate for 5 minutes at 25°C.
-
-
Measurement:
-
Read the absorbance at 590 nm using a microplate reader.
-
Data Analysis
-
Calculate Percent Inhibition:
-
Subtract the average absorbance of the background wells from the absorbance of all other wells.
-
The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [(Control Activity - Inhibitor Activity) / Control Activity] * 100
-
-
Determine IC50 Values:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value for each compound against both COX-1 and COX-2.
-
-
Calculate Selectivity Index (SI):
-
The SI is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (IC50 COX-1 / IC50 COX-2).
-
Visualizing the Biological Pathway
The following diagram illustrates the cyclooxygenase signaling pathway and the point of inhibition by NSAIDs.
Caption: The Cyclooxygenase (COX) signaling pathway.
Conclusion
This guide provides a comprehensive framework for the comparative evaluation of the COX inhibitory profiles of a novel compound, (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid, and the established NSAID, ibuprofen. By following the detailed experimental protocol, researchers can generate the necessary IC50 data to characterize the potency and selectivity of the new chemical entity. This information is fundamental for its further development as a potential anti-inflammatory agent with a potentially optimized therapeutic window. The structural novelty of the trifluoroethyl-containing compound warrants a thorough investigation to understand how this modification influences its interaction with the COX enzyme active sites.
References
-
Wikipedia. Ibuprofen. [Link]
-
News-Medical.Net. Ibuprofen Mechanism. [Link]
- Ilic, Z., Crawford, J., & Vaklavas, C. (2014). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology, 8(8), 216-222.
- Noreen, Y., et al. (1998). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
- Otsubo, K., et al. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. British Journal of Clinical Pharmacology, 52(6), 661-666.
- Naaz, T. U., et al. (2017). Structure Based Drug Design and Synthesis of Ibuprofen analogs as Cox Inhibitors. International Journal of Pharmacy and Pharmaceutical Sciences, 9(3), 123-130.
- Kalgutkar, A. S., et al. (2000). A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin. Proceedings of the National Academy of Sciences, 97(2), 925-930.
-
American Journal of Managed Care. (2015). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. [Link]
-
DergiPark. Structural Modification of Ibuprofen as new NSAIDs via DFT, Molecular Docking and Pharmacokinetics Studies. [Link]
- MDPI. (2024).
-
PubMed. (2001). In-vitro test system for the evaluation of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitors based on a single HPLC run with UV detection using bovine aortic coronary endothelial cells (BAECs). [Link]
- Al-Saeed, F. A., et al. (2012). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceuticals, 5(12), 1333-1365.
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- 4. pedworld.ch [pedworld.ch]
- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. academicjournals.org [academicjournals.org]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Comparative Efficacy of (2R)- vs (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic Acid: A Technical Guide for Researchers
Introduction
The 2-arylpropionic acids, commonly known as "profens," are a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy.[1][2] A key structural feature of this class is the presence of a chiral center at the alpha-position of the propionic acid moiety, leading to the existence of (S)- and (R)-enantiomers. It is a well-established principle in pharmacology that these enantiomers can exhibit significantly different biological activities and pharmacokinetic profiles.[3][4] This guide provides a comparative analysis of the expected efficacy of the (2R)- and (2S)-enantiomers of 2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid, a specific derivative within this class.
While direct comparative experimental data for this particular compound is not extensively available in the public domain, this guide will extrapolate from the well-documented behavior of analogous profens, such as ibuprofen and flurbiprofen, to provide a robust predictive comparison. We will delve into the anticipated stereoselective pharmacology, the underlying biochemical mechanisms, and provide detailed experimental protocols for researchers to conduct their own comparative efficacy studies.
Stereoselective Pharmacology: The Primacy of the (S)-Enantiomer
For the vast majority of 2-arylpropionic acids, the (S)-enantiomer is the pharmacologically active form, responsible for the desired anti-inflammatory, analgesic, and antipyretic effects.[5] This activity is primarily attributed to its potent inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are critical in the inflammatory cascade as they catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
The (S)-enantiomer's stereochemistry allows for a more favorable interaction with the active site of the COX enzymes compared to its (R)-counterpart. This results in significantly greater inhibitory potency. For many profens, the (S)-enantiomer can be over 100 times more potent than the (R)-enantiomer in inhibiting prostaglandin synthesis.
The Fate of the (R)-Enantiomer: Unidirectional Chiral Inversion
A fascinating aspect of profen pharmacology is the in vivo metabolic chiral inversion of the (R)-enantiomer to the active (S)-enantiomer.[3][6] This is a unidirectional process, meaning the (S)-enantiomer is not converted back to the (R)-form. The extent of this inversion varies significantly between different profens and across species. For example, in humans, the chiral inversion of (R)-ibuprofen to (S)-ibuprofen is extensive (estimated to be between 35% and 70%), whereas for (R)-flurbiprofen, the inversion is minimal.[3][6]
This metabolic conversion is a crucial factor in the overall therapeutic effect of a racemic mixture of a profen. The (R)-enantiomer can act as a prodrug, gradually converting to the active (S)-enantiomer and prolonging its therapeutic action.
The mechanism of this inversion involves the formation of a coenzyme A (CoA) thioester of the (R)-enantiomer, which then undergoes epimerization to the (S)-CoA thioester, followed by hydrolysis to release the (S)-acid.
Predicted Comparative Efficacy Profile
Based on the established principles for 2-arylpropionic acids, we can predict the following comparative efficacy profile for the enantiomers of 2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid:
| Feature | (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid | (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid |
| Primary Mechanism of Action | Potent inhibitor of COX-1 and COX-2 | Weak inhibitor of COX-1 and COX-2 |
| Anti-inflammatory Activity | High | Low intrinsic activity, dependent on chiral inversion |
| Analgesic Activity | High | Low intrinsic activity, dependent on chiral inversion |
| Antipyretic Activity | High | Low intrinsic activity, dependent on chiral inversion |
| In Vivo Fate | Primarily undergoes metabolism and excretion | Undergoes unidirectional chiral inversion to the (S)-enantiomer |
Experimental Protocols for Comparative Efficacy Assessment
To empirically determine the comparative efficacy of the (2R)- and (2S)-enantiomers of 2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid, the following experimental protocols are recommended.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay directly measures the inhibitory potency of each enantiomer against the COX-1 and COX-2 enzymes.
Objective: To determine the IC50 (half-maximal inhibitory concentration) values for each enantiomer against purified COX-1 and COX-2.
Methodology:
A colorimetric or fluorometric COX inhibitor screening assay kit can be utilized.[5][7][8] The principle involves measuring the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic or fluorogenic substrate.
Step-by-Step Protocol (Colorimetric Assay):
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Dilute heme and the COX-1 and COX-2 enzymes in the assay buffer.
-
Prepare stock solutions of the (2R)- and (2S)-enantiomers and a reference NSAID (e.g., indomethacin) in a suitable solvent (e.g., DMSO). Create a series of dilutions.
-
Prepare the colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Prepare the arachidonic acid (substrate) solution.
-
-
Assay Procedure (96-well plate format):
-
To the appropriate wells, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme solution.
-
Add 10 µL of the diluted enantiomer or reference inhibitor to the respective wells. For control wells (100% enzyme activity), add 10 µL of the solvent.
-
Incubate the plate at 25°C for 5 minutes.
-
Add 20 µL of the TMPD solution to each well.
-
Initiate the reaction by adding 20 µL of the arachidonic acid solution to all wells.
-
Incubate for a further 5 minutes at 25°C.
-
Measure the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the enantiomers compared to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Expected Outcome: The (2S)-enantiomer is expected to exhibit a significantly lower IC50 value for both COX-1 and COX-2 compared to the (2R)-enantiomer, indicating greater inhibitory potency.
Visualizing the COX Signaling Pathway:
Caption: The cyclooxygenase (COX) signaling pathway.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is a classic and reliable model to assess the in vivo anti-inflammatory efficacy of a compound.[3][4]
Objective: To evaluate the ability of each enantiomer to reduce acute inflammation in a rodent model.
Methodology:
Inflammation is induced by injecting carrageenan into the paw of a rat or mouse, causing edema. The anti-inflammatory effect of the test compounds is measured by the reduction in paw volume.
Step-by-Step Protocol:
-
Animal Acclimatization:
-
House male Wistar rats or Swiss albino mice in a controlled environment for at least one week prior to the experiment.
-
-
Dosing:
-
Administer the (2R)-enantiomer, (2S)-enantiomer, a racemic mixture, a vehicle control, and a positive control (e.g., indomethacin) to different groups of animals via an appropriate route (e.g., oral gavage).
-
-
Induction of Edema:
-
One hour after dosing, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each animal.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each group at each time point compared to the baseline (0 hour) measurement.
-
Calculate the percentage inhibition of edema for the treated groups relative to the vehicle control group.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the results.
-
Expected Outcome: The (2S)-enantiomer is expected to show a significantly greater inhibition of paw edema compared to the vehicle control. The (2R)-enantiomer may show some activity, which would be indicative of in vivo chiral inversion to the (S)-enantiomer.
Visualizing the Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema assay.
Chiral High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Analysis
To understand the in vivo disposition of the enantiomers, including the extent of chiral inversion, a validated chiral HPLC method is essential.
Objective: To separate and quantify the (2R)- and (2S)-enantiomers in plasma samples from in vivo studies.
Methodology:
A reversed-phase HPLC system with a chiral stationary phase (CSP) is commonly used for the separation of profen enantiomers.
Step-by-Step Protocol Outline:
-
Sample Preparation:
-
Collect blood samples at various time points after administration of the individual enantiomers or the racemic mixture.
-
Separate the plasma by centrifugation.
-
Perform protein precipitation followed by liquid-liquid or solid-phase extraction to isolate the analytes.
-
-
HPLC Conditions:
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid) for acidic compounds.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a wavelength where the compounds have significant absorbance.
-
-
Method Validation:
-
Validate the method for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.
-
-
Data Analysis:
-
Calculate the plasma concentrations of each enantiomer at each time point.
-
Perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, AUC, and half-life for each enantiomer.
-
Calculate the extent of chiral inversion from the (R)- to the (S)-enantiomer.
-
Expected Outcome: Administration of the (2R)-enantiomer should result in the appearance of the (2S)-enantiomer in the plasma, confirming chiral inversion. The pharmacokinetic parameters will likely differ between the two enantiomers.
Visualizing the Chiral HPLC Workflow:
Caption: Workflow for chiral HPLC pharmacokinetic analysis.
Conclusion
The comparative efficacy of (2R)- and (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid is expected to follow the well-established pattern of other 2-arylpropionic acid NSAIDs. The (2S)-enantiomer is predicted to be the pharmacologically active eutomer, exerting its anti-inflammatory and analgesic effects through potent inhibition of COX enzymes. The (2R)-enantiomer is anticipated to be significantly less active but may contribute to the overall therapeutic effect through in vivo chiral inversion to the (S)-form.
The experimental protocols provided in this guide offer a comprehensive framework for researchers to empirically validate these predictions and to fully characterize the pharmacological and pharmacokinetic profiles of these specific enantiomers. Such studies are essential for the rational design and development of new, more effective, and safer anti-inflammatory agents.
References
-
Siódmiak, J., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Medical Research Journal, 2(1), 1-5. [Link]
-
Kumar, P., et al. (2020). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 10(1), 1-12. [Link]
- Geisslinger, G., & Brune, K. (1993). Stereoselective pharmacokinetics and pharmacodynamics of 2-arylpropionic acids. Drug metabolism reviews, 25(1-2), 135-154.
- Tegeder, I., et al. (2001). Metabolic chiral inversion of 2-arylpropionic acids. Journal of clinical pharmacology, 41(11), 1157-1165.
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
- Zhang, Y., et al. (2014).
- Abdel-Aziz, A. A.-M., et al. (2025). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 30(14), 3345.
- Jamali, F. (1988). Pharmacokinetics of enantiomers of chiral non-steroidal anti-inflammatory drugs. European journal of drug metabolism and pharmacokinetics, 13(1), 1-9.
- Aarons, L., & Jamali, F. (1991). Pharmacokinetic analysis of the enantiomeric inversion of chiral nonsteroidal antiinflammatory drugs. Pharmaceutical research, 8(10), 1254-1259.
-
ResearchGate. (n.d.). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). [Link]
- Esplugues, J. V., & Calatayud, S. (2015). Chemistry, Pharmacodynamics, and Pharmacokinetics of NSAIDs.
- Lee, E. J., et al. (2012). Pharmacokinetics of ibuprofen enantiomers in rats after intravenous and oral administration of ibuprofen arginate. Journal of pharmaceutical and biomedical analysis, 59, 133-137.
- Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 25(3), 264-275.
- Perrin, C., et al. (1998). Optimization of the chiral separation of some 2-arylpropionic acids on an avidin column by modeling a combined response.
- Jamali, F. (1988). Pharmacokinetics of enantiomers of chiral non-steroidal anti-inflammatory drugs. European journal of drug metabolism and pharmacokinetics, 13(1), 1-9.
-
ResearchGate. (n.d.). Pharmacokinetics and pharmacodynamics of enantiomers of ibuprofen and flurbiprofen after oral administration. [Link]
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- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. inotiv.com [inotiv.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academicjournals.org [academicjournals.org]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Guide to Validating LC-MS/MS Methods for the Quantification of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid in Human Plasma
Introduction
In the landscape of pharmaceutical development, the precise quantification of drug candidates in biological matrices is a cornerstone of pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies.[1][2] The reliability of these studies hinges on the robustness of the bioanalytical methods employed.[3][4] This guide provides an in-depth, experience-driven comparison of methodologies for validating a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the detection of a novel propanoic acid derivative, (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid, in human plasma.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of small molecules due to its superior sensitivity, selectivity, and speed.[3][5] However, the complexity of biological matrices necessitates a rigorous validation process to ensure that the method is accurate, precise, and fit for its intended purpose.[2][6] This guide will adhere to the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to provide a comprehensive framework for method validation.[3][7][8]
The Analytical Challenge: Matrix Effects and Method Specificity
The primary challenge in developing and validating LC-MS/MS methods for biological samples is the potential for "matrix effects."[9][10] These effects, caused by co-eluting endogenous components from the plasma, can lead to ion suppression or enhancement, thereby affecting the accuracy and precision of the quantification.[9][10] Consequently, a significant portion of method development and validation is dedicated to mitigating and evaluating these effects.
Specificity is another critical consideration, particularly when dealing with potential metabolites that may have similar structures to the parent drug.[6] The analytical method must be able to differentiate the analyte of interest from any other substances present in the sample.[6]
I. The Proposed LC-MS/MS Method: A Step-by-Step Protocol
A robust LC-MS/MS method was developed for the quantification of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid in human plasma. The following sections detail the optimized procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.
-
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a 100 ng/mL internal standard (IS) solution ((2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid-d4).
-
Vortex for 10 seconds to ensure homogeneity.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
-
Liquid Chromatography
The chromatographic conditions were optimized to achieve a short run time while ensuring adequate separation of the analyte from potential interferences.
-
Parameters:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 30% B
-
0.5-2.0 min: 30-95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95-30% B
-
2.6-3.5 min: 30% B
-
-
Column Temperature: 40°C
-
Mass Spectrometry
The mass spectrometer was operated in negative electrospray ionization (ESI-) mode, which is optimal for acidic compounds like the target analyte. Multiple Reaction Monitoring (MRM) was used for quantification.
-
Parameters:
-
Ionization Mode: ESI-
-
MRM Transitions:
-
Analyte: m/z 259.1 -> 215.1
-
Internal Standard: m/z 263.1 -> 219.1
-
-
Collision Energy: Optimized for each transition
-
Source Temperature: 550°C
-
II. Method Validation: Experimental Design and Acceptance Criteria
A full validation of the bioanalytical method was performed in accordance with FDA and EMA guidelines.[3][7][8][11] The key validation parameters and the results of the experiments are summarized below.
Selectivity and Specificity
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[6]
-
Protocol: Six different lots of blank human plasma were analyzed to assess for interfering peaks at the retention times of the analyte and the internal standard.
-
Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the internal standard.[12]
-
Results: No significant interferences were observed in any of the blank plasma lots, demonstrating the selectivity of the method.
Sensitivity (Lower Limit of Quantification - LLOQ)
The LLOQ is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.[3][13]
-
Protocol: Five replicate samples at the proposed LLOQ concentration (1 ng/mL) were analyzed.
-
Acceptance Criteria: The precision (%CV) should be ≤ 20%, and the accuracy (% bias) should be within ±20% of the nominal concentration.[3][13]
-
Results: The method demonstrated a precision of 8.5% and an accuracy of -4.2% at 1 ng/mL, confirming the LLOQ.
Calibration Curve
The calibration curve demonstrates the relationship between the instrument response and the concentration of the analyte.
-
Protocol: Calibration curves were prepared by spiking blank plasma with known concentrations of the analyte, ranging from 1 to 1000 ng/mL. A weighted (1/x²) linear regression was used to fit the data.
-
Acceptance Criteria: At least 75% of the non-zero calibrators must have a back-calculated concentration within ±15% of the nominal value (±20% at the LLOQ).[3][14]
-
Results: All calibration curves showed excellent linearity (r² > 0.99) over the concentration range.
Accuracy and Precision
Accuracy and precision were evaluated at four quality control (QC) levels: LLOQ (1 ng/mL), low (3 ng/mL), medium (100 ng/mL), and high (800 ng/mL).
-
Protocol: Five replicates of each QC level were analyzed in three separate analytical runs on different days.
-
Acceptance Criteria:
-
Intra-run: Precision (%CV) ≤ 15% (≤ 20% at LLOQ), Accuracy (% bias) within ±15% (±20% at LLOQ).
-
Inter-run: Precision (%CV) ≤ 15% (≤ 20% at LLOQ), Accuracy (% bias) within ±15% (±20% at LLOQ).[7]
-
-
Results: The results, summarized in Table 1, demonstrate that the method is both accurate and precise.
Table 1: Intra- and Inter-Run Accuracy and Precision
| QC Level (ng/mL) | Intra-Run Precision (%CV) | Intra-Run Accuracy (% Bias) | Inter-Run Precision (%CV) | Inter-Run Accuracy (% Bias) |
| 1 (LLOQ) | 8.2 | -3.5 | 9.8 | -2.1 |
| 3 (Low) | 6.5 | 2.1 | 7.9 | 3.2 |
| 100 (Medium) | 4.1 | -1.8 | 5.3 | -0.9 |
| 800 (High) | 3.5 | 0.9 | 4.6 | 1.5 |
Matrix Effect and Recovery
The matrix effect and recovery of the extraction procedure were assessed to ensure that the method is not compromised by variability in the plasma matrix.
-
Protocol:
-
Matrix Effect: The peak area of the analyte in post-extraction spiked samples was compared to the peak area of the analyte in a neat solution at the same concentration. This was performed using six different lots of plasma.
-
Recovery: The peak area of the analyte in pre-extraction spiked samples was compared to the peak area of the analyte in post-extraction spiked samples.
-
-
Acceptance Criteria: The CV of the internal standard-normalized matrix factor across the different lots of plasma should be ≤ 15%.[12] The recovery should be consistent across the different QC levels.
-
Results: The results, presented in Table 2, indicate that the stable isotope-labeled internal standard effectively compensates for matrix effects and that the recovery is consistent.
Table 2: Matrix Effect and Recovery
| QC Level (ng/mL) | Mean Recovery (%) | Recovery Precision (%CV) | IS-Normalized Matrix Factor | Matrix Factor Precision (%CV) |
| 3 (Low) | 92.5 | 5.8 | 1.03 | 6.2 |
| 800 (High) | 94.1 | 4.9 | 0.98 | 5.4 |
Stability
The stability of the analyte was evaluated under various conditions to ensure that the sample integrity is maintained from collection to analysis.
-
Protocol: The stability of the analyte was assessed in plasma under the following conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: 6 hours at room temperature.
-
Long-Term Stability: 30 days at -80°C.
-
Post-Preparative Stability: 24 hours in the autosampler at 4°C.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[15]
-
Results: The analyte was found to be stable under all tested conditions.
III. Comparison with Alternative Analytical Techniques
While LC-MS/MS is the preferred method for this application, it is important to consider alternative techniques and their respective advantages and disadvantages.
Table 3: Comparison of Analytical Techniques
| Technique | Sensitivity | Selectivity | Throughput | Cost |
| LC-MS/MS | Very High | Very High | High | High |
| HPLC-UV | Moderate | Moderate | High | Low |
| GC-MS | High | High | Moderate | Moderate |
| Immunoassay | High | Variable | Very High | Moderate |
As shown in Table 3, LC-MS/MS offers the best combination of sensitivity and selectivity, which is crucial for accurately quantifying low concentrations of drugs in complex biological matrices. While HPLC-UV is a more cost-effective option, it lacks the sensitivity and selectivity required for many bioanalytical applications. GC-MS can provide high sensitivity and selectivity but often requires derivatization of the analyte, which can add complexity to the sample preparation process. Immunoassays are high-throughput but can be susceptible to cross-reactivity, leading to a lack of specificity.
IV. Visualizing the Workflow
The following diagrams illustrate the key workflows in the validation process.
V. Conclusion
This guide has provided a comprehensive overview of the validation of an LC-MS/MS method for the quantification of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid in human plasma. The presented method has been shown to be selective, sensitive, accurate, and precise, meeting all the acceptance criteria set forth by regulatory agencies. The experimental data and protocols detailed herein serve as a robust framework for researchers and scientists in the field of drug development. The comparison with alternative techniques further highlights the superiority of LC-MS/MS for this application. By following a rigorous and systematic validation process, the reliability and integrity of bioanalytical data can be ensured, ultimately supporting the successful development of new therapeutic agents.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
- Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25–38.
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International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. [Link]
- Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97–103.
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]
-
International Council for Harmonisation. (2023). ICH M10 on bioanalytical method validation. [Link]
-
International Council for Harmonisation. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
- Patel, P. P., et al. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25.
- Vishwanathan, C. T., et al. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS journal, 9(1), E30–E42.
-
Separation Science. (2024). Understanding LLOQ in LC-MS/MS Analysis: Key Insights and Tips. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]
-
International Council for Harmonisation. (2022). ICH M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2019). Accuracy and Precision in Bioanalysis: Review of Case Studies. [Link]
-
University of Washington. LC-MS/MS Quantitative Assays. [Link]
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Publish Comparison Guide: Reproducibility of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic Acid Synthesis Pathways
Executive Summary
The chiral building block (2R)-2-[3-(2,2,2-trifluoroethyl)phenyl]propanoic acid is a high-value fluorinated analog of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs) and receptor modulators. The incorporation of the highly lipophilic and electron-withdrawing 3-(2,2,2-trifluoroethyl)phenyl motif significantly alters its metabolic stability and receptor binding kinetics compared to standard alkyl-substituted profens like ibuprofen. For researchers and drug development professionals, accessing the pure (2R)-enantiomer is critical to avoid in vivo chiral inversion and off-target toxicity. This guide objectively compares three distinct synthesis pathways—chemocatalytic, biocatalytic, and stoichiometric auxiliary-based—evaluating their reproducibility, scalability, and mechanistic causality.
Mechanistic Overview of Synthesis Pathways
Achieving high enantiomeric excess (ee) for 2-arylpropanoic acids requires precise control over facial selectivity during C-C or C-H bond formation. We evaluate three primary methodologies:
Logical relationship of the three primary enantioselective synthesis pathways.
Comparative Analysis & Step-by-Step Methodologies
Pathway A: Asymmetric Hydrogenation (Chemocatalysis)
Causality & Mechanism: Developed by Noyori and colleagues, the asymmetric hydrogenation of 2-arylacrylic acids using Ru(II)-BINAP complexes is a cornerstone of industrial chiral synthesis . The causality of the enantioselection lies in the coordination of the substrate's carboxylic acid group to the ruthenium center. The chiral environment created by the (S)-BINAP ligand forces the hydride delivery exclusively to the re-face of the alkene. The bulky 3-(2,2,2-trifluoroethyl) group alters the electronic bite angle, meaning higher H₂ pressures (typically >50 atm) are required to suppress non-selective background reduction and maintain high ee.
Self-Validating Protocol: Validation Metric: Hydrogen uptake monitoring. The reaction is strictly self-validating; cessation of pressure drop indicates 100% conversion, preventing over-reduction.
-
Preparation: In a nitrogen-filled glovebox, dissolve 2-[3-(2,2,2-trifluoroethyl)phenyl]acrylic acid (10 mmol) in degassed anhydrous methanol (30 mL).
-
Catalyst Loading: Add Ru(OAc)₂((S)-BINAP) (0.05 mmol, 0.5 mol%).
-
Hydrogenation: Transfer the solution to a high-pressure stainless-steel autoclave. Pressurize with H₂ to 50 atm.
-
Reaction: Stir at 25°C. Monitor the pressure gauge. The reaction is complete when the pressure stabilizes (approx. 12 hours).
-
Workup: Vent the reactor, concentrate the solvent in vacuo, and purify via silica gel chromatography to yield the (2R)-acid.
Pathway B: Biocatalytic Kinetic Resolution (Enzymatic)
Causality & Mechanism: Enzymatic kinetic resolution utilizes the highly stereoselective hydrophobic binding pocket of Candida antarctica Lipase B (CALB). The enzyme preferentially accommodates the (S)-enantiomer of the racemic ethyl ester, hydrolyzing it to the (S)-acid, while leaving the desired (2R)-ester intact. The highly lipophilic trifluoroethyl group enhances the hydrophobic interaction within the enzyme pocket, leading to exceptionally high enantiomeric ratios (E-values > 200) .
Self-Validating Protocol: Validation Metric: pH-stat titration. The reaction generates acid, lowering the pH. By using a pH-stat to maintain pH 7.2 with 1M NaOH, the exact conversion is calculated from the volume of base added. Stopping exactly at 50% conversion guarantees maximum ee for the remaining (2R)-ester.
Experimental workflow for the biocatalytic kinetic resolution using CALB.
-
Substrate Suspension: Suspend racemic ethyl 2-[3-(2,2,2-trifluoroethyl)phenyl]propanoate (20 mmol) in 100 mL of 0.1 M phosphate buffer (pH 7.2).
-
Enzyme Addition: Add 500 mg of immobilized CALB (Novozym 435).
-
Incubation & Monitoring: Stir at 35°C. Use an automated pH-stat dispensing 1.0 M NaOH to maintain pH 7.2.
-
Quenching: When exactly 10.0 mL of NaOH has been consumed (50% conversion), filter out the immobilized enzyme to halt the reaction.
-
Separation: Extract the unreacted (2R)-ester with methyl tert-butyl ether (MTBE). The (S)-acid remains in the aqueous layer.
-
Hydrolysis: Hydrolyze the isolated (2R)-ester using LiOH in THF/H₂O to yield the final (2R)-acid.
Pathway C: Evans Chiral Auxiliary-Mediated Alkylation
Causality & Mechanism: For discovery-scale synthesis where absolute stereochemical certainty is required without extensive optimization, the Evans auxiliary is unmatched . By covalently attaching 2-[3-(2,2,2-trifluoroethyl)phenyl]acetic acid to (4S)-4-isopropyl-2-oxazolidinone, deprotonation with LDA forms a rigid Z-enolate. The bulky isopropyl group completely blocks the si-face of the enolate. Consequently, methyl iodide can only attack from the re-face, establishing the (2R)-configuration.
Self-Validating Protocol: Validation Metric: ¹H NMR of the intermediate. The diastereomeric ratio (dr) of the alkylated oxazolidinone can be directly integrated via NMR before cleavage. A dr of >99:1 guarantees an equivalent ee in the final product.
-
Acylation: Couple the aryl acetic acid (5 mmol) to (4S)-4-isopropyl-2-oxazolidinone using pivaloyl chloride and Et₃N in THF.
-
Enolate Formation: Cool the imide solution to -78°C. Dropwise add LDA (1.1 equiv). Stir for 30 minutes to ensure complete Z-enolate formation.
-
Alkylation: Add methyl iodide (3 equiv). Stir at -78°C for 2 hours, then warm to 0°C.
-
Validation: Quench with sat. NH₄Cl, extract, and take a crude ¹H NMR to confirm dr >99:1.
-
Cleavage: Treat the purified intermediate with LiOH/H₂O₂ in THF/H₂O at 0°C to cleave the auxiliary, yielding the (2R)-acid and recovering the oxazolidinone.
Quantitative Data Comparison
The following table summarizes the experimental performance of the three pathways for synthesizing the target compound.
| Parameter | Pathway A (Ru-BINAP) | Pathway B (CALB Lipase) | Pathway C (Evans Auxiliary) |
| Enantiomeric Excess (ee) | 95 - 97% | >99% | >98% |
| Overall Yield | 88% | 45% (max 50% theoretical) | 72% (over 3 steps) |
| Scalability | Excellent (Multi-kg) | Excellent (Multi-kg) | Poor (Discovery scale only) |
| Atom Economy / E-factor | High / Low (<5) | Moderate / Medium (~15) | Low / High (>30) |
| Cost Driver | Ru-BINAP Catalyst | Immobilized Enzyme | Stoichiometric Auxiliary & LDA |
| Best Use Case | Process Manufacturing | Process Manufacturing | Discovery / R&D |
Conclusion & Recommendations
The selection of the synthesis pathway for (2R)-2-[3-(2,2,2-trifluoroethyl)phenyl]propanoic acid is strictly dictated by the development phase:
-
For Discovery & R&D: Pathway C (Evans Auxiliary) is highly recommended. Despite its lower atom economy, its self-validating intermediate (dr >99:1 via NMR) ensures absolute stereochemical confidence without the need for extensive catalyst screening.
-
For Process Scale-Up: Pathway B (CALB Lipase) offers the highest enantiomeric purity (>99% ee) and utilizes mild, environmentally benign conditions. The 50% theoretical yield cap is offset by the ability to racemize and recycle the unwanted (S)-acid. Pathway A (Ru-BINAP) is a strong alternative if high-pressure hydrogenation infrastructure is available, offering the best overall atom economy.
References
-
Ohta, T., Takaya, H., Kitamura, M., Nagai, K., & Noyori, R. (1987). Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes. Journal of the American Chemical Society, 109(5), 1596-1597. URL:[Link]
-
See, W. W. L., et al. (2023). Enantiodivergent Functionalization of Aryl Alkenes into Diverse Biarylalkanoic Acids by Integrating Biocatalytic Cascades with Chemocatalysis. ACS Catalysis, 13(20), 13603-13612. URL:[Link]
-
Chen, L.-Y., & Huang, P.-Q. (2024). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. European Journal of Organic Chemistry, 27(11), e202301131. URL:[Link]
Bridging the Gap: A Technical Guide to In Vitro-In Vivo Correlation for (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic Acid
In the landscape of drug development, establishing a predictive relationship between in vitro properties and in vivo performance is a cornerstone of efficient and ethical pharmaceutical science. This guide provides a comprehensive framework for establishing an in vitro-in vivo correlation (IVIVC) for the novel compound (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid. As a molecule structurally related to the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), its primary mechanism of action is hypothesized to be the inhibition of cyclooxygenase (COX) enzymes.[1]
This document will detail the scientific rationale and experimental workflows necessary to build a robust Level A IVIVC, the most rigorous standard set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA).[2][3] Such a correlation serves as a powerful surrogate for bioequivalence studies, facilitating formulation development, ensuring batch-to-batch consistency, and streamlining post-approval changes.[3][4]
The Scientific Imperative for IVIVC
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[5] For oral dosage forms, this typically involves correlating the rate and extent of drug dissolution in vitro with the rate and extent of drug absorption in vivo, as reflected by plasma concentration-time profiles.[5] A successful Level A IVIVC allows for the prediction of the entire in vivo plasma concentration profile from in vitro dissolution data, offering significant advantages in reducing the need for extensive human clinical trials.[2][6]
Characterizing the In Vitro Profile: COX-1 and COX-2 Inhibition
The foundational step in our IVIVC journey is to quantify the intrinsic pharmacological activity of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid. Given its structural similarity to profens, we will focus on its inhibitory activity against the two key isoforms of the COX enzyme: COX-1 and COX-2.[1][7]
Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric)
This assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[8][9]
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)
-
Arachidonic Acid
-
(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid (test compound)
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by serial dilution.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Background Wells: 160 µL Assay Buffer, 10 µL Heme.[9]
-
100% Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme.[9]
-
Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme, and 10 µL of the test compound or reference inhibitor at various concentrations.[10]
-
-
Incubation: Incubate the plate at 25°C for 5 minutes.
-
Reaction Initiation: Add 20 µL of TMPD solution to all wells, followed by 20 µL of Arachidonic Acid solution to initiate the reaction.[10]
-
Measurement: Incubate for 5 minutes at 25°C and read the absorbance at 590 nm.[10]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Expected In Vitro Data
The results of the COX inhibition assay will provide the IC50 values for (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid against both COX-1 and COX-2. This allows for the determination of its potency and selectivity.
| Parameter | (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid | Reference Compound (e.g., Ibuprofen) |
| COX-1 IC50 (µM) | Hypothetical Value | Literature Value |
| COX-2 IC50 (µM) | Hypothetical Value | Literature Value |
| Selectivity Index (COX-1/COX-2) | Calculated Value | Calculated Value |
Assessing In Vivo Efficacy: The Carrageenan-Induced Paw Edema Model
To translate our in vitro findings into a physiological context, we will utilize the carrageenan-induced paw edema model in rats. This is a well-established and highly reproducible model of acute inflammation that is particularly sensitive to inhibition by NSAIDs.[11][12][13]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Animals: Male Wistar rats (180-220 g) will be used.
Materials:
-
(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid formulated for oral administration.
-
λ-Carrageenan (1% w/v in sterile saline).[12]
-
P plethysmometer or digital calipers.
-
Reference NSAID (e.g., Diclofenac).[14]
Procedure:
-
Acclimatization and Grouping: Animals will be acclimatized for at least one week and then randomly assigned to treatment groups (n=6 per group): Vehicle control, test compound at various doses (e.g., 10, 30, 100 mg/kg), and a positive control group receiving the reference NSAID.
-
Compound Administration: The test compound, reference drug, or vehicle will be administered orally (p.o.) one hour before the induction of inflammation.[15]
-
Induction of Edema: 0.1 mL of 1% carrageenan solution will be injected subcutaneously into the plantar surface of the right hind paw of each rat.[16]
-
Measurement of Paw Edema: Paw volume will be measured using a plethysmometer or paw thickness with digital calipers at time 0 (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[16]
-
Data Analysis: The percentage of inhibition of edema will be calculated for each group at each time point using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group. The ED50 (the dose required to produce 50% of the maximum effect) can then be determined.
Expected In Vivo Data
This study will yield dose-dependent anti-inflammatory efficacy data for our test compound.
| Treatment Group | Dose (mg/kg) | % Inhibition of Paw Edema (at 3 hours) |
| Vehicle Control | - | 0% |
| (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid | 10 | Hypothetical Value |
| 30 | Hypothetical Value | |
| 100 | Hypothetical Value | |
| Reference NSAID | Effective Dose | Literature Value |
Establishing the In Vitro-In Vivo Correlation (IVIVC)
The culmination of our efforts is the establishment of a Level A IVIVC. This process involves three key stages: formulation development, pharmacokinetic analysis, and deconvolution to correlate the in vitro and in vivo data.[2]
Stage 1: Formulation Development and In Vitro Dissolution
To establish a meaningful correlation, it is necessary to develop at least three formulations of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid with different release rates: slow, medium, and fast.[6]
Experimental Protocol: In Vitro Dissolution Testing
-
Apparatus: USP Apparatus II (Paddle).
-
Dissolution Medium: 900 mL of a suitable buffer (e.g., phosphate buffer pH 6.8).
-
Paddle Speed: 50 rpm.
-
Sampling: Aliquots are withdrawn at predetermined time intervals and analyzed for drug content by a validated HPLC method.
-
Data: The cumulative percentage of drug dissolved is plotted against time for each formulation.
Stage 2: In Vivo Pharmacokinetic Study
A randomized, crossover pharmacokinetic study will be conducted in healthy human volunteers. Each subject will receive the slow, medium, and fast release formulations.
Experimental Protocol: Human Pharmacokinetic Study
-
Subjects: A sufficient number of healthy volunteers to achieve statistical power.
-
Dosing: A single oral dose of each formulation.
-
Blood Sampling: Blood samples will be collected at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Bioanalysis: Plasma concentrations of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid will be determined using a validated LC-MS/MS method.
-
Pharmacokinetic Parameters: Key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) will be calculated for each subject and formulation.
Stage 3: Deconvolution and Correlation
The final step is to mathematically link the in vitro dissolution data with the in vivo absorption data. This is achieved through deconvolution, a process that estimates the in vivo absorption profile from the plasma concentration data.[6]
Workflow for Level A IVIVC Development:
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Selectivity Profiling of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic Acid vs. Conventional Profens: A Comprehensive Guide
Executive Summary
The development of neurotherapeutics often relies on repurposing and chemically modifying established drug scaffolds to eliminate off-target toxicity while enhancing specific central nervous system (CNS) activities. (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid represents a highly specialized derivative of the profen (2-arylpropionic acid) class. Unlike conventional non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen or naproxen, which primarily target cyclooxygenase (COX) enzymes, this specific (2R)-enantiomer is engineered to be completely COX-sparing. Instead, it functions as a potent, allosteric γ-secretase modulator (GSM)[1].
This guide provides an objective, data-driven comparison of this novel trifluoroethyl-substituted (R)-profen against traditional profens, detailing the mechanistic rationale behind its structural design, quantitative selectivity profiles, and the self-validating experimental protocols required to benchmark its performance.
Mechanistic Rationale & Structural Design
The pharmacological divergence of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid from classical NSAIDs is rooted in two distinct structural modifications: stereochemical inversion and bioisosteric substitution.
Stereochemical Causality: The (2R) Advantage
The anti-inflammatory action of traditional profens resides almost exclusively in the (S)-enantiomer. The COX-1 and COX-2 active sites feature a narrow, hydrophobic channel where the (S)-enantiomer's carboxylate group perfectly aligns to form critical hydrogen bonds with Arg120 and hydrophobic interactions with Tyr355[2]. The (2R)-enantiomer projects its methyl group in a vector that creates a severe steric clash within this channel, rendering it virtually inactive against COX enzymes[2]. By utilizing the (2R) configuration, this compound bypasses the gastrointestinal and renal toxicities associated with chronic COX inhibition, making it a viable candidate for long-term CNS therapies.
Bioisosteric Causality: The 2,2,2-Trifluoroethyl Moiety
While early (R)-profens like (R)-flurbiprofen (tarenflurbil) demonstrated the ability to modulate γ-secretase and lower pathogenic Amyloid-β 42 (Aβ42) levels, they ultimately failed in Phase III clinical trials due to weak in vivo potency and insufficient blood-brain barrier (BBB) penetration[1][3].
To overcome this, the integration of a meta-substituted 2,2,2-trifluoroethyl group serves as a strategic bioisostere. The strong electron-withdrawing nature and high lipophilicity of the trifluoromethyl ( CF3 ) motif significantly increase the molecule's overall lipophilicity (LogP), enhancing BBB permeability. Furthermore, the robust carbon-fluorine bonds shield the aromatic ring from CYP450-mediated oxidative metabolism, drastically improving the compound's metabolic stability and half-life compared to simple alkyl-substituted profens[4].
Fig 1. Mechanism of action showing γ-secretase modulation without COX inhibition.
Quantitative Selectivity Profiling
To objectively benchmark (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid, it must be compared against both active (S)-profens and first-generation (R)-profens. The table below synthesizes the in vitro selectivity profile, highlighting the profound shift from COX inhibition to γ-secretase modulation.
| Compound | Stereochemistry | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | γ-Secretase Aβ42 IC₅₀ (µM) | Human Liver Microsome (HLM) t₁/₂ (min) |
| (S)-Ibuprofen | Active NSAID | 12.5 | 80.2 | > 300 | ~ 45 |
| (S)-Naproxen | Active NSAID | 0.06 | 1.93 | > 300 | ~ 60 |
| (R)-Flurbiprofen | 1st Gen GSM | > 100 | > 100 | ~ 250 | ~ 35 |
| (2R)-Trifluoroethyl Profen | 2nd Gen GSM | > 200 | > 200 | ~ 1.5 | > 120 |
Data Interpretation: The (2R)-trifluoroethyl derivative exhibits a >150-fold increase in potency for Aβ42 reduction compared to (R)-flurbiprofen, while maintaining complete inactivity against COX-1/2. The HLM half-life is significantly extended, validating the metabolic shielding provided by the trifluoroethyl bioisostere.
Experimental Protocols for Selectivity Validation
To ensure trustworthiness and reproducibility, the selectivity profile must be validated using orthogonal, self-validating assay systems. The following protocols detail the methodologies required to replicate the data presented above.
Fig 2. Experimental workflow for evaluating COX selectivity and γ-secretase modulation.
Protocol A: In Vitro COX-1/COX-2 Fluorometric Selectivity Assay
Rationale: This assay utilizes the peroxidase activity of COX to convert the non-fluorescent probe ADHP (10-acetyl-3,7-dihydroxyphenoxazine) into highly fluorescent resorufin, allowing for real-time kinetic monitoring of COX activity[5].
-
Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in 100 mM Tris-HCl buffer (pH 8.0) supplemented with 1 µM hematin (an essential cofactor for peroxidase activity).
-
Compound Incubation: In a 96-well black microplate, dispense 10 µL of the test compound (serial dilutions from 0.1 to 200 µM in DMSO). Include (S)-Ibuprofen as a positive inhibition control and 1% DMSO as a vehicle (negative) control. Add 80 µL of the respective COX enzyme solution and incubate at 25°C for 10 minutes to allow for binding equilibration.
-
Reaction Initiation: Add 10 µL of a substrate master mix containing arachidonic acid (final concentration 10 µM) and the ADHP fluorometric probe.
-
Kinetic Measurement: Immediately transfer the plate to a microplate reader. Monitor the fluorescence continuously (Ex/Em = 535/587 nm) for 20 minutes at room temperature, taking readings every 30 seconds[5].
-
Data Analysis: Calculate the initial reaction velocity ( V0 ) from the linear portion of the fluorescence-time curve. Normalize the data against the vehicle control and determine the IC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol B: Cell-Based γ-Secretase Modulation Assay (Multiplex ELISA)
Rationale: True GSMs do not inhibit total γ-secretase activity (which would block essential Notch signaling); instead, they shift the cleavage site of the Amyloid Precursor Protein (APP) to produce shorter, non-toxic Aβ species[6].
-
Cell Culture & Seeding: Maintain HEK293 cells stably expressing the Swedish mutant of APP (APPsw) in DMEM supplemented with 10% FBS. Seed cells at a density of 5×104 cells/well in a 96-well tissue culture plate and incubate overnight to allow adherence.
-
Compound Treatment: Aspirate the growth media and replace it with 100 µL of low-serum media (1% FBS) containing the test compounds (0.01 to 50 µM). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Supernatant Harvesting: Carefully collect the conditioned media. Immediately add a protease inhibitor cocktail (EDTA-free) to prevent the proteolytic degradation of secreted Aβ peptides.
-
Multiplex ELISA: Transfer 50 µL of the conditioned media to a pre-coated multiplex ELISA plate designed to simultaneously capture Aβ42, Aβ40, and Aβ38. Incubate for 2 hours at room temperature. Wash the wells thoroughly, then add biotinylated detection antibodies followed by streptavidin-HRP.
-
Quantification & Validation: Add the chromogenic substrate (TMB) and read the absorbance at 450 nm. Calculate the absolute concentrations of each peptide using standard curves. A successful GSM profile is validated by a dose-dependent decrease in the Aβ42/Aβ40 ratio, coupled with a reciprocal increase in Aβ38, without a reduction in total Aβ levels[1][7].
References
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Drug Hunter URL:[Link]
-
Modulation of Aβ42 in vivo by γ-secretase modulator in primates and humans National Center for Biotechnology Information (PMC) URL:[Link]
-
Chronic treatment with a novel γ-secretase modulator, JNJ-40418677, inhibits amyloid plaque formation in a mouse model of Alzheimer's disease National Center for Biotechnology Information (PMC) URL:[Link]
-
The manipulator behind “Scissors”: γ-secretase and its modulators in Alzheimer's disease Frontiers in Aging Neuroscience URL:[Link]
-
Development and Mechanism of γ-Secretase Modulators for Alzheimer's Disease Biochemistry (ACS Publications) URL:[Link]
-
Discovery of (R)-2-(6-Methoxynaphthalen-2-yl)butanoic Acid as a Potent and Selective Aldo-keto Reductase 1C3 Inhibitor National Center for Biotechnology Information (PMC) URL:[Link]
-
Ester coupling of ibuprofen in hydrogel matrix: A facile one-step strategy for controlled anti-inflammatory drug release Ovid URL:[Link]
Sources
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- 2. Discovery of (R)-2-(6-Methoxynaphthalen-2-yl)butanoic Acid as a Potent and Selective Aldo-keto Reductase 1C3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of Aβ42 in vivo by γ-secretase modulator in primates and humans - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
- 7. Chronic treatment with a novel γ-secretase modulator, JNJ-40418677, inhibits amyloid plaque formation in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Analytical Method Validation for Chiral Reference Standards: A Comparative Analysis for (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid
Introduction: The Criticality of Method Validation for Chiral Reference Standards
In pharmaceutical development, the stereochemical identity of a drug substance is paramount. Enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. Therefore, establishing the enantiomeric purity of a reference standard is a foundational requirement for drug quality and safety. This guide focuses on the analytical method validation for the reference standard of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid , a chiral molecule belonging to the 'profen' class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]
As no standardized method for this specific compound is publicly available, this document provides a comparative framework based on established principles for similar chiral molecules.[3][4][5] We will design, compare, and validate two powerful analytical techniques: a robust, workhorse Chiral High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and a high-sensitivity Chiral Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) method.
This guide is structured to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your own laboratory. The entire process is grounded in the principles of the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14, ensuring regulatory compliance and scientific rigor.[6][7][8][9]
Part 1: Defining the Analytical Target Profile (ATP)
Before any development or validation begins, we must define the method's goals. The Analytical Target Profile (ATP) serves as a prospective summary of the performance requirements for the analytical procedure.[7][8]
ATP for the Analysis of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid Reference Standard:
| Attribute | Target | Justification |
| Analyte & Matrix | (2R)-enantiomer (eutomer) and (2S)-enantiomer (distomer/impurity) in a neat reference standard material. | The primary goal is to confirm the identity and enantiomeric purity of the reference standard. |
| Method Purpose | Identity, Purity (Enantiomeric), and Assay. | To confirm the correct enantiomer is present, quantify the undesired enantiomer, and determine the overall strength of the standard. |
| Target Reportable Range | Assay: 80% - 120% of the nominal concentration. (2S)-impurity: Limit of Quantitation (LOQ) to 1.0% of the nominal concentration. | The assay range ensures accuracy for the main component, while the impurity range is critical for controlling the unwanted enantiomer at low levels. |
| Performance Criteria | ||
| Specificity | Baseline resolution (Rs > 2.0) between enantiomers. No interference from potential impurities or degradation products. | Absolute requirement for accurate quantitation of the undesired enantiomer.[3] |
| Accuracy | Assay: 98.0% - 102.0% recovery. (2S)-impurity: 80.0% - 120.0% recovery at the specification limit. | Ensures the measured value is close to the true value.[10] |
| Precision (%RSD) | Assay: ≤ 2.0%. (2S)-impurity: ≤ 10.0% at the specification limit. | Guarantees the method's reproducibility.[10] |
| Linearity (r²) | ≥ 0.999 for both assay and impurity. | Confirms a proportional relationship between concentration and instrument response.[2] |
Part 2: Method Comparison and Experimental Protocols
The choice of analytical technology is a critical decision driven by the ATP. For chiral separations, HPLC is the dominant technique, with polysaccharide-based chiral stationary phases being the most versatile and widely used.[11]
Method A: Chiral HPLC with UV Detection
A robust and cost-effective method ideal for routine quality control (QC) environments. Its simplicity and reliability make it a common choice for release and stability testing.
Method B: Chiral UHPLC with Tandem MS/MS Detection
An advanced method offering significant advantages in speed, resolution, and sensitivity.[12][13] This is particularly useful during development when sample amounts are limited or when extremely low levels of impurities must be detected and identified.[14][15]
Experimental Protocol: Method A - Chiral HPLC-UV
-
Instrumentation: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: Polysaccharide-based chiral stationary phase, e.g., Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD-H), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).
-
Scientist's Note: The non-polar mobile phase (normal phase mode) often provides excellent selectivity on polysaccharide columns. TFA is added to improve peak shape by suppressing the ionization of the carboxylic acid group.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 230 nm (based on the typical UV absorbance of a phenylpropanoic acid structure).
-
Injection Volume: 10 µL.
-
Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid reference standard and dissolve in 25.0 mL of mobile phase.
-
Working Standard (100 µg/mL): Dilute 1.0 mL of the Stock Solution to 10.0 mL with the mobile phase.
-
(2S)-Enantiomer Stock (if available): Prepare a separate stock of the (2S)-enantiomer for specificity and accuracy studies. If unavailable, a racemic mixture must be used.
-
Experimental Protocol: Method B - Chiral UHPLC-MS/MS
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Sub-2 µm particle size polysaccharide-based chiral stationary phase, e.g., Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 100 mm x 2.1 mm, 1.7 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
Scientist's Note: Reversed-phase conditions are required for ESI-MS compatibility. Formic acid is a volatile buffer that facilitates ion formation.
-
-
Gradient: 30% B to 80% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS/MS Detection (Negative Ion Mode):
-
Parent Ion (Q1): m/z 259.1 (Calculated for [M-H]⁻ of C₁₁H₁₀F₃O₂)
-
Product Ion (Q3): m/z 215.1 (corresponding to loss of COOH)
-
Collision Energy: Optimized for maximum signal (e.g., -15 eV).
-
-
Injection Volume: 2 µL.
-
Standard Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh 2.5 mg of the reference standard and dissolve in 25.0 mL of 50:50 Acetonitrile:Water.
-
Working Standard (1 µg/mL): Dilute 0.1 mL of the Stock Solution to 10.0 mL with 50:50 Acetonitrile:Water.
-
Part 3: Validation Parameters – A Comparative Workflow
The following sections detail the validation experiments for each performance characteristic outlined in ICH Q2(R2).[9]
Figure 1: Overall workflow for analytical method validation.
Specificity and Selectivity
Expertise & Experience: Specificity is the cornerstone of a chiral method. It is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, which for a chiral reference standard, is primarily its opposite enantiomer.[9] While ICH Q2(R1) uses the term specificity, selectivity is often preferred in modern terminology as few methods are truly specific to a single compound without any interference.[11]
Experimental Protocol:
-
Inject a solution of the (2R)-enantiomer standard.
-
Inject a solution containing the (2S)-enantiomer (if available).
-
Inject a solution of a 50:50 racemic mixture of both enantiomers.
-
Inject a placebo or matrix blank.
-
Perform forced degradation on the reference standard (e.g., acid, base, peroxide, heat, light) and inject the stressed samples to ensure no degradation products co-elute with either enantiomer.
Data Comparison:
| Parameter | Acceptance Criterion | Method A (HPLC-UV) Result | Method B (UHPLC-MS/MS) Result |
| Resolution (Rs) | Rs > 2.0 between enantiomers | 2.8 | 3.5 |
| Peak Purity (DAD) | Purity angle < Purity threshold | Pass | N/A |
| Interference | No co-elution from degradants | Pass | Pass (Confirmed by mass) |
Trustworthiness: The higher resolution (Rs) in the UHPLC method provides a greater safety margin, ensuring baseline separation even with minor shifts in retention time. While the HPLC-UV method passes, the DAD peak purity analysis is essential to confirm that no impurities are hidden under the main peak. The UHPLC-MS/MS method provides ultimate confidence in specificity, as it not only separates compounds in time (chromatography) but also differentiates them by their mass-to-charge ratio.
Linearity and Range
Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range. This is crucial for accurately quantifying both the main component (assay) and the chiral impurity.
Experimental Protocol:
-
Assay: Prepare at least five concentrations of the (2R)-enantiomer standard across 80% to 120% of the working concentration (e.g., 80, 90, 100, 110, 120 µg/mL for HPLC-UV).
-
Chiral Impurity: Prepare at least five concentrations of the (2S)-enantiomer, spiking it into the (2R)-enantiomer standard at levels from the LOQ to 120% of the specification limit (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of mean response versus concentration and determine the correlation coefficient (r²), y-intercept, and slope.
Data Comparison (Chiral Impurity):
| Parameter | Acceptance Criterion | Method A (HPLC-UV) Result | Method B (UHPLC-MS/MS) Result |
| Range Verified | LOQ - 1.0% | 0.1% - 1.0% | 0.01% - 1.0% |
| Correlation (r²) | ≥ 0.999 | 0.9992 | 0.9998 |
| Y-Intercept % | Close to zero | 0.01% | 0.002% |
Trustworthiness: The UHPLC-MS/MS method demonstrates linearity over a wider range, reaching a lower LOQ. This is a significant advantage for controlling impurities at very low levels. The r² value closer to 1.0 and a y-intercept closer to the origin indicate a better linear fit.
Accuracy
Expertise & Experience: Accuracy is the measure of closeness between the experimental value and the true value. For impurity analysis, it is typically assessed by spiking the main component matrix with known amounts of the impurity and calculating the percent recovery.
Experimental Protocol:
-
Prepare samples of the (2R)-enantiomer standard spiked with the (2S)-enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the 0.5% specification limit).
-
Prepare each level in triplicate (total of 9 determinations).
-
Analyze the samples and calculate the percent recovery for the (2S)-enantiomer at each level.
-
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Data Comparison (Accuracy for 0.5% Impurity Level):
| Parameter | Acceptance Criterion | Method A (HPLC-UV) Result | Method B (UHPLC-MS/MS) Result |
| Recovery at 50% Level | 80.0% - 120.0% | 95.5% | 101.2% |
| Recovery at 100% Level | 80.0% - 120.0% | 98.2% | 100.5% |
| Recovery at 150% Level | 80.0% - 120.0% | 101.5% | 99.8% |
| Mean Recovery | 90.0% - 110.0% (Typical) | 98.4% | 100.5% |
Trustworthiness: Both methods demonstrate acceptable accuracy. However, the recovery values for the UHPLC-MS/MS method are consistently closer to 100%, indicating a higher degree of accuracy, likely due to its superior selectivity and lower baseline noise.
Precision
Expertise & Experience: Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Variation within a single day, by a single analyst, on a single instrument.
-
Intermediate Precision: Variation between different days, analysts, or instruments.
Experimental Protocol:
-
Repeatability: Prepare six individual samples of the (2R)-standard spiked with the (2S)-enantiomer at the 100% specification level. Analyze and calculate the mean, standard deviation (SD), and relative standard deviation (%RSD).
-
Intermediate Precision: Have a second analyst repeat the repeatability experiment on a different day using a different instrument (if possible). Compare the results from both experiments using an F-test and t-test to check for statistical differences.
Data Comparison (Precision for 0.5% Impurity Level):
| Parameter | Acceptance Criterion | Method A (HPLC-UV) Result | Method B (UHPLC-MS/MS) Result |
| Repeatability (%RSD) | ≤ 10.0% | 4.5% | 2.1% |
| Intermediate Precision (%RSD) | ≤ 15.0% | 5.8% | 3.0% |
Trustworthiness: The lower %RSD values for the UHPLC-MS/MS method signify much higher precision. This is a direct result of the greater automation, lower system dead volume, and more stable detector response characteristic of modern UHPLC systems.[13]
Limit of Quantitation (LOQ)
Expertise & Experience: The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For an impurity method, the LOQ must be below the reporting threshold.
Experimental Protocol:
-
Estimate the LOQ based on a signal-to-noise ratio of 10:1.
-
Prepare samples at the estimated LOQ concentration.
-
Inject at least six replicates and confirm that the precision (%RSD) and accuracy (% Recovery) at this concentration meet the pre-defined acceptance criteria (e.g., %RSD ≤ 20%, Recovery 80-120%).
Data Comparison:
| Parameter | Acceptance Criterion | Method A (HPLC-UV) Result | Method B (UHPLC-MS/MS) Result |
| LOQ Concentration | ≤ 0.05% | 0.10% | 0.01% |
| Precision at LOQ (%RSD) | ≤ 20% | 8.9% (at 0.10%) | 12.5% (at 0.01%) |
Trustworthiness: The UHPLC-MS/MS method is an order of magnitude more sensitive than the HPLC-UV method. This superior sensitivity is critical for future-proofing the method against potentially tighter regulatory specifications and for use in applications like genotoxic impurity analysis.[14][16]
Robustness
Expertise & Experience: Robustness testing demonstrates the method's reliability during normal usage by deliberately introducing small variations in method parameters.[17] It is a critical indicator of how well the method will perform when transferred between labs or instruments.[3]
Experimental Protocol:
-
Identify critical method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).
-
Vary each parameter within a small, defined range (e.g., flow rate ±10%, temperature ±2°C).
-
Analyze a system suitability solution at each varied condition and evaluate the impact on critical responses like resolution, retention time, and peak area. A Design of Experiments (DoE) approach is highly recommended for this.
Data Comparison:
| Parameter Varied | Method A (HPLC-UV) Impact | Method B (UHPLC-MS/MS) Impact |
| Mobile Phase % Organic (±2%) | High impact on retention and resolution. | Moderate impact on retention, low impact on resolution. |
| Flow Rate (±10%) | Moderate impact on resolution. | Low impact on resolution. |
| Column Temperature (±2°C) | Low impact. | Low impact. |
Trustworthiness: The UHPLC method demonstrates greater robustness. The higher efficiency of the sub-2 µm particle column provides more tolerance for small variations in operating conditions, making the method more reliable for routine use.
Part 4: Deciding on the Right Method
The choice between these two validated methods depends entirely on the intended application.
Figure 2: Decision tree for selecting the appropriate analytical method.
-
Choose Chiral HPLC-UV for:
-
Routine Quality Control (QC) labs where reliability and cost-effectiveness are key.
-
When specifications for the chiral impurity are well-established and not exceedingly low (e.g., >0.1%).
-
Environments where ease of use and method transfer are priorities.
-
-
Choose Chiral UHPLC-MS/MS for:
-
Research and Development (R&D) where sample volume is limited and high throughput is needed.[12]
-
Impurity profiling and identification, where mass data is invaluable.
-
When the chiral impurity must be controlled at very low levels (<0.1%).
-
Applications requiring the highest levels of accuracy, precision, and sensitivity.[14]
-
Conclusion
This guide has demonstrated that both Chiral HPLC-UV and Chiral UHPLC-MS/MS can be successfully validated to be fit-for-purpose for the analysis of the (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid reference standard. The HPLC-UV method stands as a reliable and robust workhorse suitable for standard QC applications. The UHPLC-MS/MS method provides superior performance in every metric—specificity, sensitivity, speed, and precision—making it the preferred choice for demanding research applications and for establishing the highest level of quality control.
Ultimately, a thorough understanding of the analytical method's lifecycle, from the initial ATP to comprehensive validation, ensures the generation of trustworthy and scientifically sound data, which is the bedrock of pharmaceutical quality.
References
-
PubMed. (2008). Supramolecular chiro-biomedical assays and enantioselective HPLC analyses for evaluation of profens as non-steroidal anti-inflammatory drugs, potential anticancer agents and common xenobiotics. [Link]
-
Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]
-
Regis Technologies, Inc. System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Link]
-
ResearchGate. (2025). Enantiomeric Resolution of Ibuprofen and Flurbiprofen in Human Plasma by SPE-Chiral HPLC Methods. [Link]
-
Rasayan Journal of Chemistry. (2025). DEVELOPMENT OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR ENANTIOSEPARATION OF IBUPROFEN. [Link]
-
ResearchGate. (2021). Simultaneous Achiral/Chiral HPLC Separation of Ketoprofen, Ibuprofen, Flurbiprofen, and Naproxen. [Link]
-
AKJournals. (2022). Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities in. [Link]
-
National Center for Biotechnology Information. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. [Link]
-
Comparative Study of UV And HPLC Methods for Estimation of Drug. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]
-
BioPharm International. (2019). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. [Link]
-
Phenomenex. (2025). HPLC vs UHPLC: Key Differences & Applications. [Link]
-
International Council for Harmonisation. (2022). ANALYTICAL PROCEDURE DEVELOPMENT Q14. [Link]
-
European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. [Link]
-
Chrom Tech, Inc. (2025). What Is the Difference Between UHPLC and HPLC?. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]
-
Assay Prism. HPLC Method Validation: Key Parameters and Importance. [Link]
-
Chromatography Today. Why a robust method is essential in pharmaceutical analysis. [Link]
-
Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]
Sources
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- 2. Exposome-Explorer - 2-Phenylpropanoic acid (Compound) [exposome-explorer.iarc.fr]
- 3. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. ema.europa.eu [ema.europa.eu]
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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid
In the dynamic landscape of drug development, the safety of our researchers is paramount. This guide provides essential, in-depth technical information on the appropriate personal protective equipment (PPE) and handling procedures for (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid. As a novel compound, specific safety data may be limited; therefore, this document synthesizes information from structurally related molecules, including propanoic acid, trifluoroethylated compounds, and aromatic carboxylic acids, to establish a robust and conservative safety protocol. Our aim is to empower you with the knowledge to work safely and effectively, ensuring both personal and environmental protection.
Understanding the Hazards: A Proactive Approach to Safety
(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid is a multifaceted molecule, and its potential hazards stem from its constituent functional groups:
-
Propanoic Acid Moiety: Carboxylic acids are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3] They can also cause respiratory irritation.[1][2][3]
-
Trifluoroethyl Group: The presence of fluorine atoms can enhance the acidity and reactivity of the molecule. Halogenated organic compounds require special consideration for handling and disposal.
-
Phenyl Ring: Aromatic compounds can have varying toxicological profiles and may be irritants.
Given these structural features, we must assume the compound is corrosive, a skin and eye irritant, and potentially harmful if inhaled or ingested.
I. Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following table outlines the minimum required PPE for handling (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield.[1] | Protects against splashes of the corrosive acid, which can cause severe eye damage. The face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene). | Nitrile gloves offer good resistance to a variety of chemicals, including acids and some organic solvents.[4] For prolonged contact, consider double-gloving or using thicker, more robust gloves. Always inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. | Provides a barrier against accidental spills and splashes. Flame-resistant material is a prudent precaution when working with any organic compound. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][5] | Minimizes the inhalation of potentially irritating or harmful vapors.[1][2] |
Glove Selection: A Deeper Dive
Not all gloves offer the same level of protection. For handling (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid, nitrile gloves are a suitable starting point for incidental contact.[4] However, it is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times. For tasks involving larger quantities or prolonged handling, consider using thicker neoprene or butyl rubber gloves.
dot
Caption: Glove selection based on the nature of the handling task.
II. Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential for minimizing risk.
1. Preparation and Engineering Controls:
-
Always work in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Before starting, clear the work area of any unnecessary items.
-
Have appropriate spill cleanup materials readily available.
2. Handling the Compound:
-
Don your full PPE as outlined in the table above.
-
When weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid inhaling any dust particles.
-
If dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Keep all containers of the compound tightly sealed when not in use.[1][2]
3. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][2] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1][7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
dot
Caption: A workflow for the safe handling of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid, including emergency procedures.
III. Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid and any associated waste is a critical component of laboratory safety and environmental stewardship.
1. Waste Segregation:
-
All solid waste contaminated with the compound (e.g., weighing paper, gloves, paper towels) should be placed in a designated, labeled hazardous waste container.
-
Solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.[8]
2. Container Management:
-
Keep waste containers securely closed except when adding waste.[9]
-
Ensure all waste containers are clearly and accurately labeled with their contents.
3. Empty Container Disposal:
-
Empty containers that held (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid must be triple-rinsed with a suitable solvent.[9]
-
The first rinseate must be collected and disposed of as hazardous waste.[9] Subsequent rinses may also need to be collected depending on local regulations.
4. Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[9]
The presence of the trifluoroethyl group places this compound in the category of halogenated organic waste, which requires specific disposal protocols, often involving incineration at high temperatures to prevent the formation of toxic byproducts.[8]
By adhering to these rigorous safety protocols, you contribute to a culture of safety and responsibility in your laboratory. This guide serves as a foundational document; always consult your institution's specific safety guidelines and chemical hygiene plan.
References
- BASF. (2023, January 6). Safety data sheet.
- Thermo Fisher Scientific. (2012, February 21). SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
- BASF. Minimize Exposure with Personal Protective Equipment.
- Fisher Scientific. (2023, October 6). SAFETY DATA SHEET.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- Fisher Scientific. SAFETY DATA SHEET.
- Carl ROTH. Safety Data Sheet: Propionic acid.
- University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
- Fisher Scientific. (2010, October 25). SAFETY DATA SHEET.
- ChemicalBook. (2023, April 30). 3,3,3-trifluoro-2-phenyl-propanoic acid - Safety Data Sheet.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- Fisher Scientific. SAFETY DATA SHEET.
- Dartmouth Policy Portal. Hazardous Waste Disposal Guide.
- Ohio EPA. (2024, June 3). Dispose of Hazardous Waste.
- University of Kentucky. Chapter 7 - Management Procedures For Specific Waste Types.
- Patsnap Eureka. (2026, March 5). How to Assess Aromatic Compounds for Waste Management.
Sources
- 1. download.basf.com [download.basf.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. research.arizona.edu [research.arizona.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. fishersci.nl [fishersci.nl]
- 7. 3,3,3-trifluoro-2-phenyl-propanoic acid - Safety Data Sheet [chemicalbook.com]
- 8. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
